Fluvastatin Sodium
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGHKIMDNBDHJB-RPQBTBOMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FNNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93957-55-2 (hydrochloride salt), 93957-55-2 (Parent) | |
| Record name | Fluvastatin sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3044758 | |
| Record name | Fluvastatin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93957-55-2 | |
| Record name | Fluvastatin sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluvastatin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-(3R*,5S*,6E)-7-[3-(4-Fluorophenyl)-1-(1-methyethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fluvastatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUVASTATIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYF7O1FV7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Molecular Mechanism of Fluvastatin Sodium's Inhibition of HMG-CoA Reductase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvastatin (B1673502), the first entirely synthetic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, plays a crucial role in the management of hypercholesterolemia.[1] Its therapeutic efficacy is rooted in its highly specific and potent inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning fluvastatin's inhibitory action. It delves into the quantitative kinetics of binding, detailed experimental protocols for assessing inhibition, the intricate signaling pathways affected, and the structural basis of the drug-enzyme interaction. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams generated using the Graphviz DOT language, adhering to stringent design specifications for clarity and accessibility by a scientific audience.
Core Mechanism of Action: Competitive Inhibition
Fluvastatin sodium exerts its primary effect through the competitive inhibition of HMG-CoA reductase.[2] The molecular structure of fluvastatin includes a hydrophilic HMG-like moiety that mimics the natural substrate, HMG-CoA.[2] This structural analogy allows fluvastatin to bind to the active site of the HMG-CoA reductase enzyme, thereby directly competing with the endogenous HMG-CoA substrate.[2]
The binding of fluvastatin to the active site is a reversible process. However, it demonstrates a significantly higher affinity for the enzyme than HMG-CoA.[2] This high-affinity binding effectively occludes the catalytic site from HMG-CoA, thereby inhibiting the synthesis of mevalonate (B85504), a crucial precursor in the cholesterol biosynthesis cascade.[2] The inhibition of cholesterol synthesis within hepatocytes triggers a compensatory upregulation of LDL receptor expression on the cell surface, leading to increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[3]
Quantitative Analysis of Fluvastatin-HMG-CoA Reductase Interaction
The potency and binding characteristics of fluvastatin have been quantified through various biochemical and biophysical assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics that underscore the efficacy of fluvastatin as an HMG-CoA reductase inhibitor.
Table 1: In Vitro Inhibition of HMG-CoA Reductase by Fluvastatin
| Parameter | Reported Value(s) | Cell/System Type |
| IC50 | 8 nM | Cell-free assay ((3R,5S)-Fluvastatin)[1][4] |
| 40 - 100 nM | Human liver microsomes (racemic Fluvastatin)[1][4][5] | |
| Ki | 2 - 250 nM (range for various statins) | Not specified[1][6] |
Table 2: Comparative Inhibitory Potency of Various Statins
| Statin | IC50 (nM) | Notes |
| (3R,5S)-Fluvastatin | 8 | The pharmacologically active enantiomer.[4] |
| Atorvastatin | 8.2 | A widely prescribed synthetic statin.[4] |
| Simvastatin | 11.2 | A semi-synthetic statin.[4] |
| Rosuvastatin | 5.4 | A potent synthetic statin.[4] |
Table 3: Thermodynamic Parameters of Fluvastatin Binding to HMG-CoA Reductase
Isothermal titration calorimetry (ITC) has been employed to dissect the thermodynamic forces driving the interaction between fluvastatin and HMG-CoA reductase. These studies reveal that at 25°C, the binding is predominantly entropy-driven.[6][7]
| Thermodynamic Parameter | Value | Conditions |
| Binding Enthalpy (ΔH) | 0 to -9.3 kcal/mol (range for various statins) | 25°C[6] |
| Binding Affinity (ΔG) | -9.0 kcal/mol (for Fluvastatin) | 25°C[8] |
| Dominant Contribution | Entropy-driven (for Fluvastatin) | 25°C[6][7] |
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway and Fluvastatin Inhibition
The following diagram illustrates the initial steps of the cholesterol biosynthesis pathway, highlighting the critical role of HMG-CoA reductase and the inhibitory action of fluvastatin.
Caption: Cholesterol biosynthesis pathway highlighting HMG-CoA reductase inhibition by fluvastatin.
Downstream Signaling Consequences of Mevalonate Pathway Inhibition
Inhibition of the mevalonate pathway by fluvastatin extends beyond cholesterol reduction, impacting other signaling cascades that rely on isoprenoid intermediates. This includes the inhibition of pathways such as the Braf/MEK/ERK and Akt signaling cascades, which are crucial for cell growth and proliferation.[9]
Caption: Impact of fluvastatin on downstream signaling pathways via mevalonate depletion.
Experimental Workflow for IC50 Determination
The following diagram outlines the logical workflow for determining the half-maximal inhibitory concentration (IC50) of fluvastatin for HMG-CoA reductase.
Caption: Experimental workflow for determining the IC50 of fluvastatin.
Detailed Experimental Protocols
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This assay quantifies HMG-CoA reductase activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[1][10]
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 0.1 M Potassium Phosphate, pH 7.4, containing DTT and EDTA)
-
This compound solutions of varying concentrations
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized HMG-CoA reductase in assay buffer to a final concentration of 0.5-0.7 mg/mL and keep on ice.[1]
-
Prepare a stock solution of HMG-CoA in deionized water.[1]
-
Prepare a stock solution of NADPH in deionized water and protect it from light.[1]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations for IC50 determination.[1]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well: Assay Buffer, NADPH solution, and varying concentrations of fluvastatin solution (or vehicle control).[4]
-
Add the HMG-CoA reductase enzyme to each well.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot for each concentration of fluvastatin.[1]
-
Plot the percentage of enzyme inhibition against the logarithm of the fluvastatin concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.[1]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a ligand (fluvastatin) to a macromolecule (HMG-CoA reductase), enabling the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[1][2]
Materials:
-
Purified, dialysis-equilibrated HMG-CoA reductase
-
This compound, accurately weighed and dissolved in the same dialysis buffer
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
ITC Experiment Setup:
-
Equilibrate the system to the desired temperature (e.g., 25°C).[1]
-
-
Titration:
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1]
-
The entropy of binding (ΔS) can be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.[1]
-
X-ray Crystallography of the Fluvastatin-HMG-CoA Reductase Complex
This technique provides high-resolution, three-dimensional structural information of the enzyme-inhibitor complex, revealing the precise molecular interactions.
Methodology Overview:
-
Crystallization: The catalytic domain of human HMG-CoA reductase is co-crystallized with fluvastatin. This involves preparing a highly pure and concentrated solution of the protein-inhibitor complex and screening various conditions (e.g., pH, temperature, precipitant concentration) to promote the growth of high-quality crystals.[2]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[2]
-
Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map, from which the atomic structure of the fluvastatin-HMG-CoA reductase complex is built and refined to achieve a high-resolution model.[2] This model reveals key interactions, such as hydrogen bonds and van der Waals contacts, between fluvastatin and specific amino acid residues in the active site.
Conclusion
This compound is a potent and highly specific competitive inhibitor of HMG-CoA reductase. Its mechanism of action is well-characterized, involving high-affinity, reversible binding to the enzyme's active site, which is predominantly an entropy-driven process. This interaction effectively blocks the cholesterol biosynthesis pathway, leading to a reduction in plasma LDL cholesterol levels. Furthermore, the inhibition of the mevalonate pathway has pleiotropic effects, influencing downstream signaling cascades involved in cellular growth and proliferation. The detailed experimental protocols provided herein offer robust methodologies for the continued investigation and characterization of HMG-CoA reductase inhibitors, solidifying the foundational understanding of fluvastatin's therapeutic role in cardiovascular medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluvastatin Inhibits HMG-CoA Reductase and Prevents Non-Small Cell Lung Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Physicochemical properties of Fluvastatin Sodium for research
An In-depth Technical Guide on the Physicochemical Properties of Fluvastatin (B1673502) Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Fluvastatin Sodium. The information herein is intended to support research and development activities by providing essential data on solubility, stability, and other key characteristics, alongside detailed experimental protocols and visual representations of critical pathways and workflows.
Core Physicochemical Properties
This compound is the monosodium salt of a synthetic lipid-lowering agent.[1] It is the first entirely synthetic HMG-CoA reductase inhibitor and is structurally distinct from fungal-derived statins.[1] It presents as a white to pale yellow or yellow-brown, hygroscopic crystalline powder.[1][2][3]
Table 1: General Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₂₄H₂₅FNNaO₄ | [3][4] |
| Molecular Weight | 433.46 g/mol | [1][4] |
| Appearance | White to pale yellow, hygroscopic powder | [1] |
| pKa | ~4.5 (estimated) | [5] |
| Polymorphism | Exhibits polymorphism | [6][7] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | References |
| Water | Soluble, 30 mg/mL, 10.84 mg/mL (25 mM) | [1][2][8][9] |
| Methanol | Soluble | [1][2] |
| Ethanol | Soluble, ~0.5 mg/mL, ≥16.83 mg/mL | [1][2][10][11] |
| DMSO | Soluble, ~10 mg/mL, 43.34 mg/mL (100 mM) | [2][8][9][10] |
| Dimethylformamide (DMF) | ~10 mg/mL | [10] |
| PBS (pH 7.2) | ~0.2 mg/mL | [10] |
Table 3: Thermal Properties of this compound
| Property | Value | Notes | References |
| Melting Point | 194-197°C | [2][5][12] | |
| >132°C (decomposition) | Some sources indicate decomposition at a lower temperature. | [3][13] |
Mechanism of Action: HMG-CoA Reductase Inhibition
Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[14][15] By blocking the conversion of HMG-CoA to mevalonic acid in the liver, it reduces hepatic cholesterol synthesis.[16] This reduction stimulates the upregulation of LDL receptors on liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[15][16]
Caption: Mechanism of action for this compound.
Key Experimental Protocols
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a traditional and widely accepted technique for determining the equilibrium solubility of a compound.[17][18]
Objective: To determine the saturation concentration of this compound in a specific solvent system under thermodynamic equilibrium.
Methodology:
-
Preparation: Add an excess amount of this compound solid to a known volume of the selected solvent (e.g., purified water, buffer of specific pH) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is necessary to ensure saturation is reached.[18]
-
Equilibration: Agitate the container at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[18]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the solid material via centrifugation or filtration. Filtration should be performed using a filter material that does not adsorb the drug.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[19]
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
Caption: Workflow for equilibrium solubility determination.
pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable drugs.[20]
Objective: To determine the acid dissociation constant (pKa) of this compound.
Methodology:
-
System Calibration: Calibrate a potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[20]
-
Sample Preparation: Dissolve an accurately weighed quantity of this compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble drugs) to a known concentration.[20] The ionic strength of the solution should be kept constant using an inert salt like KCl.[20]
-
Titration: Place the sample solution in a vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by making small, incremental additions of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).[20]
-
Data Collection: Record the pH of the solution after each addition of titrant, ensuring the reading is stable.[20]
-
Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this sigmoidal curve. For an acid, the pH at the half-equivalence point (where 50% of the acid has been neutralized) is equal to the pKa.
-
Replication: Perform the titration at least in triplicate to ensure the reliability and reproducibility of the results.[20]
Solid-State Characterization (Polymorphism and Melting Point)
Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are powerful techniques for investigating polymorphism and thermal behavior.[6]
Objective: To identify crystalline forms (polymorphs, solvates) and determine the melting point of this compound.
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum DSC pan and seal it.[21]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.[21]
-
Record the heat flow as a function of temperature. Endothermic events, such as melting, appear as peaks. The onset or peak temperature of the melt endotherm is taken as the melting point.[21] Different polymorphs will typically exhibit different melting points and thermal profiles.[6]
-
-
X-Ray Powder Diffraction (XRPD):
-
Prepare a uniform, flat powder bed of the this compound sample.
-
Place the sample in the diffractometer.
-
Expose the sample to a monochromatic X-ray beam and scan over a range of 2θ angles.
-
The resulting diffraction pattern, a plot of diffraction intensity versus 2θ angle, is a unique fingerprint for a specific crystalline form. Different polymorphs will produce distinct diffraction patterns.[6]
-
Stability Profile and Considerations
This compound exhibits several stability characteristics that are critical for formulation and storage.
-
Hygroscopicity: The compound is hygroscopic, and variations in water content can lead to changes in its crystalline structure, which can be observed in XRPD analysis.[6]
-
Storage: As a solid, it is stable for at least two years when stored at -20°C.[10] However, aqueous solutions are not recommended for storage beyond one day.[10]
-
Degradation: Fluvastatin is known to be unstable during storage, with the formation of anti-isomers and lactone by-products being the primary degradation pathways.[22] It is also sensitive to visible light.[7]
-
Stabilization: The formation of solid dispersions with polymers like chitosan (B1678972) or PVP has been shown to improve the physical and chemical stability of Fluvastatin, likely through the formation of hydrogen bonds that inhibit degradation.[22]
A stability-indicating assay , typically using RP-HPLC, is essential for quantifying this compound in the presence of its degradation products.[23][24] The development of such a method involves subjecting the drug to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradants and ensuring the chromatographic method can resolve the parent drug peak from all degradation product peaks.[25]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. usbio.net [usbio.net]
- 4. This compound | C24H25FNNaO4 | CID 23679527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. db.cbg-meb.nl [db.cbg-meb.nl]
- 8. This compound | HMG-CoA Reductase | Tocris Bioscience [tocris.com]
- 9. Fluvastatin, Sodium Salt [sigmaaldrich.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. apexbt.com [apexbt.com]
- 12. This compound salt CAS#: 93957-55-2 [m.chemicalbook.com]
- 13. This compound | 93957-55-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 14. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. Fluvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. solubility experimental methods.pptx [slideshare.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Preparation of Amorphous Probucol with this compound Salt and Stability Comparison Studies of Co-amorphous Probucol with this compound Salt and Atorvastatin Calcium Trihydrate Salt [jstage.jst.go.jp]
- 22. Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] Development and Validation of Stability Indicating RP-HPLC Method for Estimation of this compound in Bulk and Capsule Dosage Form | Semantic Scholar [semanticscholar.org]
- 24. Development and validation of a stability-indicating RP-HPLC method for the estimation of this compound in bulk and tablet dosage form: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 25. researchgate.net [researchgate.net]
In-Depth Pharmacokinetics and Metabolism of Fluvastatin Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvastatin (B1673502) sodium, a fully synthetic cholesterol-lowering agent, is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis[1]. As a member of the statin class, its primary therapeutic effect is the reduction of low-density lipoprotein cholesterol (LDL-C) levels in the plasma[1]. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of fluvastatin sodium, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering in-depth quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.
Pharmacokinetic Profile
Fluvastatin is administered as a racemic mixture of two enantiomers, the pharmacologically active (+)-3R,5S isomer and the inactive (-)-3S,5R isomer[2][3]. The pharmacokinetic properties of fluvastatin are characterized by rapid absorption, extensive first-pass metabolism, high protein binding, and primary elimination through the feces.
Absorption
Fluvastatin is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations (Cmax) typically reached in less than one hour for the immediate-release (IR) capsules[4][5]. However, due to extensive first-pass metabolism in the liver, the absolute bioavailability is modest[6][7].
-
Formulation Effects: The bioavailability of the immediate-release capsule is approximately 24% (range: 9%-50%), while the extended-release (XL) tablet has a mean relative bioavailability of about 29% compared to the immediate-release capsule under fasting conditions[4][5][8].
-
Food Effects: Administration of fluvastatin with food can affect the rate and extent of absorption. A high-fat meal can delay the absorption of the extended-release tablet but may increase its bioavailability by approximately 50%[4][8]. For the immediate-release capsule, food reduces the rate of absorption but not the overall extent[4][5].
Distribution
Fluvastatin is highly bound to plasma proteins, with approximately 98% being protein-bound at therapeutic concentrations[5][8][9][10]. This high degree of protein binding is not significantly affected by the presence of other highly protein-bound drugs such as warfarin, salicylic (B10762653) acid, and glyburide[5][8]. The mean volume of distribution (Vd) is estimated to be around 0.35 L/kg, indicating that the drug is primarily distributed within the vascular compartment and is targeted to the liver, its primary site of action[5][8][10].
Metabolism
Fluvastatin undergoes extensive metabolism, primarily in the liver, with less than 2% of the parent drug being excreted unchanged[9]. The metabolism of fluvastatin is mediated by multiple cytochrome P450 (CYP) isoenzymes.
-
CYP450 Involvement: The primary enzyme responsible for fluvastatin metabolism is CYP2C9, which accounts for approximately 75% of its metabolic clearance[8][9][11]. Other contributing enzymes include CYP3A4 (~20%) and CYP2C8 (~5%)[8][9][11]. This metabolic pathway, being less reliant on CYP3A4, reduces the potential for drug-drug interactions compared to other statins that are primarily metabolized by CYP3A4[7].
-
Metabolic Pathways: The main metabolic pathways for fluvastatin are hydroxylation of the indole (B1671886) ring at the 5- and 6-positions and N-deisopropylation[3]. Beta-oxidation of the side-chain also occurs.
-
Metabolites: The major metabolites identified are 5-hydroxy-fluvastatin, 6-hydroxy-fluvastatin, and N-deisopropyl-fluvastatin[11][12]. These hydroxylated metabolites have some pharmacological activity but do not circulate systemically in significant concentrations. The N-desisopropyl propionic acid metabolite is considered inactive[9].
Excretion
Fluvastatin and its metabolites are primarily eliminated through the biliary route, with approximately 95% of the administered dose being excreted in the feces[8][9]. Only about 5% of the dose is recovered in the urine[8]. The elimination half-life of the immediate-release formulation is short, around 1 to 3 hours, while the extended-release formulation has a longer half-life of approximately 9 hours[8][9][13].
Quantitative Pharmacokinetic Data
The following tables summarize the key quantitative pharmacokinetic parameters of this compound.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Immediate-Release (IR) Capsule | Extended-Release (XL) Tablet | Reference(s) |
| Absolute Bioavailability | 24% (Range: 9-50%) | ~29% (Relative to IR) | [4][5][8] |
| Time to Peak (Tmax) | < 1 hour | ~3 hours (fasting) | [4][5] |
| Protein Binding | >98% | >98% | [5][8][9][10] |
| Volume of Distribution (Vd) | 0.35 L/kg | 0.35 L/kg | [5][8][10] |
| Elimination Half-life (t½) | 1-3 hours | ~9 hours | [8][9][13] |
| Primary Route of Excretion | Feces (~95%) | Feces (~95%) | [8][9] |
Table 2: Influence of Food on Fluvastatin Pharmacokinetics
| Formulation | Condition | Effect on Cmax | Effect on AUC | Reference(s) |
| Immediate-Release | With Food | Reduced | No significant change | [4][5] |
| Extended-Release | High-Fat Meal | Delayed Tmax | Increased by ~50% | [4][8] |
Table 3: Stereoselective Pharmacokinetics of Fluvastatin (20 mg single oral dose)
| Parameter | (+)-3R,5S Isomer (Active) | (-)-3S,5R Isomer (Inactive) | Reference(s) |
| Cmax (ng/mL) | 60.3 | 92.4 | [2] |
| AUC (0-inf) (ng·h/mL) | 97.4 | 133.3 | [2] |
| Clearance/f (L/h) | 205.2 | 150.2 | [2] |
| Vd/f (L/kg) | 6.0 | 4.4 | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the pharmacokinetic and metabolism studies of fluvastatin.
Quantification of Fluvastatin in Human Plasma by HPLC
Objective: To determine the concentration of fluvastatin in human plasma samples for pharmacokinetic analysis.
Methodology:
-
Sample Preparation:
-
To 1.0 mL of human plasma, add an internal standard (e.g., a structural analog of fluvastatin).
-
Acidify the plasma sample with a suitable buffer.
-
Perform liquid-liquid extraction by adding methyl tert-butyl ether, followed by vortexing and centrifugation.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reverse-phase C18 column (e.g., LC-18).
-
Mobile Phase: A mixture of methanol (B129727) and an aqueous buffer (e.g., 13 mM tetrabutylammonium (B224687) fluoride) in a 3:2 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection: Fluorescence detection with an excitation wavelength of 305 nm and an emission wavelength of 380 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of fluvastatin to the internal standard against the concentration of fluvastatin standards.
-
Determine the concentration of fluvastatin in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
In Vitro Metabolism of Fluvastatin using Human Liver Microsomes
Objective: To identify the metabolites of fluvastatin and the CYP450 enzymes responsible for its metabolism.
Methodology:
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes, fluvastatin, and a NADPH-generating system (or NADPH) in a phosphate (B84403) buffer.
-
For enzyme inhibition studies, pre-incubate the microsomes with known CYP450 inhibitors (e.g., sulfaphenazole (B1682705) for CYP2C9) before adding fluvastatin.
-
Incubate the mixture at 37°C for a specified time.
-
-
Sample Processing:
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the mixture to precipitate the proteins.
-
Analyze the supernatant containing the metabolites.
-
-
Metabolite Identification:
-
Use a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and identify the metabolites.
-
Compare the mass spectra and retention times of the metabolites with those of authentic standards, if available.
-
Determination of Fluvastatin Plasma Protein Binding by Ultrafiltration
Objective: To determine the extent of fluvastatin binding to human plasma proteins.
Methodology:
-
Incubation:
-
Spike human plasma with fluvastatin to achieve the desired concentration.
-
Incubate the mixture at 37°C to allow for binding equilibrium to be reached.
-
-
Ultrafiltration:
-
Transfer an aliquot of the incubated plasma to an ultrafiltration device containing a semi-permeable membrane with a specific molecular weight cutoff.
-
Centrifuge the device to separate the free (unbound) drug in the ultrafiltrate from the protein-bound drug in the retentate.
-
-
Quantification:
-
Measure the concentration of fluvastatin in the ultrafiltrate (unbound concentration) and in the initial plasma sample (total concentration) using a validated analytical method such as HPLC.
-
-
Calculation:
-
Calculate the percentage of protein binding using the following formula: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the metabolism and analysis of fluvastatin.
Caption: Metabolic pathways of fluvastatin mediated by cytochrome P450 enzymes.
Caption: Experimental workflow for the quantification of fluvastatin in plasma by HPLC.
Caption: Experimental workflow for determining plasma protein binding of fluvastatin.
Conclusion
This compound exhibits a pharmacokinetic profile characterized by rapid absorption, extensive first-pass metabolism primarily mediated by CYP2C9, high plasma protein binding, and elimination predominantly through the feces. Its reliance on CYP2C9 for metabolism distinguishes it from many other statins and may result in a lower potential for certain drug-drug interactions. The quantitative data and experimental protocols presented in this guide provide a detailed understanding of the disposition of fluvastatin in the human body, serving as a valuable resource for further research and development in the field of lipid-lowering therapies.
References
- 1. ijper.org [ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. Binding of fluvastatin to blood cells and plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of interactions of simvastatin, pravastatin, fluvastatin, and pitavastatin with bovine serum albumin: multiple spectroscopic and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. High-performance liquid chromatographic method for the determination of fluvastatin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. ijnrd.org [ijnrd.org]
- 13. Improvement of fluvastatin bioavailability by loading on nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Cholesterol: A Technical Guide to the Pleiotropic Biological Activities of Fluvastatin Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvastatin (B1673502) sodium, a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is widely recognized for its cholesterol-lowering efficacy. However, a substantial body of evidence reveals a broader spectrum of biological activities that extend beyond its lipid-modulating effects. These "pleiotropic" effects position fluvastatin as a molecule of interest in diverse therapeutic areas, including inflammation, oncology, and neurodegenerative diseases. This technical guide provides an in-depth exploration of the non-cholesterol-lowering biological activities of fluvastatin sodium, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development endeavors.
Anti-Inflammatory and Immunomodulatory Effects
Fluvastatin has demonstrated significant anti-inflammatory and immunomodulatory properties, primarily through the inhibition of the mevalonate (B85504) pathway, which is crucial for the synthesis of isoprenoids. These isoprenoids are essential for the post-translational modification and function of small GTP-binding proteins like Rho, Rac, and Ras, which are key regulators of inflammatory signaling.[1][2]
Inhibition of Pro-Inflammatory Cytokine Production
Fluvastatin has been shown to suppress the production of several pro-inflammatory cytokines. In various experimental models, treatment with fluvastatin led to a significant reduction in the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4]
Modulation of Macrophage Polarization
Fluvastatin can influence macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This is characterized by a decrease in the expression of M1 markers like inducible nitric oxide synthase (iNOS) and an increase in M2 markers such as Arginase-1 (Arg-1) and transforming growth factor-beta (TGF-β).[3][4][5]
Attenuation of Leukocyte Adhesion and Extravasation
By downregulating the expression of adhesion molecules on endothelial cells, fluvastatin can inhibit the adhesion and subsequent extravasation of leukocytes, a critical step in the inflammatory response.[6]
Quantitative Data: Anti-Inflammatory and Immunomodulatory Effects
| Parameter | Cell/Model System | Fluvastatin Concentration | Observed Effect | Reference |
| IL-8 Production | Human whole blood from cystic fibrosis patients stimulated with P. aeruginosa LPS | 0-300 µM | Concentration-dependent decrease in IL-8 levels. | [7] |
| NF-κB Activation | Human monocytes stimulated with LPS | 0.001-5 µM | Dose-dependent inhibition of LPS-induced NF-κB binding activity. | [8] |
| Pro-inflammatory Gene Expression (NFκB, IL-1β, IL-6, iNOS) | M1-polarized human macrophages | Not specified | Significant reduction in gene expression. | [3][4][5] |
| Anti-inflammatory Gene Expression (Arg-1, TGFβ) | M2-polarized human macrophages | Not specified | Enhanced gene expression. | [3][4][5] |
| Leukocyte Adhesion and Extravasation | Rat model of complement-mediated acute peritoneal inflammation | Not specified | Significant inhibition of firm adhesion (77%) and extravasation (72%). | [6] |
Experimental Protocols
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Stimulation: PBMCs (1 x 10^6 cells/mL) are stimulated with phytohaemagglutinin (PHA) or specific antigens in the presence or absence of varying concentrations of fluvastatin.
-
Incubation: Cells are incubated for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Measurement: Supernatants are collected, and the concentrations of cytokines (e.g., IFN-γ, IL-5) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9]
-
Cell Culture and Treatment: Human monocytes are isolated and incubated with lipopolysaccharide (LPS) (10 µg/ml) with or without various concentrations of fluvastatin (0.001-5 µM).
-
Nuclear Extract Preparation: Nuclear extracts are prepared from the treated cells.
-
EMSA Procedure: The binding activity of NF-κB in the nuclear extracts is determined using an Electrophoretic Mobility Shift Assay (EMSA) with a radiolabeled NF-κB consensus oligonucleotide.
-
Analysis: The protein-DNA complexes are separated by polyacrylamide gel electrophoresis and visualized by autoradiography.[8]
Signaling Pathway
Anti-Proliferative and Pro-Apoptotic Effects
Fluvastatin exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines, suggesting its potential as an anti-cancer agent. These effects are also linked to the inhibition of the mevalonate pathway, which deprives cancer cells of essential molecules for proliferation and survival.
Inhibition of Cancer Cell Growth
Fluvastatin has been shown to inhibit the proliferation of a range of cancer cells in a dose- and time-dependent manner.
Induction of Apoptosis
Beyond inhibiting growth, fluvastatin can induce programmed cell death (apoptosis) in cancer cells. This is often accompanied by the activation of caspases and alterations in the expression of pro- and anti-apoptotic proteins.
Cell Cycle Arrest
Fluvastatin can arrest the cell cycle at different phases, most commonly at the G1 phase, preventing cancer cells from entering the DNA synthesis (S) phase.[10]
Quantitative Data: Anti-Proliferative Effects
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| HEp-2 | Human Larynx Carcinoma | 2.43 ± 0.56 µg/mL | Not specified | [10] |
| KB | Human Nasopharyngeal Carcinoma | 2.29 ± 0.19 µg/mL | Not specified | [10] |
| HeLa | Human Epithelial Carcinoma | 5.02 ± 1.52 µg/mL | Not specified | [10] |
| OVCAR3 | Ovarian Cancer | 45.7 µM | 24 hours | [11] |
| A-375 | Malignant Melanoma | ~50% inhibition at 100 µM | 72 hours | [12] |
| A-673 | Muscle Ewing's Sarcoma | ~50% inhibition at 100 µM | 72 hours | [12] |
Experimental Protocols
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 - 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of fluvastatin concentrations for 24, 48, or 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
-
Cell Treatment: Cells are treated with fluvastatin for a specified duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.[10]
Logical Relationship Diagram
Antioxidant Properties
Fluvastatin has been reported to possess direct antioxidant properties, independent of its HMG-CoA reductase inhibitory activity. It can scavenge free radicals and inhibit lipid peroxidation.
Quantitative Data: Antioxidant Activity
| Assay | Method | Fluvastatin Concentration | Result | Reference |
| Lipid Peroxidation Inhibition | Thiobarbituric acid reactive substances (TBARS) assay in phosphatidylcholine liposomes | IC50 = 1.2 x 10^-5 M | Marked inhibition | Not specified in results |
Experimental Protocols
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is mixed with various concentrations of fluvastatin.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated.[13][14]
-
Radical Generation: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by reacting ABTS solution with potassium persulfate.
-
Reaction: The ABTS radical solution is diluted with a buffer to a specific absorbance and then mixed with different concentrations of fluvastatin.
-
Measurement: The decrease in absorbance is measured at 734 nm after a set incubation time. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[13][14]
Effects on Endothelial Function
Fluvastatin improves endothelial function, a key factor in maintaining vascular health. This is primarily achieved by increasing the bioavailability of nitric oxide (NO), a potent vasodilator.
Upregulation of Endothelial Nitric Oxide Synthase (eNOS)
Fluvastatin has been shown to increase the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in endothelial cells. This effect is mediated, in part, through the PI3K/Akt signaling pathway.[15][16]
Quantitative Data: Endothelial Function
| Parameter | Cell/Model System | Fluvastatin Concentration | Observed Effect | Reference |
| eNOS mRNA expression | Human Umbilical Vein Endothelial Cells (HUVECs) | 1.0 µM (peak) | 276 ± 38% increase | [15] |
| eNOS protein production | HUVECs | Not specified | 245 ± 51% increase | [15] |
| Nitrite production | HUVECs | Not specified | 165 ± 35% increase | [15] |
| Endothelin-1 (B181129) (ET-1) production | HUVECs | 1.0 µM | 28 ± 1% of control | [15] |
Experimental Protocols
-
Cell Culture and Treatment: HUVECs are treated with fluvastatin for a specified time.
-
Protein Extraction: Total protein is extracted from the cells.
-
SDS-PAGE and Transfer: Proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against total eNOS and phosphorylated eNOS (at Ser1177), followed by a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[17][18][19][20]
Signaling Pathway
Impact on Bone Metabolism
Emerging evidence suggests that fluvastatin may have a positive impact on bone metabolism by promoting osteoblast differentiation and inhibiting osteoclast activity.
Stimulation of Osteoblast Differentiation
Fluvastatin has been shown to enhance the differentiation of bone marrow stromal cells into osteoblasts, the cells responsible for bone formation. This is associated with the upregulation of key osteogenic markers such as Runt-related transcription factor 2 (RUNX2), osteopontin (B1167477) (SPP1), and collagen type I (COL1A2).[21]
Inhibition of Osteoclastogenesis
Fluvastatin can inhibit the differentiation of osteoclasts, the cells that resorb bone tissue. This effect contributes to a net anabolic effect on bone.[22]
Quantitative Data: Bone Metabolism
| Parameter | Model System | Fluvastatin Concentration | Observed Effect | Reference |
| Osteogenic marker expression (RUNX2, SPP1, COL1A2) | Ex vivo embryonic chick femur model | 1 µM | Increased expression | [21] |
| Mineralized tissue formation | Ex vivo embryonic chick femur model | 0.1 and 1 µM | Significant increase | [21] |
Experimental Protocols
-
Cell Culture: Mouse bone marrow stromal cells are cultured in osteogenic differentiation medium (containing ascorbic acid, β-glycerophosphate, and dexamethasone).
-
Treatment: Cells are treated with various concentrations of fluvastatin.
-
Alkaline Phosphatase (ALP) Staining: After a specific culture period (e.g., 7-14 days), cells are stained for ALP activity, an early marker of osteoblast differentiation.
-
Mineralization Assay (Alizarin Red S Staining): At a later time point (e.g., 21 days), the formation of mineralized nodules is assessed by Alizarin Red S staining.[23][24]
Neuroprotective Effects
Fluvastatin has shown promise in preclinical models of neurodegenerative diseases, suggesting a potential neuroprotective role.
Reduction of Amyloid-β Accumulation
In models of Alzheimer's disease, fluvastatin has been found to decrease the accumulation of amyloid-β (Aβ) peptides, a hallmark of the disease.[25][26][27]
Protection Against Oxidative Stress-Induced Neuronal Death
Fluvastatin can protect neuronal cells from death induced by oxidative stress, in part by activating the PI3K/Akt/mTOR signaling pathway.[28][29]
Experimental Protocols
-
Animal Model: Mice are intracerebroventricularly injected with aggregated Aβ peptides to induce memory impairment.
-
Treatment: Fluvastatin is administered to the mice before or after Aβ injection.
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or passive avoidance task.
-
Biochemical Analysis: Brain tissue is analyzed for Aβ levels (e.g., by ELISA) and markers of oxidative stress.[25]
Conclusion
The biological activities of this compound extend far beyond its well-established role in cholesterol reduction. Its anti-inflammatory, immunomodulatory, anti-proliferative, antioxidant, and pro-endothelial effects, along with its emerging roles in bone metabolism and neuroprotection, highlight its potential for repositioning in a variety of therapeutic contexts. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and harness the multifaceted therapeutic potential of fluvastatin. Further investigation into the precise molecular mechanisms and clinical validation of these pleiotropic effects is warranted.
References
- 1. Molecular and Immunomodulatory Mechanisms of Statins in Inflammation and Cancer Therapeutics with Emphasis on the NF-κB, NLRP3 Inflammasome, and Cytokine Regulatory Axes [mdpi.com]
- 2. Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of fluvastatin on polarized macrophages and its dependence on the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of fluvastatin on polarized macrophages and its dependence on the mevalonate pathway | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluvastatin treatment inhibits leucocyte adhesion and extravasation in models of complement-mediated acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effect of Fluvastatin on IL-8 Production Induced by Pseudomonas aeruginosa and Aspergillus fumigatus Antigens in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Statins differ in their ability to block NF-kappaB activation in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of fluvastatin on cytokine and chemokine production by peripheral blood mononuclear cells in patients with allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 11. Cytotoxic and Pro-Apoptotic Effects of a Sub-Toxic Concentration of Fluvastatin on OVCAR3 Ovarian Cancer Cells After its Optimized Formulation to Melittin Nano-Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. Regulation of endothelial nitric oxide synthase and endothelin-1 expression by fluvastatin in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluvastatin upregulates endothelial nitric oxide synthase activity via enhancement of its phosphorylation and expression and via an increase in tetrahydrobiopterin in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Osteogenic Potential of Simvastatin and Fluvastatin in an Organotypic Bone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluvastatin Inhibits Osteoclast Differentiation and Porphyromonas gingivalis Lipopolysaccharide-Induced Alveolar Bone Erosion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Prevention of amyloid beta-induced memory impairment by fluvastatin, associated with the decrease in amyloid beta accumulation and oxidative stress in amyloid beta injection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Reduction of Brain β-Amyloid (Aβ) by Fluvastatin, a Hydroxymethylglutaryl-CoA Reductase Inhibitor, through Increase in Degradation of Amyloid Precursor Protein C-terminal Fragments (APP-CTFs) and Aβ Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 28. Fluvastatin protects neuronal cells from hydrogen peroxide-induced toxicity with decreasing oxidative damage and increasing PI3K/Akt/mTOR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Fluvastatin Sodium's Effect on Brown Adipose Tissue Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluvastatin Sodium, a widely prescribed HMG-CoA reductase inhibitor, has demonstrated a potential role in combating obesity and related metabolic disorders through the activation of brown adipose tissue (BAT). This technical guide provides an in-depth analysis of the current scientific evidence supporting Fluvastatin's effects on BAT thermogenesis. The document summarizes key quantitative data, details the experimental protocols used in pivotal studies, and visually represents the proposed signaling pathways. While promising, it is crucial to consider the broader context of statin effects on metabolic tissues, as some studies suggest conflicting outcomes. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of Fluvastatin's potential as a BAT activator.
Introduction
Brown adipose tissue is a specialized thermogenic organ that dissipates chemical energy as heat, a process mediated by Uncoupling Protein 1 (UCP1) located in the inner mitochondrial membrane. The activation of BAT is a promising therapeutic strategy for increasing energy expenditure. Recent research has identified this compound as a potential activator of BAT, offering a novel application for this established cardiovascular drug. This guide will delve into the molecular mechanisms and experimental evidence underlying this effect.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effect of this compound (FS) on brown adipose tissue activation. The primary data is derived from a significant study by Yin et al. (2019), which systematically investigated the impact of Fluvastatin on brown adipocytes and in a mouse model of diet-induced obesity.[1][2]
In Vitro Effects of Fluvastatin on Human Brown Adipocytes
| Parameter | Treatment | Concentration | Duration | Result | Fold Change (vs. Control) | Reference |
| UCP1 mRNA Expression | This compound | 1 µM | 24 h | Increased | ~2.5 | [1] |
| 10 µM | 24 h | Increased | ~5.7 | [1] | ||
| 100 µM | 24 h | Increased | ~4.8 | [1] | ||
| Thermogenic & Fatty Acid Oxidation Gene Expression | This compound | 10 µM | 24 h | Increased | PGC1α: ~2.1, PGC1β: ~1.8, CPT1β: ~1.7 | [3] |
| Mitochondrial DNA Copy Number | This compound | 10 µM | 48 h | Increased | ~1.5 | [1] |
| Oxygen Consumption Rate | This compound | 10 µM | 48 h | Increased | Significant increase | [1] |
In Vivo Effects of Fluvastatin in a High-Fat Diet (HFD) Mouse Model
| Parameter | Treatment | Dosage | Duration | Result | Change (vs. HFD Control) | Reference |
| Body Weight Gain | This compound | 10 mg/kg/day | 12 weeks | Decreased | Significant reduction | [1] |
| Energy Expenditure | This compound | 10 mg/kg/day | 12 weeks | Increased | Significant increase | [1] |
| BAT UCP1 mRNA Expression | This compound | 10 mg/kg/day | 12 weeks | Increased | ~2.5-fold | [1] |
| BAT PGC1α Protein Expression | This compound | 10 mg/kg/day | 12 weeks | Increased | Significant increase | [3] |
| sWAT UCP1 mRNA Expression (Browning) | This compound | 10 mg/kg/day | 12 weeks | Increased | Significant increase | [1] |
Signaling Pathways
The precise signaling cascade through which Fluvastatin activates BAT is still under investigation. However, based on the available literature, a putative pathway can be proposed. Evidence from studies on BAT activation by other compounds and the observed effects of Fluvastatin in other tissues suggest the involvement of key metabolic regulators such as AMPK, p38 MAPK, and PGC-1α.[4][5][6][7] The study by Yin et al. (2019) notably observed an upregulation of SIRT1 and PGC1α in the liver of Fluvastatin-treated mice, suggesting a potential, yet unconfirmed, role for this pathway in BAT as well.[1]
Putative signaling pathway of Fluvastatin-mediated BAT activation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data summary, primarily based on the study by Yin et al. (2019) and supplemented with standard laboratory protocols.
Quantitative Real-Time PCR (qRT-PCR) for UCP1 Gene Expression
Objective: To quantify the mRNA expression levels of Uncoupling Protein 1 (UCP1) in brown adipocytes.
Methodology:
-
RNA Extraction: Total RNA is isolated from cultured human brown adipocytes using a suitable RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed by agarose (B213101) gel electrophoresis.
-
Reverse Transcription: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript III Reverse Transcriptase, Invitrogen) with oligo(dT) primers.
-
qRT-PCR: The qRT-PCR is performed in a real-time PCR system (e.g., Applied Biosystems 7500) using a SYBR Green-based detection method.
-
Reaction Mixture: Each 20 µL reaction contains 10 µL of 2x SYBR Green Master Mix, 0.5 µM of each forward and reverse primer for UCP1, and 2 µL of diluted cDNA template.
-
Primer Sequences (Human UCP1):
-
Forward: 5'-GGCCTCTACGACTCTGTGGA-3'
-
Reverse: 5'-GCTTTGCATTCTGACCTTCAC-3'
-
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing and Extension: 60°C for 1 minute
-
-
-
-
Data Analysis: The relative expression of UCP1 mRNA is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., β-actin or GAPDH) as an internal control.
Experimental workflow for qRT-PCR analysis of UCP1 expression.
Mitochondrial DNA (mtDNA) Copy Number Quantification
Objective: To determine the relative amount of mitochondrial DNA compared to nuclear DNA as an indicator of mitochondrial biogenesis.
Methodology:
-
Total DNA Extraction: Total genomic DNA is extracted from brown adipocytes using a DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).
-
DNA Quantification: The concentration of the extracted DNA is measured using a spectrophotometer.
-
qPCR: The relative abundance of a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., B2M) is determined by qPCR.
-
Reaction Mixture: Similar to the qRT-PCR setup, using SYBR Green Master Mix and specific primers for the mitochondrial and nuclear genes.
-
Primer Sequences (Human):
-
mtDNA (ND1) Forward: 5'-CCCTAAAACCCGCCACATCT-3'
-
mtDNA (ND1) Reverse: 5'-GAGCGATGGTGAGAGCTAAGGT-3'
-
nDNA (B2M) Forward: 5'-TGCCTGCCGTGTGAACCATGT-3'
-
nDNA (B2M) Reverse: 5'-TGCGGCATCTTCAAACCTCCA-3'
-
-
Thermal Cycling Conditions: Same as for qRT-PCR.
-
-
Data Analysis: The relative mtDNA copy number is calculated from the difference in Ct values between the mitochondrial and nuclear genes (ΔCt = CtnDNA - CtmtDNA), and the copy number is expressed as 2 x 2ΔCt.
Western Blot Analysis of OXPHOS Proteins
Objective: To assess the protein levels of key components of the oxidative phosphorylation (OXPHOS) system.
Methodology:
-
Protein Extraction: Total protein is extracted from brown adipocytes using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against OXPHOS complex subunits (e.g., a cocktail antibody against subunits of Complex I-V) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The band intensities are quantified using image analysis software (e.g., ImageJ), and the relative protein levels are normalized to the loading control.
Oxygen Consumption Rate (OCR) Measurement
Objective: To measure cellular respiration and mitochondrial function in real-time.
Methodology:
-
Cell Seeding: Brown adipocytes are seeded in a Seahorse XF Cell Culture Microplate and allowed to adhere and differentiate.
-
Assay Preparation: On the day of the assay, the cell culture medium is replaced with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse XF Analyzer Assay: The oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer. A mitochondrial stress test is performed by sequential injections of:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to measure non-mitochondrial respiration.
-
-
Data Analysis: The OCR data is analyzed using the Seahorse XF software to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Conflicting Evidence and Considerations
While the study by Yin et al. (2019) provides compelling evidence for Fluvastatin's BAT-activating properties, it is important to acknowledge conflicting findings within the broader class of statins.[1] Some studies have suggested that statins, in general, may impair brown adipocyte formation and function.[8][9] For instance, a study by Wu et al. (2019) demonstrated that statins inhibit the differentiation of brown adipocytes. This discrepancy may be attributable to differences in the specific statin used, as Yin et al. (2019) showed that other statins like lovastatin, simvastatin, and pravastatin (B1207561) did not significantly increase UCP1 expression to the same extent as Fluvastatin.[1] Furthermore, some clinical data has associated statin use with an increased risk of new-onset diabetes, a finding that could potentially be linked to effects on adipose tissue.[9]
Contrasting reported effects of statins on BAT.
Conclusion and Future Directions
This compound shows significant promise as a pharmacological activator of brown adipose tissue, with demonstrated effects on UCP1 expression, mitochondrial biogenesis, and overall energy expenditure in preclinical models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate these findings. However, the conflicting reports on the effects of the broader statin class on BAT and glucose metabolism necessitate further research to fully elucidate the specific mechanisms of Fluvastatin and its potential for clinical translation in the context of obesity and metabolic disease. Future studies should focus on definitively identifying the signaling pathways involved in Fluvastatin-mediated BAT activation and conducting well-controlled clinical trials to assess its efficacy and safety for this novel indication.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Ameliorates Obesity through Brown Fat Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Obesity through Brown Fat Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p38α blocks brown adipose tissue thermogenesis through p38δ inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of AMPK Signaling in Brown Adipose Tissue Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac natriuretic peptides act via p38 MAPK to induce the brown fat thermogenic program in mouse and human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Brown and White Adipocyte Transcriptome by the Transcriptional Coactivator NT-PGC-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The molecular features of uncoupling protein 1 support a conventional mitochondrial carrier-like mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fluvastatin Sodium In Vitro Assays in Human Cell Lines
Introduction: Fluvastatin (B1673502), the first fully synthetic HMG-CoA reductase inhibitor, is widely recognized for its cholesterol-lowering effects.[1] Beyond its primary function, emerging evidence highlights its pleiotropic effects, including potential anticancer properties.[2] In vitro studies using human cell lines are fundamental to elucidating the mechanisms underlying these effects. Fluvastatin has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), cause cell cycle arrest, and suppress metastasis in a variety of cancer cell lines.[2][3][4] Its primary mechanism involves the inhibition of the mevalonate (B85504) pathway, which is crucial for the synthesis of cholesterol and other non-sterol isoprenoids essential for cell function.[2][5] These application notes provide detailed protocols for key in vitro assays to investigate the biological effects of fluvastatin sodium in human cell lines.
HMG-CoA Reductase Inhibition Assay
Application Note: The primary mechanism of action for fluvastatin is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[6][7] This enzymatic assay is designed to quantify the inhibitory potency of fluvastatin, typically by measuring the decrease in NADPH oxidation. The activity is monitored by the decrease in absorbance at 340 nm as HMG-CoA is converted to mevalonate.[6][7] This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of fluvastatin.
Quantitative Data: HMG-CoA Reductase Inhibition
| Compound | System | IC50 (nM) | Reference |
|---|---|---|---|
| This compound (racemic) | Human Liver Microsomes | 40 - 100 | [6][7][8] |
| (3R,5S)-Fluvastatin (active isomer) | Not specified | 8 | [7] |
| this compound | Cell-free assay | 8 |[9] |
Experimental Protocol: HMG-CoA Reductase Activity Assay This protocol is adapted for a 96-well UV-transparent microplate format.[6][7]
Materials:
-
Recombinant human HMG-CoA Reductase (catalytic domain)
-
HMG-CoA substrate solution
-
NADPH cofactor
-
This compound
-
Assay Buffer (e.g., 100 mM Potassium Phosphate pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM DTT)[6]
-
DMSO (for dissolving fluvastatin)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.[6] Perform serial dilutions in Assay Buffer to create a range of concentrations for IC50 determination.
-
Prepare a 400 µM working solution of NADPH in Assay Buffer. Protect from light.[6]
-
Prepare a working solution of HMG-CoA in Assay Buffer (e.g., 400 µM).[6]
-
Dilute the HMG-CoA Reductase enzyme in cold Assay Buffer to a concentration that yields a linear rate of NADPH consumption.
-
-
Assay Plate Setup:
-
Blank Wells: Add Assay Buffer and all reaction components except the enzyme.
-
No Inhibitor Wells (Control): Add Assay Buffer, NADPH, and HMG-CoA Reductase.
-
Inhibitor Wells: Add Assay Buffer, NADPH, HMG-CoA Reductase, and the desired concentration of Fluvastatin.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 37°C for 5-10 minutes.[6]
-
Initiate the reaction by adding the HMG-CoA substrate solution to all wells.[7]
-
Immediately place the plate in the spectrophotometer and begin kinetic measurement of the absorbance decrease at 340 nm every 30 seconds for 10-20 minutes at 37°C.[6][7]
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in A340/min) for each well.
-
Determine the percent inhibition for each fluvastatin concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the fluvastatin concentration to determine the IC50 value.
-
Antiproliferative and Cytotoxic Effects
Application Note: Fluvastatin has demonstrated significant antiproliferative and cytotoxic effects across a wide range of human cancer cell lines.[10][11] Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay are commonly used to assess cell viability.[2][12] These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells. The results are used to determine the IC50 value, representing the drug concentration required to inhibit cell growth by 50%.
Quantitative Data: IC50 Values for Cytotoxicity
| Cell Line | Cancer Type | IC50 | Incubation Time | Reference |
|---|---|---|---|---|
| HEp-2 | Larynx Carcinoma | 2.43 ± 0.56 µg/mL | Not specified | |
| KB | Nasopharyngeal Carcinoma | 2.29 ± 0.19 µg/mL | Not specified | |
| HeLa | Cervical Carcinoma | 5.02 ± 1.52 µg/mL | Not specified | |
| OVCAR3 | Ovarian Cancer | 45.7 µM | 24 h | [13] |
| MDA-MB-231 | Breast Cancer | ~1-10 µM | Not specified | [14] |
| A172 | Glioblastoma | ~1-10 µM | Not specified | [14] |
| GBM4, GBM8 | Primary Glioblastoma | 1 nM - 1.5 µM | Not specified |[14] |
Experimental Protocol: Cell Viability (MTS Assay) This protocol outlines the general steps for assessing cell viability after fluvastatin treatment.[2]
Materials:
-
Human cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
96-well culture plates
-
Microplate reader (490 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.[2]
-
Fluvastatin Treatment: Prepare serial dilutions of fluvastatin in complete culture medium. Remove the existing medium from the cells and add 100 µL of the fluvastatin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the fluvastatin stock).[2]
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against fluvastatin concentration to determine the IC50.
Workflow for In Vitro Fluvastatin Studies
Induction of Apoptosis
Application Note: A key anticancer mechanism of fluvastatin is the induction of apoptosis.[3] Fluvastatin triggers the intrinsic, or mitochondria-operated, pathway of apoptosis.[3][15] This is characterized by a disruption of the mitochondrial membrane potential, the release of cytochrome c from mitochondria into the cytosol, and the subsequent activation of a caspase cascade.[3][15] Key protein changes include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of initiator caspase-9 and executioner caspase-3.[3][13][15] Apoptosis can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Quantitative Data: Apoptosis Induction
| Cell Line | Fluvastatin Conc. | Duration | % Apoptotic Cells | Reference |
|---|---|---|---|---|
| MHCC-97H | 5 µM | 24 h | ~40% | [15] |
| SMMC-7721 | 10 µM | 24 h | >30% | [15] |
| HepG2 | 20 µM | 24 h | >30% |[15] |
Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining) This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
Human cancer cell line
-
6-well culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of fluvastatin for the chosen duration (e.g., 24 hours).[2]
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells. Wash the cell pellet with cold PBS.[16]
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.[2]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Fluvastatin-Induced Apoptosis Pathway
Cell Cycle Analysis
Application Note: Statins can interfere with the cell cycle progression of cancer cells, often causing them to arrest in a specific phase.[15] This prevents the cells from dividing and proliferating. Fluvastatin has been observed to induce G1 or G2/M phase arrest in a dose-dependent manner in several human cancer cell lines.[3][15] Cell cycle analysis is performed by staining DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content of cells using flow cytometry.
Quantitative Data: Cell Cycle Distribution in HeLa Cells
| Treatment | % G1-phase | % S-phase | Reference |
|---|---|---|---|
| Control | 51.3% | Not specified |
| Fluvastatin | 60.3% | Lower than control | |
Experimental Protocol: Cell Cycle Analysis (PI Staining) This protocol details the steps for analyzing cell cycle distribution following fluvastatin treatment.[2]
Materials:
-
Human cancer cell line
-
6-well culture plates
-
This compound
-
Cold 70% ethanol (B145695)
-
PI/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with fluvastatin as described in the apoptosis protocol.
-
Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and obtain a cell pellet.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[2]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in the PI/RNase A staining solution.[2]
-
Incubation: Incubate for 30 minutes at 37°C in the dark.[2]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Inhibition of Cell Migration and Invasion
Application Note: A critical aspect of cancer malignancy is the ability of tumor cells to metastasize, a process involving cell migration and invasion.[15] Fluvastatin has been shown to significantly decrease the invasion and migration potential of various cancer cells, including hepatocellular and endometrial cancer cells.[1][4][15] These effects are often evaluated using in vitro assays like the wound healing (scratch) assay or the Boyden chamber (transwell) assay, which may be coated with Matrigel for invasion studies.
Experimental Protocol: Cell Invasion Assay (Boyden Chamber) This protocol measures the ability of cells to invade through a basement membrane matrix.[15]
Materials:
-
Human cancer cell line
-
Boyden chambers (transwell inserts with a porous membrane, e.g., 8 µm pores)
-
Matrigel (or other basement membrane extract)
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs, methanol, and crystal violet stain
Procedure:
-
Chamber Preparation: Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Culture cells and pre-treat them with a sub-lethal concentration of fluvastatin for a specified period (e.g., 24 hours).
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Harvest the pre-treated cells, wash, and resuspend them in serum-free medium.
-
Seed the cells into the upper chamber (the transwell insert).
-
-
Incubation: Incubate the plate for a period that allows for invasion (e.g., 24 hours) at 37°C.
-
Analysis:
-
After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the invading cells on the bottom surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained, invaded cells in several microscopic fields to quantify invasion. Compare the counts between fluvastatin-treated and control groups.[15]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluvastatin, a lipophilic statin, induces apoptosis in human hepatocellular carcinoma cells through mitochondria-operated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluvastatin suppresses the proliferation, invasion, and migration and promotes the apoptosis of endometrial cancer cells by upregulating Sirtuin 6 (SIRT6) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | HMG-CoA Reductase | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 11. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluvastatin enhancement of trastuzumab and classical cytotoxic agents in defined breast cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic and Pro-Apoptotic Effects of a Sub-Toxic Concentration of Fluvastatin on OVCAR3 Ovarian Cancer Cells After its Optimized Formulation to Melittin Nano-Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Determining Appropriate Fluvastatin Sodium Dosage for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the appropriate dosage of Fluvastatin (B1673502) Sodium for in vivo mouse studies. This document includes a summary of dosages used in various research models, detailed experimental protocols for administration, and visualizations of the relevant biological pathway and experimental workflow.
I. Introduction to Fluvastatin Sodium
This compound is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By inhibiting this enzyme, this compound effectively reduces cholesterol production in the liver, leading to an upregulation of LDL receptor expression and increased clearance of LDL cholesterol from the circulation.[1] Its efficacy and pleiotropic effects, such as improving endothelial dysfunction, have made it a subject of interest in various preclinical rodent models.[1]
II. Recommended this compound Dosage in Mouse Models
The appropriate dosage of this compound can vary significantly depending on the mouse model, the disease indication, and the specific research question. The following tables summarize dosages reported in the literature for different applications.
Table 1: this compound Dosage in Cancer Mouse Models
| Mouse Model | Cancer Type | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| SV40C3 TAg | Triple-Negative Breast Cancer | 10 mg/kg/day | In drinking water | 16 weeks | Delayed tumor onset, reduced tumor incidence and multiplicity. | [2] |
| MDA-MB-231 Xenograft (Nude mice) | Breast Cancer Metastasis | 15 mg/kg | Not specified | Not specified | Inhibited metastasis progression and increased survival. |
Table 2: this compound Dosage in Metabolic Disease Mouse Models
| Mouse Model | Disease Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| C57BL/6 | High-Fat Diet-Induced Obesity | Not specified | Not specified | Not specified | Activated brown adipose tissue, increased energy expenditure, improved glucose homeostasis, and ameliorated hepatic steatosis. | [3] |
| C57BL/6 | Myocardial Infarction | 10 mg/kg/day | Oral | 4 weeks | Increased survival, attenuated left ventricular remodeling and failure. |
Table 3: General Pharmacokinetic and Efficacy Studies in Mice
| Mouse Strain | Study Type | Dosage | Administration Route | Key Parameters Measured | Reference |
| C57BL/6 or CD-1 | Pharmacokinetics | Single dose | Oral gavage or IV injection | Cmax, Tmax, AUC, t½ | [1] |
| Not specified | Carcinogenicity | 0.3, 15, and 30 mg/kg/day | Not specified | Incidence of forestomach squamous cell papillomas | [4] |
III. Experimental Protocols
A. Preparation of this compound Solution
This compound is soluble in water. For in vivo studies, it is typically dissolved in distilled water or a buffered solution.[1]
Materials:
-
This compound powder
-
Sterile distilled water or phosphate-buffered saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
0.22 µm sterile filter
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
In a sterile conical tube, add the appropriate volume of sterile distilled water or PBS.
-
Gradually add the this compound powder to the solvent while vortexing to ensure complete dissolution.
-
Once dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the solution as recommended by the manufacturer, typically protected from light.
B. Administration of this compound to Mice
1. Oral Gavage
Oral gavage is a common method for precise oral administration of substances to rodents.[1]
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1-1.5 inches for adult mice)
-
Syringes (1 ml)
-
Animal scale
Protocol:
-
Weigh the mouse to determine the correct volume of the this compound solution to administer based on the desired mg/kg dose. The maximum volume for oral gavage in mice is typically 10 ml/kg.
-
Fill a syringe with the calculated volume of the drug solution.
-
Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube.
-
If any resistance is met, do not force the needle. Withdraw and re-attempt.
-
Once the needle is correctly positioned in the esophagus, slowly administer the solution.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing.
2. Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound solution
-
Sterile needles (e.g., 25-27 gauge)
-
Syringes (1 ml)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Protocol:
-
Weigh the mouse to calculate the required injection volume. The maximum volume for IP injection in mice is generally less than 10 ml/kg.
-
Fill a syringe with the calculated volume of the this compound solution.
-
Restrain the mouse by scruffing the neck and securing the tail. Position the mouse so its abdomen is exposed.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-40° angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, indicating incorrect placement.
-
If aspiration is clear, inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
IV. Monitoring and Data Collection
During the course of the study, it is crucial to monitor the mice for both efficacy and potential toxicity.
Table 4: Recommended Monitoring Parameters
| Parameter | Method | Frequency |
| Body Weight | Animal Scale | Daily or weekly |
| Lipid Profile | Blood collection (e.g., tail vein, retro-orbital) followed by analysis of Total Cholesterol, LDL-C, HDL-C, and Triglycerides. | At baseline and at the end of the study. |
| Liver Enzymes | Blood collection and analysis of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). | At baseline and at the end of the study, or more frequently if liver toxicity is suspected.[5] |
| Tumor Growth (for cancer models) | Caliper measurements or in vivo imaging. | 2-3 times per week. |
| Clinical Observations | Visual assessment of animal health, including activity level, grooming, and posture. | Daily. |
V. Signaling Pathway and Experimental Workflow
A. HMG-CoA Reductase Signaling Pathway
Fluvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis.
Caption: HMG-CoA reductase pathway and Fluvastatin inhibition.
B. Experimental Workflow for In Vivo Mouse Studies
The following diagram outlines a typical workflow for an in vivo study investigating the efficacy of this compound.
Caption: General experimental workflow for Fluvastatin mouse studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy of fluvastatin and aspirin for prevention of hormonally insensitive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Obesity through Brown Fat Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novartis.com [novartis.com]
- 5. Fluvastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Fluvastatin Sodium Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fluvastatin Sodium is a synthetic, water-soluble lipid-lowering agent belonging to the statin class of drugs. Its primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] This inhibition effectively reduces endogenous cholesterol production.[1] Beyond its well-known effects on cholesterol, Fluvastatin exhibits pleiotropic effects, including antioxidant and anti-inflammatory properties, making it a valuable tool for in vitro and in vivo research in fields such as cardiovascular disease, cancer, and inflammation.[2]
Accurate and reproducible experimental results depend on the proper preparation of this compound solutions. This document provides a detailed protocol for the preparation of stock and working solutions for experimental use.
Physicochemical and Solubility Data
This compound is supplied as an off-white to pale yellow, hygroscopic crystalline powder. It is crucial to handle the compound in a controlled environment to minimize moisture absorption.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₄H₂₅FNNaO₄ | [3] |
| Molecular Weight | 433.45 g/mol | [3] |
| Appearance | White to pale yellow crystalline solid |
| Purity | ≥98% (HPLC) | |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | 43 - 87 mg/mL (approx. 100 - 200 mM) | [2] |
| Water | 10 - 38 mg/mL | [2] |
| Dimethylformamide (DMF) | ~10 mg/mL | [2][4] |
| Ethanol | ~0.5 mg/mL (Practically Insoluble) | [2][4] |
| PBS (pH 7.2) | ~0.2 mg/mL |[2][4] |
For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its high solvating power and compatibility with most cell culture media at low final concentrations.[2]
Storage and Stability
Proper storage is critical to maintain the chemical integrity and activity of this compound.
Table 3: Storage and Stability Recommendations
| Form | Storage Temperature | Stability | Reference |
|---|---|---|---|
| Solid Powder | -20°C | ≥ 2 years | [2][4] |
| Stock Solution in DMSO | -80°C | ~6 months | [2] |
| Stock Solution in DMSO | -20°C | ~1 month | [2] |
| Aqueous Working Solution | 2-8°C | ≤ 1 day |[2][4] |
Note: Aqueous solutions are not recommended for storage beyond one day.[4] It is highly advised to prepare fresh working solutions from the frozen DMSO stock for each experiment. To avoid repeated freeze-thaw cycles, which can degrade the compound, stock solutions should be aliquoted into single-use volumes.[2][5]
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution.
Materials:
-
This compound powder (MW: 433.45 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical or polypropylene (B1209903) tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: 0.22 µm syringe filter (DMSO-compatible)
Procedure:
-
Calculation: To prepare a 20 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL of a 20 mM solution: Mass = 0.020 mol/L x 0.001 L x 433.45 g/mol x 1000 mg/g = 8.67 mg
-
-
Weighing: Accurately weigh 8.67 mg of this compound powder and transfer it to a sterile tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.[5]
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[5]
-
Sterilization (Optional): For sterile applications, the stock solution can be sterilized by filtering it through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes (e.g., 20 µL aliquots).[2] Store the aliquots at -80°C for long-term stability.[2]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the high-concentration DMSO stock solution into a complete cell culture medium.
Materials:
-
20 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge or conical tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 20 mM Fluvastatin stock solution at room temperature and vortex gently to ensure homogeneity.[5]
-
Determine Final Concentration: Decide on the final concentration required for your experiment (e.g., 10 µM).
-
Serial Dilution (Recommended): To ensure accurate pipetting and homogenous mixing, perform a serial dilution.[2]
-
Intermediate Dilution: Prepare an intermediate solution by diluting the 20 mM stock solution in pre-warmed medium. For example, add 2 µL of the 20 mM stock to 998 µL of medium to create a 40 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution to your final volume of cell culture medium to achieve the target concentration.
-
-
Direct Dilution (for lower stock concentrations): Alternatively, add the calculated volume of the stock solution directly to the pre-warmed cell culture medium.
-
Important: Always add the stock solution to the culture medium, not the other way around. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.[5]
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without Fluvastatin) to an equal volume of cell culture medium. The final concentration of DMSO should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.[2][5]
-
Use Immediately: Use the freshly prepared working solutions immediately for your experiments. Do not store diluted aqueous solutions.[5]
Visualizations
Mechanism of Action: Cholesterol Biosynthesis Pathway
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the inhibitory action of Fluvastatin on the HMG-CoA reductase enzyme.
Caption: Fluvastatin inhibits HMG-CoA reductase, the rate-limiting step in cholesterol synthesis.
Experimental Workflow: Stock Solution Preparation
This diagram outlines the key steps for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions for experiments.
References
Fluvastatin Sodium in Vascular Smooth Muscle Cell Proliferation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvastatin (B1673502), a synthetic inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, is widely recognized for its lipid-lowering capabilities.[1] Beyond its systemic effects on cholesterol, Fluvastatin exhibits direct cellular effects, notably the suppression of vascular smooth muscle cell (VSMC) proliferation.[1][2] This property makes it a significant subject of research in the context of vascular diseases like atherosclerosis and restenosis, where abnormal VSMC proliferation is a key pathological feature.[3] These application notes provide detailed protocols for assessing the anti-proliferative effects of Fluvastatin on VSMCs and summarize the key signaling pathways involved.
Mechanism of Action
Fluvastatin's anti-proliferative effect on VSMCs is multifactorial, extending beyond its primary action of inhibiting cholesterol synthesis. By blocking the conversion of HMG-CoA to mevalonate, Fluvastatin prevents the synthesis of isoprenoid intermediates crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Ras, and Rac.[4][5] The disruption of these signaling pathways leads to cell cycle arrest and inhibition of proliferation.[3][4]
Key signaling pathways implicated in Fluvastatin's action on VSMCs include:
-
The Rho/ROCK Pathway: Fluvastatin treatment has been shown to reduce the expression and activity of RhoA, a key protein in VSMC contraction and proliferation.[3][6] Inhibition of the Rho/ROCK pathway contributes to the anti-proliferative effects of statins.[7]
-
The MAPK Pathway: Fluvastatin influences several components of the Mitogen-Activated Protein Kinase (MAPK) pathway. It has been shown to inhibit the activation of ERK1/2 and p38 MAPK in response to proliferative stimuli like Platelet-Derived Growth Factor (PDGF).[3] Furthermore, Fluvastatin can activate the ERK5-Nrf2 antioxidant pathway, which helps to reduce VSMC proliferation and migration induced by Advanced Glycation End-products (AGEs).[8][9][10]
-
Cell Cycle Regulation: Fluvastatin induces cell cycle arrest, primarily in the G0/G1 phase.[3][8] This is achieved by down-regulating the expression of key cell cycle proteins such as Cyclin D1 and Cdk4, and up-regulating cyclin-dependent kinase inhibitors like p27 and p21.[8][9][10][11][12]
-
Connective Tissue Growth Factor (CTGF) Inhibition: In the context of diabetic vasculopathy, Fluvastatin has been found to suppress AGE-induced VSMC proliferation, migration, and extracellular matrix accumulation by targeting the CTGF signaling mechanism.[11][12]
Quantitative Data Summary
The following tables summarize the quantitative effects of Fluvastatin on VSMC proliferation and related signaling molecules as reported in various studies.
| Parameter | Cell Type | Stimulant | Fluvastatin Concentration | Observed Effect | Assay Method | Reference |
| Cell Proliferation | Human and Porcine VSMCs | 10% Fetal Calf Serum | 10⁻⁵ M and 10⁻⁴ M | Significant concentration-dependent decrease in cell number. | Cell Counting | [13] |
| Cell Proliferation | Rat Aortic Smooth Muscle Cells (from SHR) | Angiotensin II (10⁻⁶M) or PDGF (10ng/mL) | 10⁻⁷ M to 10⁻⁵ M | Concentration-dependent inhibition. 10⁻⁵ M Fluvastatin produced a 73% and 64% inhibition of cell number increase, respectively. | Cell Counting | [14] |
| DNA Synthesis | Rat Aortic Smooth Muscle Cells (from SHR) | Angiotensin II (10⁻⁶M) or PDGF (10ng/mL) | 10⁻⁷ M to 10⁻⁵ M | Concentration-dependent inhibition. 10⁻⁵ M Fluvastatin produced a 75% and 81% inhibition of ³H-TdR incorporation, respectively. | ³H-Thymidine Incorporation | [14] |
| Cell Viability | VSMCs | AGEs (10 µg/ml) | 5 µM | Significantly suppressed AGE-induced cell proliferation. | MTT Assay | [8][9] |
| Cell Cycle Arrest | VSMCs | PDGF | Not specified | Induced cell cycle arrest in the G0/G1 phase. | Flow Cytometry | [3] |
| Cell Cycle Arrest | VSMCs | AGEs (10 µg/ml) | 5 µM | Increased percentage of cells in the G0/G1 phase. | Flow Cytometry | [8][9] |
| Signaling Molecule | Cell Type | Stimulant | Fluvastatin Concentration | Effect on Molecule | Detection Method | Reference |
| Cyclin D1 | VSMCs | AGEs | 5 µM | Suppressed protein levels. | Western Blot | [8][10][11] |
| Cdk4 | VSMCs | AGEs | 5 µM | Suppressed protein levels. | Western Blot | [8][10][11] |
| p27 | VSMCs | AGEs | 5 µM | Enhanced protein levels. | Western Blot | [8][10][11] |
| p21 | VSMCs | AGEs | Not specified | Enhanced protein levels. | Western Blot | [11] |
| RhoA | Stroke-prone spontaneously hypertensive rats | Noradrenaline | 10 mg/kg per day (in vivo) | Reduced RhoA expression. | Western Blot | [6] |
| Phospho-ERK1/2 | VSMCs | PDGF (10 µg/L) | 10⁻⁵ M | Attenuated PDGF-induced activation. | Western Blot | [3] |
| Phospho-p38 MAPK | VSMCs | PDGF (10 µg/L) | 10⁻⁵ M | Attenuated PDGF-induced activation. | Western Blot | [3] |
| Nrf2, NQO1, HO-1 | VSMCs | - | 5 µM | Upregulated mRNA and protein expression. | qRT-PCR, Western Blot | [8][9] |
| CTGF | VSMCs | AGEs | Not specified | Blocked AGE-stimulated expression. | Not specified | [11][12] |
Experimental Protocols
Protocol 1: General VSMC Culture and Fluvastatin Treatment
-
Cell Culture:
-
Culture vascular smooth muscle cells (e.g., rat aortic smooth muscle cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 50 U/mL penicillin, and 50 µg/mL streptomycin.[8]
-
Maintain cells at 37°C in a humidified atmosphere of 95% air and 5% CO₂.[8]
-
Use cells from passages 4-7 for experiments to ensure consistency.[8]
-
-
Preparation of Fluvastatin Stock Solution:
-
Cell Treatment:
-
For proliferation assays, seed VSMCs in appropriate culture plates (e.g., 96-well for MTT, 24-well for cell counting, 6-well for protein extraction).
-
Allow cells to adhere and reach approximately 80% confluency.[8]
-
Synchronize cells in the G0 phase of the cell cycle by serum starvation (e.g., incubating in serum-free DMEM for 24-48 hours).[13]
-
Pre-treat cells with the desired concentrations of Fluvastatin (e.g., 1-10 µM) or vehicle control (DMSO, typically <0.1%) for a specified period (e.g., 1-24 hours) before adding a proliferation stimulus.[8][9]
-
Stimulate cell proliferation with an appropriate agonist, such as PDGF (10 µg/L) or AGEs (10 µg/ml), in the continued presence of Fluvastatin for 24-48 hours.[3][8][9]
-
Protocol 2: VSMC Proliferation Assays
A. MTT Assay [8]
-
Seed VSMCs in a 96-well plate and treat as described in Protocol 1.
-
After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
B. Cell Counting [14]
-
Seed VSMCs in a 24-well plate and treat as described in Protocol 1.
-
After treatment, wash the cells with PBS, and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Count the number of cells using a hemocytometer or an automated cell counter.
C. Flow Cytometry for Cell Cycle Analysis [3][9]
-
Seed VSMCs in 6-well plates and treat as described in Protocol 1.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Western Blotting for Signaling Proteins
-
Seed VSMCs in 6-well plates and treat as described in Protocol 1.
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, Cdk4, p27, phospho-ERK1/2, total-ERK1/2, etc.) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Fluvastatin in VSMCs and a typical experimental workflow for studying its anti-proliferative effects.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Inhibitor of proliferation of arterial smooth-muscle cells by fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluvastatin Upregulates the α 1C Subunit of CaV1.2 Channel Expression in Vascular Smooth Muscle Cells via RhoA and ERK/p38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluvastatin enhances apoptosis in cytokine-stimulated vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Statins Inhibit Rho Kinase Activity in Patients with Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic fluvastatin treatment alters vascular contraction by inhibiting the Rho/Rho-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rho/Rho-Associated Coiled-Coil Forming Kinase Pathway as Therapeutic Targets for Statins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluvastatin inhibits AGE-induced cell proliferation and migration via an ERK5-dependent Nrf2 pathway in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluvastatin inhibits AGE-induced cell proliferation and migration via an ERK5-dependent Nrf2 pathway in vascular smooth muscle cells | PLOS One [journals.plos.org]
- 10. Fluvastatin inhibits AGE-induced cell proliferation and migration via an ERK5-dependent Nrf2 pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluvastatin inhibits advanced glycation end products-induced proliferation, migration, and extracellular matrix accumulation in vascular smooth muscle cells by targeting connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluvastatin inhibits advanced glycation end products-induced proliferation, migration, and extracellular matrix accumulation in vascular smooth muscle cells by targeting connective tissue growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of fluvastatin on growth of porcine and human vascular smooth muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Fluvastatin Sodium in Obesity and Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research and experimental protocols involving Fluvastatin Sodium in the context of obesity and metabolic syndrome. Fluvastatin, a competitive inhibitor of HMG-CoA reductase, is primarily used for its cholesterol-lowering effects.[1][2] However, emerging research highlights its pleiotropic effects, including anti-inflammatory, insulin-sensitizing, and brown adipose tissue (BAT) activating properties, making it a molecule of significant interest in the study of metabolic disorders beyond hyperlipidemia.[3][4][5]
Key Research Applications
This compound has demonstrated potential in several key areas related to obesity and metabolic syndrome:
-
Lipid Profile Management: As a statin, Fluvastatin effectively reduces low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol in patients with metabolic syndrome.[6][7][8]
-
Anti-Inflammatory Effects: Chronic low-grade inflammation is a hallmark of obesity and metabolic syndrome. Fluvastatin has been shown to reduce inflammatory markers such as C-reactive protein (CRP) and modulate the expression of leukocyte surface antigens involved in inflammation.[3]
-
Improvement of Insulin (B600854) Sensitivity: While some studies suggest statins as a class may increase the risk of type 2 diabetes, other research indicates that Fluvastatin can improve insulin sensitivity, particularly in hyperlipidemic patients.[9] However, some conflicting reports suggest it might impair glucose tolerance in healthy individuals or induce insulin resistance in adipose tissue through the NLRP3 inflammasome pathway.[10][11][12]
-
Activation of Brown Adipose Tissue (BAT): Recent studies have identified Fluvastatin as an activator of BAT and inducer of browning in white adipose tissue (WAT).[4][5][13] This suggests a novel mechanism for combating obesity by increasing energy expenditure.[4][5]
-
Amelioration of Hepatic Steatosis: Fluvastatin has shown potential in reducing hepatic steatosis (fatty liver), a common component of metabolic syndrome.[4][14]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various studies.
Table 1: Effects of Fluvastatin on Lipid Profiles in Patients with Metabolic Syndrome
| Parameter | Dosage | Duration | Mean Reduction/Increase | Reference |
| Triglycerides | 20-80 mg/day | ≥6 weeks | 24.1% reduction | [6] |
| HDL Cholesterol | 20-80 mg/day | ≥6 weeks | 10.3% increase | [6] |
| LDL Cholesterol | 20-80 mg/day | ≥6 weeks | 26.8% reduction | [6] |
| Total Cholesterol | 80 mg/day | 6 weeks | Significant decrease (p<0.005) | [3] |
| LDL Cholesterol | 80 mg/day | 6 weeks | Significant decrease (p<0.005) | [3] |
| Triglycerides | 80 mg/day | 6 weeks | Significant decrease (p<0.005) | [3] |
Table 2: Effects of Fluvastatin on Inflammatory Markers and Insulin Sensitivity
| Parameter | Dosage | Duration | Observation | Reference |
| C-Reactive Protein | 80 mg/day | 6 weeks | Significant decrease (p<0.05) | [3] |
| Leukocyte Surface Antigens (CD11b, CD11c) | 80 mg/day | 6 weeks | Significant decrease in mean fluorescence density | [3] |
| Fasting Serum Insulin | 40 mg/day | 3 months | Increased insulin sensitivity | [9] |
| HOMA-estimated Insulin Sensitivity | 40 mg/day | 3 months | Increased insulin sensitivity | [9] |
| Glucose AUC (oGTT) in healthy individuals | 80 mg/day | 2 weeks | Significant increase (p=0.02), indicating reduced glucose tolerance | [11] |
Table 3: Effects of Fluvastatin on Brown Adipose Tissue (BAT) and Obesity in High-Fat Diet (HFD) Mice
| Parameter | Dosage | Duration | Observation | Reference |
| UCP1 mRNA expression (in vitro, human brown adipocytes) | 10 µM | 24 hours | Significant increase | [4] |
| Body Weight Gain (in vivo, HFD mice) | 1 mg/kg | 14 weeks | Significantly reduced | [4][15] |
| Fat Mass (in vivo, HFD mice) | 1 mg/kg | 11 weeks | Significantly reduced | [4][15] |
| Energy Expenditure (in vivo, HFD mice) | 1 mg/kg | 14 weeks | Significantly increased | [4][15] |
| Glucose Homeostasis (GTT & ITT) (in vivo, HFD mice) | 1 mg/kg | - | Significantly improved | [4][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of Fluvastatin's effects on obesity and metabolic syndrome.
In Vitro Experiment: UCP1 mRNA Expression Analysis in Human Brown Adipocytes
Objective: To quantify the effect of Fluvastatin on the expression of Uncoupling Protein 1 (UCP1), a key marker of brown adipocyte activation.
Materials:
-
Differentiated human primary brown adipocytes
-
This compound (FS) solution (e.g., 10 µM)
-
Cell culture medium
-
RNA extraction kit (e.g., TRIZOL reagent)
-
High-capacity cDNA Reverse Transcription kit
-
Real-Time PCR System
-
Power Sybr Green PCR Master Mix
-
Primers for UCP1 and a reference gene (e.g., 18s RNA)
Procedure:
-
Cell Culture and Treatment: Culture differentiated human primary brown adipocytes. Treat the cells with this compound (e.g., 10 µM) for 24 hours. Include a vehicle-treated control group.
-
RNA Extraction: Extract total RNA from the treated and control cells using an RNA extraction kit following the manufacturer's instructions.
-
cDNA Synthesis: Reverse-transcribe a standardized amount of total RNA (e.g., 60 ng) into cDNA using a high-capacity cDNA reverse transcription kit.
-
Real-Time PCR:
-
Prepare a reaction mix containing Power Sybr Green PCR Master Mix, forward and reverse primers for UCP1 and the reference gene, and the synthesized cDNA (e.g., 10 ng).
-
Perform the Real-Time PCR using a standard amplification protocol (e.g., 50°C for 2 min, 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[16]
-
Include a dissociation curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Normalize the Cq values of UCP1 to the Cq values of the reference gene (ΔCq).
-
Calculate the fold change in UCP1 expression in the Fluvastatin-treated group relative to the control group using the 2-ΔΔCq method.
-
In Vivo Experiment: Fluvastatin Administration to High-Fat Diet (HFD) Induced Obese Mice
Objective: To assess the in vivo effects of Fluvastatin on body weight, adiposity, and energy expenditure in a mouse model of obesity.
Materials:
-
C57BL/6 mice
-
High-fat diet (HFD)
-
This compound (FS) solution (e.g., for a 1 mg/kg dose)
-
Saline (vehicle control)
-
Oral gavage needles
-
Metabolic cages for measuring oxygen consumption and physical activity
-
NMR analyzer for body composition
-
Infrared thermal imaging camera
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for a specified period (e.g., from 4 weeks of age) to induce obesity.
-
Fluvastatin Administration:
-
Randomly divide the HFD-fed mice into a treatment group and a control group.
-
Administer this compound (e.g., 1 mg/kg) to the treatment group daily via oral gavage.
-
Administer an equal volume of saline to the control group.
-
-
Monitoring:
-
Monitor body weight and food intake regularly (e.g., weekly).
-
Measure fat mass at specified time points (e.g., week 11) using an NMR analyzer.
-
Assess energy expenditure by measuring oxygen consumption and physical activity in metabolic cages (e.g., at week 14).
-
Evaluate BAT activity through methods such as infrared thermal imaging after a cold challenge (e.g., 4°C for 4 hours).[15]
-
Clinical Protocol: Oral Glucose Tolerance Test (OGTT) in Patients with Metabolic Syndrome
Objective: To evaluate the effect of Fluvastatin on glucose tolerance.
Materials:
-
75g glucose solution
-
Blood collection tubes
-
Centrifuge
-
Glucose analyzer
Procedure:
-
Patient Preparation:
-
Instruct patients to maintain their normal diet and physical activity for at least 3 days prior to the test.
-
Patients should fast for 10-16 hours overnight before the test.[17]
-
The test should be conducted in the morning.
-
-
Baseline Blood Sample: Draw a fasting blood sample to measure baseline plasma glucose and insulin levels.
-
Glucose Administration: Administer a 75g oral glucose solution to the patient, to be consumed within 5 minutes.[2]
-
Post-load Blood Samples: Draw blood samples at specific intervals, typically at 30, 60, and 120 minutes after glucose ingestion, to measure plasma glucose and insulin levels.[2]
-
Data Analysis:
-
Plot the plasma glucose concentration over time.
-
Calculate the Area Under the Curve (AUC) for glucose to quantify the overall glucose excursion.
-
Compare the results before and after a course of Fluvastatin treatment.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Caption: Pleiotropic effects of Fluvastatin in metabolic syndrome.
References
- 1. Oral glucose tolerance test in diabetes, the old method revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chuwi.com [chuwi.com]
- 3. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 11. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 12. gpnotebook.com [gpnotebook.com]
- 13. Inflammasome Activation | NLRP3 Inflammasome [worldwide.promega.com]
- 14. A rapid micro-scale procedure for determination of the total lipid profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Ameliorates Obesity through Brown Fat Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. media.tghn.org [media.tghn.org]
- 17. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating Endothelial Function with Fluvastatin Sodium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. It is characterized by reduced bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory state. Fluvastatin Sodium, a competitive inhibitor of HMG-CoA reductase, is primarily known for its lipid-lowering effects. However, extensive research has revealed its "pleiotropic" effects, which are independent of cholesterol reduction and include significant improvements in endothelial function.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate and modulate endothelial function in a research setting.
Fluvastatin enhances endothelial function through multiple mechanisms, primarily by increasing the production and bioavailability of nitric oxide (NO), a key signaling molecule in the vasculature.[3] This is achieved through the upregulation and activation of endothelial nitric oxide synthase (eNOS).[4][5] Two key signaling pathways are involved: the Phosphoinositide 3-kinase (PI3K)/Protein kinase B (Akt) pathway, which leads to the phosphorylation and activation of eNOS, and the inhibition of the RhoA/Rho kinase (ROCK) pathway, which stabilizes eNOS mRNA and activity.[3][6][7] Furthermore, Fluvastatin has been shown to reduce oxidative stress by decreasing the production of reactive oxygen species (ROS) and to exert anti-inflammatory effects by modulating the expression of adhesion molecules.[8][9][10] It can also protect endothelial cells from apoptosis.[11]
These properties make this compound a valuable pharmacological tool for studying the molecular mechanisms of endothelial dysfunction and for evaluating potential therapeutic strategies to improve vascular health.
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of endothelial function as reported in various in vitro and in vivo studies.
Table 1: Effect of Fluvastatin on eNOS Expression and Nitric Oxide Production in Human Umbilical Vein Endothelial Cells (HUVECs)
| Parameter | Fluvastatin Concentration | Incubation Time | Result | Reference |
| eNOS mRNA Expression | 1.0 µM | 12 h | 276 ± 38% of control (P<0.01) | [4] |
| eNOS Protein Production | 1.0 µM | 12 h | 245 ± 51% of control (P<0.05) | [4] |
| Nitrite Production | 1.0 µM | 12 h | 165 ± 35% of control (P<0.01) | [4] |
Table 2: Effect of Fluvastatin on Vasodilation in Rat Aortic Rings
| Treatment Group | Agonist | Maximum Relaxation (%) | Reference |
| Untreated Hypertensive Rats | Acetylcholine | 42.0 ± 5.2 | [12] |
| Fluvastatin-treated Hypertensive Rats (10 mg/kg/day for 1 month) | Acetylcholine | 61.2 ± 3.8 (P<0.05 vs. untreated) | [12] |
Table 3: Effect of Fluvastatin on Oxidative Stress and Inflammation Markers
| Parameter | Model | Fluvastatin Treatment | Result | Reference |
| Superoxide (B77818) Production | Rat Aorta | 5 mg/kg/day for 21 days | Reversed increase in superoxide levels | [8] |
| Serum MCP-1 | Hypercholesterolemic Patients | 80 mg/day for 12 weeks | 217.6 ± 61 pg/mL to 190.3 ± 40 pg/mL (p=0.001) | [9] |
| Serum TBARS | Hypercholesterolemic Patients | 80 mg/day for 12 weeks | 5.2 ± 1.4 nmol/mL to 3.7 ± 1.3 nmol/mL (p<0.001) | [9] |
| Leukocyte Adhesion | Hypercholesterolemic Rats | Peroral treatment | Significantly attenuated leukocyte adherence | [8][10] |
Table 4: Effect of Fluvastatin on Endothelial Cell Apoptosis
| Condition | Fluvastatin Concentration | Result | Reference |
| H₂O₂-induced Apoptosis in HUVECs | 10-100 nM | Prevented apoptosis | [11] |
| ox-LDL-induced Ferroptosis in HUVECs | 10 µM | Significantly blunted endothelial cell dysfunction | [13] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of Fluvastatin in endothelial cells.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluvastatin protects vascular smooth muscle cells against oxidative stress through the Nrf2-dependent antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. studylib.net [studylib.net]
- 6. Fluvastatin upregulates endothelial nitric oxide synthase activity via enhancement of its phosphorylation and expression and via an increase in tetrahydrobiopterin in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Fluvastatin reduces oxidative stress, decreases serum monocyte chemotactic protein-1 level and improves endothelial function in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluvastatin treatment inhibits leucocyte adhesion and extravasation in models of complement-mediated acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluvastatin reduces oxidative damage in human vascular endothelial cells by upregulating Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of apoptosis through TUNEL assay [bio-protocol.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Fluvastatin Sodium in Experimental Models of Cardiac Hypertrophy and Failure
For Researchers, Scientists, and Drug Development Professionals
Fluvastatin, a synthetic inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, is primarily utilized for its cholesterol-lowering effects.[1][2][3] However, a growing body of preclinical evidence highlights its "pleiotropic" effects, independent of lipid reduction, in attenuating cardiac hypertrophy and failure.[1][4] These cardioprotective properties make Fluvastatin Sodium a subject of significant interest in cardiovascular research and drug development.[5]
This document provides a comprehensive overview of the application of this compound in established experimental models of cardiac hypertrophy and heart failure, complete with detailed protocols and a summary of key quantitative findings.
Experimental Models and Key Findings
Fluvastatin has demonstrated efficacy in various preclinical models that mimic human cardiovascular diseases. The most common models include those for myocardial infarction, hypertension-induced hypertrophy, and diabetic cardiomyopathy.
Post-Myocardial Infarction (MI) Model
In a murine model of heart failure following myocardial infarction (induced by coronary artery ligation), long-term administration of Fluvastatin (10 mg/kg/day, orally for 4 weeks) significantly improved survival and attenuated left ventricular (LV) remodeling.[6] The treatment was initiated 6 hours post-ligation, indicating that the beneficial effects were not due to a reduction in the initial infarct size.[7]
Key findings include:
-
Improved Survival and Cardiac Function: Fluvastatin increased the survival rate and enhanced LV ejection performance.[6]
-
Attenuation of LV Remodeling: The treatment reduced LV dilatation, decreased LV end-diastolic pressure, and lowered lung weight, a marker of heart failure.[6]
-
Reduced Hypertrophy and Fibrosis: Fluvastatin decreased cardiac myocyte hypertrophy and interstitial fibrosis in the non-infarcted region of the left ventricle.[6][8]
-
Modulation of Matrix Metalloproteinases (MMPs): The cardioprotective effects were associated with the attenuation of increased myocardial MMP-2 and MMP-13 levels, enzymes involved in extracellular matrix remodeling.[6][7][8]
Hypertension-Induced Cardiac Hypertrophy Model
In spontaneously hypertensive rats (SHRs), a model for hypertension-induced cardiac hypertrophy, Fluvastatin treatment (5-20 mg/kg/day for 8 weeks) dose-dependently attenuated myocardial hypertrophy and fibrosis.[9]
Key findings include:
-
Anti-hypertrophic and Anti-fibrotic Effects: Fluvastatin reduced the left ventricular mass index and collagen content.[9]
-
Regulation of the TGF-β1/Smad7 Pathway: These beneficial effects were linked to the downregulation of transforming growth factor-beta 1 (TGF-β1) expression and the upregulation of its inhibitory protein, Smad7.[9]
Diabetic Cardiomyopathy Model
In a streptozotocin (B1681764) (STZ)-induced diabetic rat model, Fluvastatin (10 mg/kg/day for 12 weeks) was shown to attenuate myocardial interstitial fibrosis and improve cardiac function.[10]
Key findings include:
-
Improved Cardiac Hemodynamics: Fluvastatin improved left ventricular systolic pressure (LVSP) and the maximum rates of pressure rise and fall (+dP/dt max and -dP/dt max), while reducing left ventricular end-diastolic pressure (LVEDP).[10]
-
Inhibition of the RhoA/CTGF Pathway: The mechanism of action in this model involves the inhibition of the small G protein RhoA, leading to the downregulation of connective tissue growth factor (CTGF), a key mediator of fibrosis.[5][10]
Quantitative Data Summary
The following tables summarize the key quantitative data from the cited experimental models.
Table 1: Effects of Fluvastatin in Post-Myocardial Infarction Mouse Model
| Parameter | Control (Vehicle) | Fluvastatin (10 mg/kg/day) | P-value | Reference |
| Survival Rate | 61% | 86% | <0.05 | [6] |
| Infarct Size | 52 ± 2% | 49 ± 3% | NS | [6] |
Table 2: Effects of Fluvastatin in Spontaneously Hypertensive Rats
| Parameter | WKY Rats | SHRs (Vehicle) | SHRs + Fluvastatin (20 mg/kg/day) | Reference |
| Hydroxyproline (B1673980) Content (µg/mg heart) | 3.2 ± 0.1 | 4.0 ± 0.1 | 3.5 ± 0.1 | [9] |
| Smad7 Protein Expression (arbitrary units) | 5.1 ± 0.6 | 1.0 ± 0.1 | 4.1 ± 0.7 | [9] |
Table 3: Effects of Fluvastatin in Diabetic Cardiomyopathy Rat Model
| Parameter | Control | Diabetic (Vehicle) | Diabetic + Fluvastatin (10 mg/kg/day) | P-value (Diabetic vs. Diabetic + Fluvastatin) | Reference |
| LVSP (mmHg) | 125.4 ± 8.2 | 98.6 ± 7.5 | 115.3 ± 8.1 | <0.01 | [10] |
| LVEDP (mmHg) | 4.1 ± 1.2 | 10.2 ± 1.8 | 6.3 ± 1.5 | <0.01 | [10] |
| +dP/dt max (mmHg/s) | 6854 ± 452 | 4521 ± 387 | 6123 ± 415 | <0.01 | [10] |
| -dP/dt max (mmHg/s) | -5432 ± 398 | -3215 ± 312 | -4876 ± 354 | <0.01 | [10] |
Experimental Protocols
Protocol 1: Induction of Myocardial Infarction and Fluvastatin Administration
Animal Model: Male mice.
Procedure:
-
Anesthetize the mice.
-
Intubate the trachea and provide artificial respiration.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left coronary artery with a suture. Successful ligation is confirmed by the observation of myocardial blanching.
-
Close the chest in layers.
-
Allow the animals to recover.
-
Six hours post-surgery, begin oral administration of this compound (10 mg/kg/day) or vehicle.
-
Continue treatment for 4 weeks.
-
At the end of the treatment period, perform functional assessments (e.g., echocardiography, hemodynamic measurements) and euthanize the animals for tissue collection and analysis.
Protocol 2: Hypertension-Induced Cardiac Hypertrophy Model and Fluvastatin Treatment
Animal Model: Male Spontaneously Hypertensive Rats (SHRs) and Wistar Kyoto (WKY) rats as normotensive controls.
Procedure:
-
At 14 weeks of age, randomize SHRs into treatment groups: vehicle control and Fluvastatin (5, 10, or 20 mg/kg/day).
-
Administer Fluvastatin or vehicle orally for 8 weeks.
-
Monitor systolic blood pressure throughout the study.
-
At the end of the 8-week treatment period, euthanize the rats.
-
Excise the hearts, separate the left ventricle, and weigh it to determine the left ventricular mass index.
-
Process the tissue for histological analysis (e.g., hydroxyproline assay for collagen content) and molecular analysis (e.g., Western blot for TGF-β1 and Smad7).
Protocol 3: Assessment of Myocardial Fibrosis by Hydroxyproline Assay
Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. Its quantification provides an estimate of the total collagen content in a tissue sample.
Procedure:
-
Obtain a known weight of left ventricular tissue.
-
Hydrolyze the tissue sample in 6N HCl at 110°C for 24 hours.
-
Neutralize the hydrolysate.
-
Add a chloramine-T solution to oxidize the hydroxyproline.
-
Add a p-dimethylaminobenzaldehyde solution, which reacts with the oxidized hydroxyproline to produce a colored product.
-
Measure the absorbance of the solution at 550 nm.
-
Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.
Protocol 4: Western Blot Analysis for Protein Expression
Principle: This technique is used to detect and quantify specific proteins in a tissue homogenate.
Procedure:
-
Homogenize left ventricular tissue samples in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in a loading buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., TGF-β1, Smad7, MMP-2).
-
Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the membrane again and add a chemiluminescent substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control protein (e.g., GAPDH or β-actin).
Signaling Pathways and Visualizations
Fluvastatin's cardioprotective effects are mediated through multiple signaling pathways. The inhibition of HMG-CoA reductase by statins reduces the synthesis of isoprenoid intermediates, which are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Rho and Rac.[1][4] This inhibition is a key mechanism underlying the pleiotropic effects of statins.
Caption: Fluvastatin inhibits HMG-CoA reductase, leading to reduced RhoA activation and subsequent attenuation of cardiac remodeling.
In the context of hypertension, Fluvastatin has been shown to modulate the TGF-β1/Smad7 signaling pathway, which is critically involved in fibrosis.
References
- 1. ahajournals.org [ahajournals.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Statins and myocardial remodelling: cell and molecular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. Fluvastatin, a 3-hydroxy-3-methylglutaryl coenzyme a reductase inhibitor, attenuates left ventricular remodeling and failure after experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Fluvastatin decreases cardiac fibrosis possibly through regulation of TGF-beta(1)/Smad 7 expression in the spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluvastatin attenuates myocardial interstitial fibrosis and cardiac dysfunction in diabetic rats by inhibiting over-expression of connective tissue growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antibacterial Studies of Fluvastatin Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvastatin (B1673502), a synthetic cholesterol-lowering agent, is a member of the statin class of drugs that competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] While its primary clinical application is in the management of hypercholesterolemia, emerging research has investigated the pleiotropic effects of statins, including their potential antimicrobial properties. Some statins have demonstrated direct antibacterial and anti-biofilm activities against a range of pathogens.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Fluvastatin Sodium's antibacterial effects. The information is intended to guide researchers in designing and executing experiments to explore its potential as a direct-acting antimicrobial or as a synergistic agent with conventional antibiotics.
Antibacterial Spectrum of Fluvastatin
The in vitro antibacterial activity of fluvastatin has been explored against various bacterial species, with some conflicting findings in the literature. While generally considered to have weaker antibacterial properties compared to other statins like simvastatin (B1681759) and atorvastatin, fluvastatin has shown some level of activity against certain Gram-positive bacteria.[3][5] Conversely, several studies have reported a lack of significant antibacterial effect against specific respiratory pathogens.[6][7]
Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the available MIC data for fluvastatin against various bacterial strains.
Table 1: In Vitro Antibacterial Activity of Fluvastatin Against Various Bacterial Species
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ~200 | [3] |
| Streptococcus pneumoniae | Not Specified | Lower than Simvastatin | [5] |
| Streptococcus pneumoniae | Not Specified | > 100 | [6][7] |
| Moraxella catarrhalis | Not Specified | > 100 | [6][7] |
| Haemophilus influenzae | Not Specified | No effect | [6][7] |
Note: The conflicting data for Streptococcus pneumoniae may be due to strain-specific differences or variations in experimental conditions.
Potential Mechanisms of Antibacterial Action
The precise mechanism by which fluvastatin may exert its antibacterial effects is not fully elucidated but is thought to be linked to its primary mode of action: the inhibition of HMG-CoA reductase. This enzyme is not exclusive to eukaryotes and is also found in some bacteria, where it plays a role in the mevalonate (B85504) pathway for isoprenoid biosynthesis. Isoprenoids are essential for various cellular functions, including cell membrane integrity.[8]
It is hypothesized that by inhibiting the bacterial HMG-CoA reductase, fluvastatin disrupts the synthesis of vital membrane components, leading to impaired bacterial growth or cell death.[8]
Caption: Putative antibacterial mechanism of Fluvastatin.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.
Materials:
-
This compound
-
96-well sterile microtiter plates
-
Bacterial strains of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Preparation of Fluvastatin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) and then dilute it in the broth medium to the desired starting concentration.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Inoculate a few colonies into sterile broth and incubate until the culture reaches the logarithmic growth phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the fluvastatin working solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the positive control (bacterial growth without fluvastatin), and the twelfth column will be the negative control (sterile broth only).
-
-
Inoculation: Dilute the adjusted bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well from column 1 to 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of fluvastatin at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. proteopedia.org [proteopedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Infection-associated biofilms and statins: protocol for systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Minimum Inhibitory Concentration (MIC) Value of Sta...: Ingenta Connect [ingentaconnect.com]
- 6. Studies on the Antibacterial Effects of Statins - In Vitro and In Vivo | PLOS One [journals.plos.org]
- 7. Studies on the antibacterial effects of statins--in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholesterol suppresses antimicrobial effect of statins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluvastatin Sodium in Schistosomiasis Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Schistosomiasis, a debilitating parasitic disease caused by flatworms of the genus Schistosoma, affects millions worldwide. The current reliance on a single drug, praziquantel, raises concerns about the potential for drug resistance, necessitating the exploration of new therapeutic avenues. Recent research has identified the mevalonate (B85504) pathway in Schistosoma mansoni as a promising drug target. This pathway is essential for the synthesis of vital molecules required for the parasite's growth, reproduction, and survival.[1][2]
Statins, a class of drugs widely used to lower cholesterol in humans, function by inhibiting the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR), the rate-limiting enzyme in the mevalonate pathway.[2][3][4] Notably, studies have demonstrated that statins, including Fluvastatin Sodium, exert a cidal effect on both the larval (schistosomula/somules) and adult stages of S. mansoni in vitro.[2][5] The mechanism of action is the inhibition of the parasite's own HMGR (SmHMGR), leading to the disruption of essential biological processes and ultimately parasite death through apoptosis.[2] These findings position this compound and other statins as valuable research tools and potential candidates for drug repurposing in the treatment of schistosomiasis.
These application notes provide a comprehensive overview of the use of this compound in schistosomiasis research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for in vitro and in vivo models.
Data Presentation
The following tables summarize the quantitative data on the efficacy of various statins, including Fluvastatin, against Schistosoma mansoni.
Table 1: In Vitro Efficacy of Statins against S. mansoni Somules (4-day exposure)
| Statin | ED50 (µM) - Manual Method | ED50 (µM) - Automated Method |
| Simvastatin | 0.07 | 0.05 |
| Lovastatin | 0.08 | 0.06 |
| Atorvastatin | 0.1 | 0.2 |
| Fluvastatin | 0.3 | 0.4 |
| Rosuvastatin | 0.8 | 0.9 |
| Pravastatin | >10 | >10 |
Data extracted from Rojo-Arreola et al., 2014.[2] ED50 values represent the concentration required to induce degeneration in 50% of the somule population.
Table 2: In Vitro Activity of Selected Statins against S. mansoni Schistosomula (NTS)
| Compound | Concentration (µM) | Activity (%) |
| Lovastatin | 50 | up to 56.3 |
| Pravastatin | 50 | up to 56.3 |
| Pitavastatin | 50 | up to 56.3 |
Data from a 2025 study highlights the modest activity of some commercially available statins against newly transformed schistosomula (NTS).[1]
Mechanism of Action: Inhibition of the Mevalonate Pathway
Fluvastatin competitively inhibits the S. mansoni HMG-CoA reductase (SmHMGR), which catalyzes the conversion of HMG-CoA to mevalonate. This is the rate-limiting step in the mevalonate pathway, which is responsible for the synthesis of non-sterol isoprenoids essential for processes like protein prenylation and the production of lipids that stimulate egg production.[1] The blockade of this pathway in the parasite induces apoptosis, characterized by the activation of caspases.[2] The lethal effects of statins can be reversed by the addition of exogenous mevalonate, confirming SmHMGR as the specific target.[2][5]
Caption: Mechanism of Fluvastatin action in Schistosoma.
Experimental Protocols
Protocol 1: In Vitro Screening of this compound against S. mansoni Somules
This protocol details the procedure for assessing the dose-dependent effect of this compound on newly transformed schistosomula (somules).
1. Materials and Reagents:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
S. mansoni cercariae
-
Basch Medium 169 or similar culture medium
-
24-well or 96-well culture plates
-
Microscope (inverted)
-
CO2 incubator (37°C, 5% CO2)
2. Stock Solution Preparation:
-
Prepare a 20 mM stock solution of this compound in DMSO.[2]
-
Store the stock solution at -20°C. Further dilutions should be made in the culture medium.
3. Somule Preparation:
-
Mechanically transform S. mansoni cercariae into somules using established methods (e.g., vortexing and incubation).
-
Wash the resulting somules multiple times with culture medium to remove cercarial tails and other debris.
-
Resuspend the somules in culture medium at a density of approximately 100-200 somules per well in a 96-well plate.
4. Experimental Setup:
-
Prepare serial dilutions of this compound from the stock solution in the culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 50 µM).
-
Add the diluted this compound to the wells containing the somules.
-
Include a DMSO-only control (at a final concentration not exceeding 0.5% v/v) and a medium-only control.[2]
-
Incubate the plates at 37°C in a 5% CO2 humidified atmosphere.
5. Data Collection and Analysis:
-
Observe the somules daily for up to 7 days using an inverted microscope.
-
Assess parasite viability based on motility and morphological changes (e.g., granularity, degeneration, blebbing).
-
Quantify the percentage of dead or degenerated somules at each concentration and time point.
-
Calculate the ED50 (effective dose for 50% of the population) at a specific time point (e.g., day 4) using appropriate statistical software.
Caption: Workflow for in vitro screening against somules.
Protocol 2: In Vivo Efficacy of this compound in a Mouse Model of Schistosomiasis
This protocol provides a general framework for evaluating the antischistosomal activity of this compound in an infected mouse model.
1. Materials and Reagents:
-
This compound
-
Vehicle for oral gavage (e.g., water, 0.5% carboxymethylcellulose)
-
S. mansoni cercariae
-
Swiss Webster mice or similar strain
-
Gavage needles
2. Animal Infection and Drug Administration:
-
Infect mice percutaneously with a defined number of S. mansoni cercariae (e.g., 100-150 cercariae per mouse).
-
At a specific time point post-infection (e.g., 4-6 weeks for established infections), begin treatment.
-
Administer this compound orally by gavage. A potential starting dose, based on studies with other statins, could be in the range of 200-400 mg/kg/day for five consecutive days.[6] Note: The optimal dose for Fluvastatin would need to be determined empirically.
-
Include a vehicle-treated control group.
3. Perfusion and Worm Burden Analysis:
-
At a set time after the final treatment dose (e.g., 2 weeks), euthanize the mice.
-
Perfuse the hepatic portal system and mesenteric veins with saline to recover adult worms.
-
Count the number of male, female, and paired worms for each mouse.
-
Calculate the percentage reduction in worm burden compared to the vehicle-treated control group.
4. Oogram and Egg Burden Analysis:
-
Collect a fragment of the liver and intestine for analysis.
-
Digest a weighed portion of the liver and intestine with 5% KOH to count the number of eggs per gram of tissue.
-
For the oogram, squash a small piece of the intestine between two glass slides and classify the developmental stages of the eggs under a microscope to assess effects on oviposition.
5. Data Analysis:
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the worm and egg burdens between the treated and control groups.
-
A significant reduction in these parameters indicates in vivo efficacy.
Caption: General workflow for in vivo efficacy studies.
Conclusion
This compound presents a valuable tool for schistosomiasis research, primarily through its targeted inhibition of the essential SmHMGR enzyme. The provided data and protocols offer a foundation for researchers to explore its schistosomicidal properties further. Both in vitro and in vivo models are crucial for validating the therapeutic potential of statins as a novel treatment strategy against this neglected tropical disease. The observed cidal activity against both larval and adult stages suggests that statins could play a role in both prophylactic and therapeutic interventions. Further studies are warranted to optimize dosing regimens and evaluate the efficacy of this compound in combination with existing drugs like praziquantel.
References
- 1. Computational and experimental exploration of statin and statin-like compounds as potential treatment of schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Genetic Validation of the Statin Drug Target to Treat the Helminth Disease, Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common degradation pathways of Fluvastatin Sodium under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Fluvastatin (B1673502) Sodium under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: Under which stress conditions is Fluvastatin Sodium most susceptible to degradation?
This compound is highly susceptible to degradation under acidic and oxidative conditions.[1] It shows significant degradation in the presence of acid and upon exposure to oxidizing agents.[1] The drug is also prone to degradation under alkaline and photolytic stress, although to a lesser extent compared to acidic conditions.[1][2] It is relatively stable under neutral hydrolysis and thermal stress.[1][2]
Q2: What is the primary degradation pathway of this compound under acidic conditions?
Under acidic conditions, this compound primarily undergoes dehydration and subsequent lactonization.[3][4] This involves the loss of a water molecule from the dihydroxy heptenoic acid side chain, leading to the formation of a lactone derivative.[3] This degradation product has been isolated and characterized.[3][4]
Q3: What are the known degradation products of this compound under oxidative stress?
Oxidative stress leads to the formation of several degradation products. The primary mechanism involves the oxidation of the indole (B1671886) ring and the dihydroxy heptenoic acid side chain.[5] One of the identified degradation products is a keto derivative formed by oxidation of the allylic carbon conjugated with the indole ring.[5]
Q4: How does light affect the stability of this compound?
This compound is sensitive to light and undergoes photolytic degradation.[1][6][7] The degradation pathway involves the cleavage of C-C, C-N, and C=C bonds, leading to the formation of multiple photoproducts.[6][7] Studies have shown that photolytic degradation can result in a significant loss of the active compound.[1][6]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram during acidic stress testing. | Formation of degradation products due to acid hydrolysis. | The primary degradation product under acidic conditions is the lactone form of Fluvastatin. Ensure your analytical method is capable of separating the parent drug from this and other potential degradants. Refer to the experimental protocols for suitable chromatographic conditions.[3][4] |
| Significant loss of this compound potency in a formulation stored under ambient light. | Photodegradation of the drug substance. | This compound is light-sensitive.[8] Store all solutions and formulations protected from light. Use amber-colored glassware or light-resistant containers. |
| Variability in degradation profiles under oxidative stress. | Inconsistent concentration or reactivity of the oxidizing agent. | Precisely control the concentration and temperature of the oxidizing agent (e.g., hydrogen peroxide). Ensure thorough mixing and consistent reaction times as detailed in the experimental protocols. |
| Minimal degradation observed under thermal stress. | This compound is relatively stable to heat. | This is an expected outcome.[1] If significant thermal degradation is required for the study, consider using more forcing conditions (higher temperature or longer duration), but be aware that this may not reflect realistic storage conditions. |
Quantitative Data Summary
The following tables summarize the quantitative data on this compound degradation under various stress conditions as reported in the literature.
Table 1: Degradation of this compound under Different Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 70°C | 120 min | ~45% per hour | [1] |
| Acid Hydrolysis | 1.0 M HCl | 80°C | 2 hours | Significant | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH | 70°C | 120 min | Significant | [1] |
| Alkaline Hydrolysis | 1.0 M NaOH | 80°C | 2 hours | Significant | [1] |
| Oxidative | 3% H₂O₂ | 70°C | 120 min | Significant | [1] |
| Thermal | 80°C | 24 hours | 2.65% | [1] | |
| Photolysis | Direct Sunlight | 24 hours | 6.47% | [1] | |
| Photolysis | UV-Vis Irradiation | - | - | 71.07% | [6] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N NaOH.
-
Reflux the mixture at 80°C for 2 hours.[1]
-
Cool the solution and neutralize with an appropriate amount of 1 N HCl.
-
Dilute to the desired concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at 70°C for 2 hours.[1]
-
Dilute to the desired concentration with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug powder or a solution of the drug in an oven maintained at 80°C for 24 hours.[1]
-
After the specified time, dissolve the solid sample or dilute the solution to the desired concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of the drug to direct sunlight for 24 hours or under a UV lamp in a photostability chamber.[1]
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the solution to the desired concentration with the mobile phase.
-
-
Analysis: Analyze all the stressed samples and a control sample (unstressed) using a stability-indicating HPLC method.
HPLC Method for Analysis of Fluvastatin and its Degradation Products
-
Column: ODS Hypersil C18 (250×4.6 mm i.d., 5 µm particle size) or equivalent.[9]
-
Mobile Phase: A mixture of methanol and 0.10 M ammonium (B1175870) acetate (B1210297) (70:30, v/v).[9]
-
Internal Standard (Optional): Simvastatin can be used as an internal standard.[9]
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound degradation.
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: General photolytic degradation pathways of Fluvastatin.
Caption: Experimental workflow for forced degradation studies.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Mechanism of antioxidative activity of fluvastatin-determination of the active position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EP2124904A1 - Stable sustained release formulations of fluvastatin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. ijnrd.org [ijnrd.org]
How to overcome low aqueous solubility of Fluvastatin Sodium
Welcome to the technical support center for Fluvastatin (B1673502) Sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments, with a primary focus on its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the actual aqueous solubility of Fluvastatin Sodium? I've seen conflicting data.
A1: You've encountered a common point of confusion. The reported aqueous solubility of this compound varies significantly depending on the specific conditions, such as pH, temperature, and the presence of buffer salts.
-
In phosphate-buffered saline (PBS) at a physiological pH of 7.2, the solubility is reported to be low, approximately 0.2 mg/mL .[1]
-
Another study measuring aqueous saturation solubility found it to be as low as 8.7 µg/mL (or 0.0087 mg/mL).[2]
-
Conversely, some supplier datasheets list a much higher solubility in water, around 30 mg/mL , though the specific conditions to achieve this are often not detailed.[3][4]
Recommendation for Researchers: For practical purposes in formulation development or cell culture, it is best to assume this compound has low aqueous solubility under physiological conditions. If your experiment requires a high concentration in a purely aqueous medium, you will likely face challenges. For preparing high-concentration stock solutions, the use of organic solvents like DMSO is recommended.[1][5]
Q2: My this compound (dissolved in DMSO) precipitates immediately when I add it to my aqueous buffer/cell culture medium. What's happening and how can I fix it?
A2: This is a classic issue known as "crashing out," which occurs when a drug dissolved in a high-solubility organic solvent is rapidly diluted into an aqueous medium where its solubility is much lower.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of Fluvastatin in your aqueous medium to below its solubility limit.
-
Optimize Dilution Technique: Instead of adding the medium to your DMSO stock, add the stock solution to the aqueous medium. Do this dropwise while gently vortexing or swirling the medium to ensure rapid dispersion and prevent localized over-saturation.[6]
-
Control DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.1% and not exceeding 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[6]
-
Use a Solubility Enhancer: If a higher concentration is necessary, you must employ a solubility enhancement technique. The most common methods are forming inclusion complexes with cyclodextrins or creating solid dispersions.
Solubility Enhancement Strategies
Q3: What are the most effective methods to overcome the low aqueous solubility of this compound for formulation development?
A3: Several well-documented techniques can significantly improve the solubility and dissolution rate of this compound. The primary methods include solid dispersions, inclusion complexation, and nanotechnology-based approaches.[7]
| Technique | Principle | Common Excipients/Carriers | Reported Improvement |
| Solid Dispersion | The drug is dispersed in a hydrophilic polymer matrix, reducing particle size and converting the drug to a more soluble amorphous state.[7][8] | PEG 6000, PVP K-30, Eudragit, Chitosan.[8] | ~20-fold increase in aqueous solubility (from 8.7 to 179 µg/mL). |
| Inclusion Complexation | The lipophilic Fluvastatin molecule is encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386), whose exterior is hydrophilic.[7] | β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD).[9][10] | Significantly enhanced solubility and dissolution rate.[9] |
| Nanotechnology | The drug's particle size is reduced to the nanometer range, dramatically increasing the surface area for dissolution. | NLCs: Compritol, Almond Oil.[11] SLNs: Compritol, Soyalecithin.[12] | NLCs increased oral bioavailability by >2.64-fold.[11] |
Experimental Protocols & Methodologies
Q4: Can you provide a detailed protocol for preparing a this compound solid dispersion?
A4: Yes. The kneading technique is a common and effective method for preparing solid dispersions that does not require specialized equipment.
Protocol: Fluvastatin Solid Dispersion by Kneading Technique (Adapted from[2][13])
-
Materials:
-
This compound (FSS)
-
Polyethylene Glycol 6000 (PEG 6000)
-
Polyvinylpyrrolidone K-30 (PVP K-30)
-
Ethanol/Water mixture (as kneading liquid)
-
Mortar and Pestle
-
-
Procedure:
-
Weigh the required amounts of FSS, PEG 6000, and PVP K-30. An effective ratio reported is 1:3.6:3.6 (FSS:PEG:PVP).[2]
-
Place the powders in a clean mortar and mix them thoroughly for 5-10 minutes to achieve a homogenous blend.
-
Slowly add a small amount of the ethanol/water mixture to the powder blend.
-
Knead the mixture intensely with the pestle for a specified time (e.g., 30 minutes) to form a consistent, paste-like mass.
-
Scrape the resulting mass from the mortar and spread it on a tray.
-
Dry the mass in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated and a constant weight is achieved.
-
Pulverize the dried solid dispersion using the mortar and pestle, and pass it through a sieve (e.g., #60 mesh) to obtain a uniform powder.
-
Store the resulting solid dispersion powder in a desiccator until further use.
-
-
Characterization:
-
Solubility Study: Determine the saturation solubility of the solid dispersion in water or buffer and compare it to the pure drug.
-
Dissolution Test: Perform an in-vitro dissolution study (e.g., using a USP-II apparatus) to compare the drug release profile against the pure drug.
-
Solid-State Analysis: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the conversion of crystalline drug to an amorphous state.
-
Q5: How do I prepare an inclusion complex of this compound with β-Cyclodextrin?
A5: The kneading method is also suitable for preparing cyclodextrin inclusion complexes.
Protocol: Fluvastatin-β-Cyclodextrin Inclusion Complex by Kneading (Adapted from[9])
-
Materials:
-
This compound (FSS)
-
β-Cyclodextrin (β-CD)
-
Methanol/Water mixture
-
Mortar and Pestle
-
-
Procedure:
-
Place β-CD in a mortar and add a small volume of the methanol/water mixture to form a paste.
-
Separately, dissolve the this compound in a minimal amount of methanol.
-
Slowly add the Fluvastatin solution to the β-CD paste in the mortar.
-
Knead the mixture for approximately 45-60 minutes. During this process, the solvent will evaporate, resulting in a semi-solid or dry powder.
-
Dry the resulting complex in an oven at a controlled temperature (e.g., 40-50°C) to remove any residual solvent.
-
Pass the dried complex through a sieve to get a uniform powder.
-
Store in a desiccator.
-
Visual Guides and Workflows
Caption: Workflow for selecting a solubility enhancement strategy.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound salt CAS#: 93957-55-2 [m.chemicalbook.com]
- 4. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. wjpps.com [wjpps.com]
- 10. Enhanced oral bioavailability of fluvastatin by using nanosuspensions containing cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement of fluvastatin bioavailability by loading on nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Central composite designed solid dispersion for dissolution enhancement of this compound by kneading technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluvastatin Sodium Drug Interactions in Experimental Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug interactions with Fluvastatin (B1673502) Sodium in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary metabolic pathways for Fluvastatin Sodium, and how does this influence its interaction potential?
A1: Fluvastatin is almost exclusively eliminated via metabolism.[1] It is primarily metabolized by the cytochrome P450 enzyme CYP2C9, which accounts for 50-80% of its clearance.[2][3] Other isozymes, such as CYP3A4 (~20%) and CYP2C8 (~5%), contribute to a lesser extent.[4] This metabolic profile is distinct from many other statins (like simvastatin, lovastatin, and atorvastatin) that are predominantly metabolized by CYP3A4.[5] Consequently, Fluvastatin has a lower risk of significant metabolic interactions with potent CYP3A4 inhibitors.[2] However, it is susceptible to interactions with strong inhibitors or inducers of CYP2C9.
Q2: Troubleshooting: My in vitro results show minimal interaction between Fluvastatin and a potent CYP3A4 inhibitor (e.g., ketoconazole, clarithromycin). Is this expected?
A2: Yes, this is an expected outcome. Unlike many other statins, Fluvastatin is not a major substrate for CYP3A4.[6][7] Its metabolism is dominated by CYP2C9.[1] Therefore, potent inhibitors of CYP3A4 are not expected to significantly alter Fluvastatin's pharmacokinetics.[8][9] When designing your experiment, if the goal is to inhibit Fluvastatin metabolism, a selective CYP2C9 inhibitor like sulfaphenazole (B1682705) would be a more appropriate positive control.[2]
Q3: I am co-administering Fluvastatin with a known CYP2C9 inhibitor (e.g., fluconazole (B54011), voriconazole). What pharmacokinetic changes should I anticipate in my experimental model?
A3: Co-administration with a CYP2C9 inhibitor is expected to increase the plasma concentration of Fluvastatin. Azole antifungals that inhibit CYP2C9, such as fluconazole and voriconazole (B182144), can inhibit Fluvastatin's metabolism, leading to higher systemic exposure (AUC) and peak concentrations (Cmax).[10] In one in vivo study, Fluvastatin itself was shown to be a weak inhibitor of CYP2C9, increasing the AUC of the CYP2C9 substrate S-warfarin.[11] Another study using diclofenac (B195802) as a probe for CYP2C9 activity found that Fluvastatin reduced its oral clearance by 14-15%.[12] Therefore, you should anticipate a competitive inhibition scenario where the CYP2C9 inhibitor increases Fluvastatin levels, and Fluvastatin may weakly increase the levels of the co-administered CYP2C9 substrate.
Q4: How do hepatic uptake transporter (OATP) inhibitors like cyclosporine or gemfibrozil (B1671426) affect Fluvastatin in vitro?
A4: Fluvastatin is a substrate for multiple hepatic uptake transporters, including OATP1B1, OATP2B1, and OATP1B3.[13][14] These transporters are crucial for its entry into hepatocytes, its primary site of action and metabolism. Inhibitors of these transporters can significantly reduce Fluvastatin's hepatic uptake.
-
Cyclosporine: This immunosuppressant is a known inhibitor of OATP transporters and can increase the systemic exposure of all statins, including Fluvastatin.[5][15] In clinical settings, co-administration can increase Fluvastatin's Cmax and AUC by 2-3 times.[16]
-
Gemfibrozil: This fibrate is a potent inhibitor of OATP1B1.[13] In vitro studies using recombinant OATP-expressing cells have shown that gemfibrozil can inhibit Fluvastatin transport by up to 97% for OATP1B1, 70% for OATP2B1, and 62% for OATP1B3.[13][14] This interaction is a key mechanism for the increased risk of myopathy when gemfibrozil is co-administered with statins.[17]
Q5: Troubleshooting: I'm observing a synergistic cytotoxic/pharmacodynamic effect between Fluvastatin and an azole antifungal against a fungal strain (e.g., Candida auris). Is this a known interaction?
A5: Yes, this is a recognized pharmacodynamic interaction. Several studies have reported that Fluvastatin can act synergistically with azole antifungals like fluconazole, voriconazole, and posaconazole (B62084) against various Candida species, including resistant strains.[18][19] The proposed mechanism involves the dual disruption of the ergosterol (B1671047) biosynthesis pathway. Azoles inhibit the enzyme 14α-lanosterol demethylase, while statins inhibit HMG-CoA reductase, an earlier step in the same pathway.[19] This synergistic activity can result in a significant reduction in the minimum inhibitory concentration (MIC) for the azole agent.[19] This is a valuable consideration for antifungal research, distinct from the pharmacokinetic interactions involving metabolic enzymes.
Q6: What are the key considerations when designing an in vitro study to assess the drug-drug interaction (DDI) potential of a new chemical entity (NCE) with Fluvastatin?
A6: A comprehensive in vitro DDI assessment for an NCE with Fluvastatin should include:
-
Metabolic Enzyme Inhibition: Test the NCE's potential to inhibit CYP2C9, as this is the primary metabolic pathway for Fluvastatin. Include CYP3A4 and CYP2C8 for completeness. Use human liver microsomes (HLMs) or recombinant CYP enzymes.
-
Transporter Inhibition: Evaluate the NCE's ability to inhibit OATP1B1, OATP1B3, and OATP2B1, as these are key for Fluvastatin's hepatic uptake. Use cell lines overexpressing these transporters (e.g., HEK293 or CHO cells).
-
Metabolic Phenotyping: Determine if Fluvastatin metabolism is altered in the presence of the NCE using hepatocytes or HLMs.
-
Reverse Inhibition: Assess if Fluvastatin inhibits the metabolism of your NCE, primarily by testing for CYP2C9 inhibition by Fluvastatin. Fluvastatin is a known inhibitor of CYP2C9.[2][12]
Quantitative Data on Fluvastatin Interactions
Table 1: In Vitro Inhibition of Fluvastatin Transport and Metabolism
| Interacting Drug | Target | System | Value Type | Value | Reference(s) |
| Gemfibrozil | OATP1B1 | Recombinant CHO Cells | IC50 | 63 µM | [13][14] |
| Gemfibrozil | OATP1B1 | Recombinant Cells | % Inhibition | 97% (at 200 µM) | [13][14] |
| Gemfibrozil | OATP2B1 | Recombinant HEK293 Cells | % Inhibition | 70% (at 200 µM) | [13][14] |
| Gemfibrozil | OATP1B3 | Recombinant CHO Cells | % Inhibition | 62% (at 200 µM) | [13][14] |
| Sulfaphenazole | CYP2C9 | Human Liver Microsomes | Inhibition | Inhibited formation of 6-hydroxy- and N-deisopropyl-fluvastatin | [2] |
Table 2: Effect of Fluvastatin on Other Drugs (In Vitro & In Vivo)
| Substrate Drug | Target Enzyme | System | Value Type | Value | Reference(s) |
| Tolbutamide | CYP2C9 | In Vitro | Ki | 0.3 µM | [2] |
| Diclofenac | CYP2C9 | In Vitro | Ki | 0.5 µM | [2] |
| Paclitaxel | CYP2C8 | In Vitro | IC50 | 20 µM | [2] |
| Diclofenac | CYP2C9 | In Vivo (Humans) | Oral Clearance Reduction | 15% (after 8 days) | [12] |
| S-warfarin | CYP2C9 | In Vivo (Humans) | AUC Increase | 26-42% | [11] |
Table 3: Synergistic Antifungal Activity with Fluvastatin
| Fungal Strain | Interacting Azole | Key Finding | Reference(s) |
| Candida auris | Voriconazole | 16-fold reduction in voriconazole MIC | [19] |
| Candida auris | Posaconazole | 8-fold reduction in posaconazole MIC | [19] |
| Candida species | Fluconazole | Synergistic activity against FLC-resistant strains | [18] |
Experimental Protocols
Protocol 1: Assessing NCE Inhibition of Fluvastatin Uptake via OATP1B1
-
Cell Culture: Culture HEK293 cells stably transfected with OATP1B1 (and a corresponding vector-only control cell line) in appropriate media (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418).
-
Assay Preparation: Seed cells in 24-well collagen-coated plates. Grow to >90% confluency.
-
Uptake Buffer: Prepare a Krebs-Henseleit buffer (pH 7.4).
-
Experiment Execution:
-
Wash cells twice with warm (37°C) uptake buffer.
-
Pre-incubate cells for 10 minutes with either buffer alone, a known inhibitor (e.g., 10 µM cyclosporine A), or various concentrations of your NCE.
-
Initiate the uptake by adding a solution containing [3H]-Fluvastatin (or unlabeled Fluvastatin for LC-MS/MS analysis) at a concentration near its Km for OATP1B1 (e.g., 1.4-3.5 µM) and the respective inhibitor/NCE.[13]
-
Incubate for a short, linear uptake period (e.g., 2-5 minutes) at 37°C. Include a parallel plate at 4°C to measure passive diffusion.
-
Terminate uptake by aspirating the solution and washing the cells three times with ice-cold buffer.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
For radiolabeled substrate, measure radioactivity using liquid scintillation counting.
-
For unlabeled substrate, quantify the intracellular concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the active transport by subtracting the uptake in vector-control cells (or uptake at 4°C) from the uptake in OATP1B1-expressing cells.
-
Plot the percent inhibition of active transport against the NCE concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessing NCE Inhibition of Fluvastatin Metabolism by CYP2C9
-
System: Use pooled human liver microsomes (HLMs) or recombinant human CYP2C9 enzyme.
-
Reagents:
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
This compound.
-
Test NCE and positive control inhibitor (e.g., sulfaphenazole).
-
Acetonitrile (B52724) with an internal standard for reaction termination and protein precipitation.
-
-
Experiment Execution:
-
Prepare incubation mixtures in microcentrifuge tubes containing buffer, HLMs (e.g., 0.2 mg/mL), and either the NCE (at various concentrations) or the positive control. Pre-warm at 37°C for 5-10 minutes.
-
Initiate the reaction by adding Fluvastatin (at a concentration near its Km, e.g., 0.2-0.7 µM).[2]
-
Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a time within the determined linear range of metabolite formation (e.g., 10-15 minutes).
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Quantification:
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant for analysis.
-
Quantify the formation of a primary CYP2C9-mediated metabolite (e.g., 6-hydroxy-fluvastatin) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation.
-
Plot the percent inhibition of metabolite formation against the NCE concentration and determine the IC50 value.
-
Visualizations
Caption: Fluvastatin uptake and metabolic pathways in the hepatocyte.
Caption: Experimental workflow for assessing NCE-Fluvastatin interactions.
Caption: Decision logic for potential Fluvastatin drug interactions.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lipid-lowering effect of fluvastatin in relation to cytochrome P450 2C9 variant alleles frequently distributed in the Czech population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Interactions between cyclosporin and lipid-lowering drugs: implications for organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. droracle.ai [droracle.ai]
- 8. The clinical significance of statins-macrolides interaction: comprehensive review of in vivo studies, case reports, and population studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. Effects of fluvastatin and cigarette smoking on CYP2C9 activity measured using the probe S-warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo inhibition profile of cytochrome P450TB (CYP2C9) by (+/-)-fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substrate-dependent drug-drug interactions between gemfibrozil, fluvastatin and other organic anion-transporting peptide (OATP) substrates on OATP1B1, OATP2B1, and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. droracle.ai [droracle.ai]
- 16. researchgate.net [researchgate.net]
- 17. Fibrates in Combination With Statins in the Management of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
Optimizing Fluvastatin Sodium concentration for effective cell culture treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Fluvastatin (B1673502) Sodium for effective cell culture treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Fluvastatin in cell culture?
A1: Fluvastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme is the rate-limiting step in the mevalonate (B85504) pathway, which is essential for cholesterol synthesis.[3][1][2] By inhibiting HMG-CoA reductase, Fluvastatin depletes downstream products like mevalonate, farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP).[3][1] These molecules are crucial for the post-translational modification (prenylation) of small G-proteins such as Ras and Rho, which are key regulators of cell proliferation, survival, and migration.[3][4]
Q2: How should I prepare a stock solution of Fluvastatin Sodium for my experiments?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[5] For cell culture applications, preparing a high-concentration stock solution in anhydrous DMSO is recommended.[5][6] For instance, to create a 10 mM stock solution, dissolve 4.33 mg of this compound (MW: 433.45 g/mol ) in 1 mL of DMSO.[6] It's crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[6]
Q3: What is a safe final concentration of DMSO for my cell culture?
A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%.[5][6] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups.[5][6]
Q4: What is a good starting concentration range for Fluvastatin in a new cell line?
A4: The effective concentration of Fluvastatin is highly cell-type dependent. A good starting point for a dose-response experiment is a range from 1 µM to 50 µM.[3][1][7][8] Based on published data, IC50 values (the concentration that inhibits 50% of cell growth) can range from approximately 2.29 µg/mL to 45.7 µM depending on the cancer cell line and exposure time.[9][10]
Troubleshooting Guide
Q5: I am not observing any effect of Fluvastatin on my cells. What could be the reason?
A5:
-
Concentration and Duration: The concentration of Fluvastatin may be too low, or the incubation time may be too short. Consider increasing the dose or extending the treatment duration (e.g., up to 72 hours).[8]
-
Stock Solution Integrity: Ensure your stock solution was prepared and stored correctly. Repeated freeze-thaw cycles or improper storage can lead to degradation.[6] Prepare fresh dilutions from a new aliquot.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to statins.[8] Your cell line might be resistant. You may need to try significantly higher concentrations or a different statin.
-
Mevalonate Pathway Rescue: The culture medium itself, particularly the serum, may contain mevalonate or other downstream products that can rescue the cells from the effects of Fluvastatin. Consider using a serum-free or low-serum medium for the duration of the treatment.
Q6: I am observing precipitation or cloudiness in my culture medium after adding Fluvastatin.
A6:
-
Solubility Limit: The final concentration of Fluvastatin may have exceeded its solubility in the aqueous culture medium.[6]
-
Improper Dilution: Rapidly adding a concentrated DMSO stock to the medium can cause the compound to "crash out."[6] To avoid this, perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium.[6] Add the stock solution dropwise while gently swirling the medium.[6]
-
Media Components: Fluvastatin may interact with components in the media over time, especially under changes in temperature and pH within the incubator.[6]
Q7: My experimental results with Fluvastatin are inconsistent between batches.
A7:
-
Stock Solution Homogeneity: Ensure the stock solution is completely thawed and vortexed gently before each use to ensure it is homogenous.[6]
-
Stock Solution Degradation: Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.[6] Fluvastatin is also known to be light-sensitive and unstable under certain conditions.[5][11]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.
Quantitative Data Summary
Table 1: IC50 Values of Fluvastatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time (h) | Reference |
| HEp-2 | Human Larynx Carcinoma | 2.43 ± 0.56 µg/mL | 72 | [9] |
| KB | Human Nasopharyngeal Carcinoma | 2.29 ± 0.19 µg/mL | 72 | [9] |
| HeLa | Human Cervical Carcinoma | 5.02 ± 1.52 µg/mL | 72 | [9] |
| OVCAR3 | Ovarian Cancer | 45.7 ± 0.4 µM | 24 | [10] |
| C6 | Rat Malignant Glioma | 8.6 µM | 48 | [12] |
| MDA-MB-231 | Breast Cancer | ~10 µM (for ~50% cell death) | 24 | [13] |
Table 2: Observed Effects of Fluvastatin at Different Concentrations
| Cell Line | Effect | Concentration | Incubation Time (h) | Reference |
| MCF-7 | Antiproliferative and cytotoxic effects | 0.62, 2.5, 5, and 40 µM | 48 | [7] |
| A-375 | ~30% inhibition of cell viability | 25, 50, 100 µM | 48 | [8] |
| A-375 | ~50% inhibition of cell viability | 25, 50, 100 µM | 72 | [8] |
| H441 & A549 | Dose-dependent growth inhibition | Not specified | Not specified | [14] |
| BMMC | ~60% apoptosis | 1 µM | 96 | [15] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol determines the effect of Fluvastatin on cell proliferation and viability.
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[12]
-
Fluvastatin Treatment: Prepare serial dilutions of Fluvastatin in complete culture medium. Remove the old medium and add 100 µL of the Fluvastatin dilutions to the respective wells. Include a vehicle control (medium with DMSO).[12]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[12]
-
Reagent Addition: Add 20 µL of MTS reagent (or 10-20 µL of MTT solution, 5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[1][12]
-
Absorbance Measurement: Measure the absorbance at 490 nm (for MTS) or 570 nm (after solubilizing formazan (B1609692) crystals for MTT) using a microplate reader.[1][12]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control.[12]
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies apoptotic and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight adherence, treat with various concentrations of Fluvastatin for the desired duration.[12]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Wash the collected cells with cold PBS.[3][12]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3][12]
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in protein expression levels.
-
Cell Treatment and Lysis: Treat cells with Fluvastatin as desired. Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer for 1 hour. Incubate the membrane with a primary antibody against the protein of interest (e.g., cleaved caspase-3, Bax, p-ERK) overnight at 4°C.[3]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescence reagent.
Mandatory Visualizations
Caption: Fluvastatin inhibits HMG-CoA reductase, disrupting downstream signaling.
Caption: Workflow for optimizing Fluvastatin concentration in cell culture.
Caption: Troubleshooting guide for lack of Fluvastatin-induced cellular effects.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxic effect of fluvastatin on MCF-7 cells possibly through a reduction of the mRNA expression levels of SGK1 and CAV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 10. Cytotoxic and Pro-Apoptotic Effects of a Sub-Toxic Concentration of Fluvastatin on OVCAR3 Ovarian Cancer Cells After its Optimized Formulation to Melittin Nano-Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental and theoretical studies on fluvastatin primary photoproduct formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Fluvastatin Mediated Breast Cancer Cell Death: A Proteomic Approach to Identify Differentially Regulated Proteins in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Fluvastatin Induces Apoptosis in Primary and Transformed Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Fluvastatin Sodium-Induced Myotoxicity In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of Fluvastatin Sodium-induced myotoxicity in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing higher-than-expected cytotoxicity at low concentrations of Fluvastatin. What could be the cause?
A1: Several factors could contribute to this observation:
-
Lactone vs. Acid Form: Statins exist in both an active acid form and an inactive lactone form. The lactone forms are significantly more potent at inducing myotoxicity. For Fluvastatin, the lactone form can be up to 26 times more potent than its acid form[1]. Ensure you are using the correct form for your experimental goals and that the stability of the acid form is maintained in your culture medium, as pH changes can facilitate conversion.
-
Cell Type Sensitivity: Different muscle cell lines (e.g., primary human skeletal muscle cells, L6 myotubes, C2C12) exhibit varying sensitivities to statins. Primary cells may be more sensitive than immortalized cell lines.
-
Serum Concentration: The presence of serum proteins can affect the free concentration of Fluvastatin available to the cells. If you have altered serum concentrations in your media, this can impact the effective dose.
Q2: Our results for apoptosis assays (e.g., Caspase-3/7 activity) are inconsistent between experiments. How can we improve reproducibility?
A2: Inconsistency in apoptosis assays can be addressed by:
-
Timing of Assay: Apoptosis is a dynamic process. Caspase activation may be an early event, while DNA fragmentation occurs later. Ensure you have a consistent time point for your measurements post-treatment. A time-course experiment is highly recommended to identify the optimal window for detecting caspase activation. Fluvastatin has been shown to induce significant caspase-3/7 activation after 4 days of culture in some cell types[2].
-
Cell Confluency: The confluency of your myotubes can affect their metabolic state and susceptibility to apoptosis. Standardize your seeding density and differentiation protocol to ensure a consistent state of myotube maturity and confluency at the start of each experiment.
-
Assay Specificity: Use multiple methods to confirm apoptosis. Complement your caspase activity assays with methods that measure other apoptotic hallmarks, such as Annexin V staining (for early apoptosis) or TUNEL staining (for DNA fragmentation).
Q3: We are not seeing a significant change in mitochondrial membrane potential, but we do observe a decrease in cell viability. Is this expected?
A3: Yes, this is possible. While mitochondrial dysfunction is a key mechanism in statin-induced myotoxicity, the sequence of events can vary.
-
Upstream Mechanisms: Fluvastatin's primary action is the inhibition of HMG-CoA reductase, which depletes downstream products like geranylgeranyl pyrophosphate (GGPP)[3][4]. This depletion can disrupt the function of small GTPases (like RhoA) and induce apoptosis, potentially before a dramatic collapse in mitochondrial membrane potential is detectable[3][4].
-
Oxidative Stress: Fluvastatin can induce the production of reactive oxygen species (ROS) which precedes major myofibrillar damage[5][6]. This increase in ROS can trigger apoptotic signaling independently of a large-scale drop in membrane potential[5][7]. Consider measuring ROS production at earlier time points.
-
Mitochondrial Respiration: Fluvastatin can impair mitochondrial respiration, particularly at complex I and II[5][8][9]. This impairment may lead to reduced ATP production and cellular stress without an immediate, complete loss of membrane potential[3][10].
Q4: Should we be measuring Creatine Kinase (CK) levels in our cell culture supernatant?
A4: Measuring CK in the supernatant can be an indicator of muscle cell membrane damage, but it has limitations in vitro.
-
Indicator of Membrane Damage: An increase in extracellular CK suggests a loss of membrane integrity, which is a feature of late-stage apoptosis or necrosis.
-
Sensitivity: CK is often considered a non-sensitive biomarker for statin-induced myopathy, as significant myotoxicity can occur without substantial elevations in CK[11]. More sensitive indicators in vitro include assays for ATP levels, protein synthesis, and specific apoptotic markers[12].
-
Relevance: While elevated plasma CK is a clinical marker, in vitro systems may not fully replicate the in vivo conditions leading to its release. It is best used in conjunction with other, more specific assays of myotoxicity.
Quantitative Data Summary
Table 1: Potency of Fluvastatin Forms in Inducing Myotoxicity
| Statin Form | Relative Potency (vs. Acid Form) | Reference |
|---|---|---|
| Fluvastatin Acid | 1x | [1] |
| Fluvastatin Lactone | 26x higher |[1] |
Table 2: Effect of Fluvastatin on Apoptotic Markers in vitro
| Cell Type | Fluvastatin Concentration | Marker | Observation | Reference |
|---|---|---|---|---|
| C57BL/6J BMMC | 1 µM (4 days) | Apoptosis (PI-DNA staining) | ~60% of cells apoptotic | [2] |
| C57BL/6J BMMC | 5 µM (96 hours) | Apoptosis (PI-DNA staining) | Nearly all cells apoptotic | [2] |
| C57BL/6J BMMC | 1 µM (4 days) | Caspase-3/7 Activation | Significant increase | [2] |
| Lymphoma Cells | 0-10 µM (24 hours) | Cleaved Caspase-3 | Dose-dependent increase | [13] |
| Lymphoma Cells | 0-10 µM (24 hours) | Bax/Bcl-2 Ratio | Dose-dependent increase |[13] |
Visualizations: Workflows and Signaling Pathways
Caption: A general workflow for assessing Fluvastatin-induced myotoxicity in vitro.
Caption: Key pathways in Fluvastatin myotoxicity, from HMG-CoA inhibition to apoptosis.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol assesses cell metabolic activity as an indicator of viability.
-
Cell Seeding and Differentiation:
-
Seed myoblasts (e.g., L6 or C2C12) in a 96-well plate at a density optimized for differentiation.
-
Culture cells until they reach ~80-90% confluency.
-
Induce differentiation by switching to a low-serum differentiation medium (e.g., DMEM with 2% horse serum). Allow myotubes to form over 4-6 days, replacing the medium every 48 hours.
-
-
Fluvastatin Treatment:
-
Prepare a stock solution of this compound in sterile DMSO or PBS.
-
Dilute the stock solution in a differentiation medium to achieve final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the old medium from the myotubes and add 100 µL of the Fluvastatin-containing or vehicle control medium to each well.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium + MTT + DMSO only).
-
Express the viability of treated cells as a percentage of the vehicle control.
-
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activity of key executioner caspases in apoptosis.
-
Cell Culture and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, typically using a 96-well white-walled plate for fluorescence assays.
-
-
Assay Procedure:
-
Use a commercially available Caspase-Glo® 3/7 Assay kit or similar.
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
-
Data Analysis:
-
Express caspase activity as fold-change relative to the vehicle control.
-
Protocol 3: Western Blot for Apoptosis-Related Proteins (Bax & Bcl-2)
This protocol allows for the semi-quantitative analysis of pro- and anti-apoptotic protein levels.
-
Cell Culture and Lysate Preparation:
-
Culture, differentiate, and treat myotubes in 6-well plates.
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., load 20-30 µg of protein per lane).
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the band intensities. Normalize the intensity of the target proteins (Bax, Bcl-2) to the loading control. Calculate the Bax/Bcl-2 ratio.
-
References
- 1. Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluvastatin Induces Apoptosis in Primary and Transformed Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statin-Related Myotoxicity: A Comprehensive Review of Pharmacokinetic, Pharmacogenomic and Muscle Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluvastatin-induced myofibrillar damage is associated with elevated ROS, and impaired fatty acid oxidation, and is preceded by mitochondrial morphological changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluvastatin-induced myofibrillar damage is associated with elevated ROS, and impaired fatty acid oxidation, and is preceded by mitochondrial morphological changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Statins Trigger Mitochondrial Reactive Oxygen Species-Induced Apoptosis in Glycolytic Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of statins on mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simvastatin impairs ADP-stimulated respiration and increases mitochondrial oxidative stress in primary human skeletal myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myotoxicity of statins: Mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Statin-Associated Myopathy: Emphasis on Mechanisms and Targeted Therapy | MDPI [mdpi.com]
- 12. In vitro myotoxicity of the 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors, pravastatin, lovastatin, and simvastatin, using neonatal rat skeletal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Best practices for handling and storing light-sensitive Fluvastatin Sodium
This technical support center provides best practices for handling, storing, and troubleshooting experiments involving the light-sensitive compound Fluvastatin (B1673502) Sodium.
Frequently Asked Questions (FAQs)
Q1: What are the primary storage recommendations for Fluvastatin Sodium powder?
A1: this compound is a light-sensitive and hygroscopic compound. To ensure its stability, it should be stored in a tightly-closed container, protected from light, in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C. For long-term storage, -20°C is suggested, at which it should be stable for at least two years.[1][2][3]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[2] To prepare a stock solution, dissolve the crystalline solid in an appropriate organic solvent, purging with an inert gas can also be beneficial.[2] For aqueous solutions, the solubility in PBS (pH 7.2) is approximately 0.2 mg/mL.[2] It is not recommended to store aqueous solutions for more than one day.[2] For long-term storage of stock solutions, it is best to aliquot and freeze them at -20°C or -80°C. Stock solutions in DMSO can be stable for up to 6 months at -20°C.
Q3: Why is it critical to protect this compound from light?
A3: this compound is extremely sensitive to light and undergoes rapid photodegradation upon exposure, especially to UVA radiation.[1] This degradation leads to a loss of potency and the formation of photoproducts, which may have different biological activities or toxicities.[1][4]
Q4: What are the known degradation products of this compound upon light exposure?
A4: Upon exposure to UVA light, this compound degrades into several photoproducts. The primary degradation pathway involves a photocyclization reaction to form a polycyclic compound with a benzocarbazole-like structure.[1][4]
Troubleshooting Guide
Q1: I observed that my this compound powder has become clumpy. What should I do?
A1: Clumping is an indication that the compound has absorbed moisture from the atmosphere due to its hygroscopic nature.[5]
-
Immediate Action: If you need to use the compound immediately, you can try to break up the clumps with a spatula. However, be aware that the water content is now higher, which will affect the accuracy of your weighing for concentration calculations.
-
Best Practice: To handle hygroscopic compounds, it is recommended to work quickly in a low-humidity environment (e.g., a glove box or a room with a dehumidifier). Store the compound in a desiccator. For accurate concentrations, consider preparing a stock solution from the entire vial and then determining the precise concentration via a validated analytical method like HPLC.
Q2: My solution of this compound has turned a yellowish color after being on the benchtop. Is it still usable?
A2: A color change, such as turning yellow, upon exposure to light is a visual indicator of chemical degradation.[6] It is highly likely that the this compound has undergone photodegradation, and the solution now contains a mixture of the parent compound and its photoproducts. For any quantitative or biological experiments, it is strongly recommended to discard the discolored solution and prepare a fresh batch, ensuring it is protected from light at all times.
Q3: I am running an HPLC analysis of my experimental sample containing this compound and I see unexpected peaks that are not in my standard. What could they be?
A3: The appearance of new peaks in your chromatogram, especially if your sample was exposed to light, is a strong indication of degradation.
-
Peak Identification: These extra peaks are likely the photoproducts of this compound. The primary photoproducts are more polar than the parent compound and will likely have different retention times.
-
Troubleshooting Steps:
-
Confirm Degradation: To confirm if the peaks are due to photodegradation, you can intentionally expose a fresh solution of this compound to light and run an HPLC analysis. If the same extra peaks appear and grow over time, this confirms their origin.
-
Use a Diode Array Detector (DAD): A DAD can help in identifying if the new peaks are related to your compound by comparing their UV-Vis spectra to that of this compound. Degradation products often have different UV-Vis spectra.
-
LC-MS Analysis: For definitive identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful technique. It will provide the molecular weight of the compounds in each peak, which can be used to deduce their structures.[2]
-
Q4: My experimental results with this compound are not reproducible. What could be the issue?
A4: Poor reproducibility with a light-sensitive compound like this compound often stems from inconsistent handling and storage.
-
Light Exposure: Ensure that all solutions are prepared and stored in amber vials or containers wrapped in aluminum foil. Minimize the exposure of your samples to ambient light during experimental procedures.
-
Solution Stability: As aqueous solutions are not stable for more than a day, always prepare them fresh before each experiment.[2] For organic stock solutions, use them for a limited time after thawing and avoid multiple freeze-thaw cycles.
-
Hygroscopicity: Inconsistent water content in the powder can lead to errors in concentration. Prepare a large, concentrated stock solution and make dilutions from it for a series of experiments to ensure concentration consistency.
-
HPLC System: If using HPLC for quantification, ensure the system is properly maintained. Inconsistent mobile phase preparation, fluctuating column temperature, and variable injection volumes can all lead to poor reproducibility.[7]
Quantitative Data
The photostability of a compound can be quantitatively described by its photodegradation quantum yield (Φ), which is the ratio of the number of molecules that undergo a photoreaction to the number of photons absorbed. A higher quantum yield indicates greater photosensitivity.
| Parameter | Value | Solvent/Conditions | Reference |
| Photodegradation Quantum Yield (Φ) | 0.13 ± 0.02 | Aqueous Solution | [1] |
| Photolytic Degradation Rate | 71.07% removal | UV-Vis irradiation | [8] |
Experimental Protocols
Detailed Protocol for Photostability Testing of this compound
This protocol is based on the ICH Q1B guidelines for photostability testing.
1. Sample Preparation:
-
Drug Substance (Powder): Spread a thin layer (not more than 3 mm) of this compound powder in a chemically inert, transparent container (e.g., a petri dish).
-
Solution: Prepare a solution of this compound in a relevant solvent (e.g., water, methanol, or a buffer used in your experiments) in a chemically inert, transparent container (e.g., a quartz cuvette).
-
Dark Control: Prepare a corresponding set of samples (powder and solution) and wrap them securely in aluminum foil to serve as dark controls.
2. Light Exposure:
-
Light Source: Use a light source that meets the ICH Q1B specifications, capable of emitting both cool white fluorescent and near-UV light.
-
Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5][8]
-
Temperature Control: Maintain a constant temperature during the experiment to prevent degradation due to heat.
3. Sample Analysis (HPLC-UV Method):
-
Sample Withdrawal: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the light-exposed and dark control solutions. For the powder, dissolve a precisely weighed amount in a suitable solvent.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20mM, pH 3.2) is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of this compound (around 234 nm and 305 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Quantify the peak area of this compound in both the light-exposed and dark control samples at each time point.
-
Calculate the percentage of degradation in the light-exposed sample relative to the dark control.
-
Monitor the appearance and growth of any new peaks, which represent degradation products.
-
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Primary photodegradation pathway of Fluvastatin.
Caption: Workflow for conducting a photostability study of Fluvastatin.
References
- 1. The phototoxicity of fluvastatin, an HMG-CoA reductase inhibitor, is mediated by the formation of a benzocarbazole-like photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identify new peaks in UV-HPLC chromatogram [alphalyse.com]
- 3. Experimental and theoretical studies on fluvastatin primary photoproduct formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. tutorchase.com [tutorchase.com]
- 6. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 7. Navigating Hurdles in Achieving HPLC Reproducibility | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
Dose adjustment considerations for Fluvastatin Sodium in renal impairment models
This technical support guide provides researchers, scientists, and drug development professionals with essential information on dose adjustment considerations for Fluvastatin (B1673502) Sodium in experimental models of renal impairment.
Frequently Asked Questions (FAQs)
Q1: Is a dose adjustment for Fluvastatin Sodium required in subjects with mild to moderate renal impairment?
A1: No, a dose adjustment for this compound is generally not necessary for mild to moderate renal impairment.[1][2] The pharmacokinetics of fluvastatin are not significantly affected by this level of renal dysfunction due to its extensive metabolism in the liver and excretion through bile.[3]
Q2: What is the recommended dose of this compound for subjects with severe renal impairment?
A2: Caution should be exercised when administering this compound to subjects with severe renal impairment (Creatinine Clearance [CrCl] <30 mL/min).[4] Doses exceeding 40 mg per day have not been extensively studied in this population.[1][2] It is advisable not to exceed a daily dose of 40 mg in these cases.[4][5]
Q3: How does hemodialysis affect this compound levels?
A3: Fluvastatin is not significantly removed from the plasma by hemodialysis.[6] Therefore, no supplemental dosing is required post-hemodialysis.
Q4: What are the primary metabolic pathways for Fluvastatin?
A4: Fluvastatin is extensively metabolized in the liver. The primary metabolites are two hydroxylated metabolites and an N-desisopropyl metabolite, which are excreted in the bile.[3] Cytochrome P450 (CYP) 2C9 is the main enzyme responsible for generating the 6-hydroxy and N-desisopropyl fluvastatin metabolites.[3]
Q5: Have any clinical studies evaluated the efficacy and safety of Fluvastatin in patients with renal insufficiency?
A5: Yes, several studies have demonstrated that fluvastatin is well-tolerated and effective in patients with varying degrees of renal insufficiency.[7][8][9] It has been shown to significantly reduce LDL-cholesterol and apolipoprotein B levels without adversely affecting renal function or causing muscular toxicity.[7][8] A pooled analysis of 30 clinical trials indicated that fluvastatin is safe and effective in reducing cardiac death and nonfatal myocardial infarction in patients with moderate to severe renal insufficiency.[9]
Data Summary
Pharmacokinetic Parameters of Fluvastatin (40 mg single dose) in Renal Impairment
| Subject Group | AUC₀₋ᵢₙf (ng·h/mL) | Cₘₐₓ (ng/mL) | t₁/₂ (h) | Reference |
| Healthy Subjects | Not significantly different from renal impairment groups | Not significantly different from renal impairment groups | Comparable across groups | [6] |
| Renal Impairment (various degrees) | Not significantly different from healthy subjects | Not significantly different from healthy subjects | Comparable across groups | [6] |
| Nephrotic Syndrome | Less than half of other groups | Less than half of other groups | Comparable across groups | [6] |
| Hemodialysis | Not removed by hemodialysis | Not removed by hemodialysis | N/A | [6] |
AUC₀₋ᵢₙf: Area under the plasma concentration-time curve from time zero to infinity; Cₘₐₓ: Maximum plasma concentration; t₁/₂: Terminal half-life.
Recommended Dose Adjustments for this compound in Renal Impairment
| Degree of Renal Impairment | Creatinine Clearance (CrCl) | Recommended Dose Adjustment | Reference |
| Mild to Moderate | ≥30 mL/min | No dose adjustment necessary. | [1][2] |
| Severe | <30 mL/min | Use with caution; do not exceed 40 mg/day. | [2][4] |
Experimental Protocols
Protocol: Single-Dose Pharmacokinetic Study of Fluvastatin in Renal Impairment
This protocol is based on a study designed to assess the pharmacokinetics of Fluvastatin in subjects with varying degrees of renal function.[6]
1. Subject Recruitment:
-
Recruit subjects into parallel groups based on renal function:
-
Group I: Healthy subjects.
-
Group II: Subjects with nephrotic syndrome.
-
Groups III-VI: Subjects with varying degrees of renal impairment.
-
Hemodialysis group.
-
-
Obtain informed consent from all participants.
2. Study Design:
-
Administer a single oral dose of 40 mg Fluvastatin to each subject.
-
For subjects on hemodialysis, administer two doses: one 2 days before and one immediately prior to a hemodialysis session.
3. Sample Collection:
-
Collect blood samples at predefined intervals, typically from 0 to 12 hours post-dose, to determine the pharmacokinetic parameters of Fluvastatin.
4. Bioanalytical Method:
-
Analyze plasma samples for Fluvastatin concentrations using a validated bioanalytical method (e.g., LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Perform a noncompartmental pharmacokinetic evaluation to determine key parameters such as AUC₀₋ᵢₙf, Cₘₐₓ, and t₁/₂.
-
Use statistical methods like ANOVA to compare the pharmacokinetic parameters between the different groups.
6. Safety Monitoring:
-
Monitor vital signs and record any adverse events throughout the study.
-
Perform clinical laboratory tests to assess safety.
Visualizations
Dosing Decision Pathway for Fluvastatin in Renal Impairment
References
- 1. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. These highlights do not include all the information needed to use FLUVASTATIN CAPSULES safely and effectively. See full prescribing information for FLUVASTATIN CAPSULES. FLUVASTATIN capsules, for oral useInitial U.S. Approval: 1993 [dailymed.nlm.nih.gov]
- 3. Clinical pharmacokinetics of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Fluvastatin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Pharmacokinetics of fluvastatin in subjects with renal impairment and nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluvastatin improves lipid abnormalities in patients with moderate to advanced chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of fluvastatin in hyperlipidemic patients with chronic renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of fluvastatin on cardiac outcomes in patients with moderate to severe renal insufficiency: a pooled analysis of double-blind, randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluvastatin Sodium Technical Support Center: Identifying and Mitigating Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides researchers with comprehensive resources to identify, understand, and mitigate the off-target effects of Fluvastatin Sodium in experimental settings. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address specific issues encountered during research and development.
Troubleshooting Guides and FAQs
This section addresses common problems and questions regarding unexpected experimental outcomes when using Fluvastatin.
FAQ 1: Unexpected or Excessive Cell Death
Question: I'm observing significant apoptosis or cytotoxicity in my cell line at Fluvastatin concentrations that should primarily inhibit HMG-CoA reductase. How can I determine if this is an on-target or off-target effect?
Answer: This is a common and important question. Fluvastatin-induced cell death can stem from both profound on-target pathway inhibition and direct off-target effects. Here’s a troubleshooting workflow to dissect the mechanism:
Troubleshooting Workflow: Unexpected Cell Death
Troubleshooting inconsistent results in Fluvastatin Sodium experiments
Welcome to the technical support center for Fluvastatin Sodium experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable IC50 values for this compound across different experiments?
A1: Inconsistent IC50 values are a common challenge and can arise from several factors:
-
Cell Line Specificity: Fluvastatin's cytotoxic and anti-proliferative effects are highly dependent on the cell line used. Different cancer cell lines exhibit a wide range of sensitivities. For instance, studies have shown that estrogen receptor-alpha (ERα)-negative and basal-like breast cancer cell lines are more sensitive to fluvastatin.[1]
-
Compound Variability: this compound can exist in different crystalline forms (polymorphs) and hydrates, which can affect its solubility and dissolution rate, leading to variations in effective concentration.[2][3] It is also a racemic mixture of (3R,5S) and (3S,5R) enantiomers, with the (3R,5S) form being significantly more active.[3] The ratio of these enantiomers can influence results.
-
Experimental Conditions: Factors such as cell density, duration of treatment, and the specific assay used can all impact the calculated IC50 value.
Q2: My this compound solution appears cloudy or forms a precipitate when added to my cell culture medium. What should I do?
A2: This is a common issue related to the solubility of this compound. Here are some troubleshooting steps:
-
Proper Stock Solution Preparation: this compound is sparingly soluble in aqueous solutions like PBS (approximately 0.2 mg/mL) but is more soluble in organic solvents like DMSO (up to 87 mg/mL).[4] It is highly recommended to prepare a concentrated stock solution in anhydrous DMSO.[4] The hygroscopic nature of DMSO means that absorbed moisture can reduce the solubility of the compound.
-
Dilution Technique: When diluting the DMSO stock into your aqueous cell culture medium, rapid changes in solvent polarity can cause the compound to precipitate. To avoid this, add the stock solution dropwise to the pre-warmed medium while gently vortexing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.
-
Freshly Prepared Solutions: Aqueous solutions of this compound are not stable for more than a day.[4] Always prepare fresh dilutions for each experiment.
Q3: I am getting inconsistent results in my cell viability assays (e.g., MTT assay). Could this compound be interfering with the assay itself?
A3: Yes, interference with cell viability assays is possible.
-
MTT Assay Interference: The MTT assay relies on the reduction of a tetrazolium salt by metabolically active cells. Fluvastatin's primary target is HMG-CoA reductase, which is involved in cholesterol biosynthesis. Alterations in cholesterol metabolism may affect mitochondrial function and, consequently, the reduction of MTT, leading to results that do not accurately reflect cell viability. Additionally, some studies suggest that certain compounds can interfere with the exocytosis of formazan (B1609692) crystals, the product of MTT reduction.
-
Alternative Viability Assays: To confirm your results, consider using an alternative viability assay that relies on a different principle, such as a trypan blue exclusion assay (for cell membrane integrity) or a CyQUANT assay (for DNA content).
Troubleshooting Guides
Inconsistent Anti-proliferative Effects
If you are observing inconsistent anti-proliferative effects of this compound, consider the following:
-
Verify Cell Line Sensitivity: Refer to the provided data on this compound IC50 values in various cell lines to ensure your observations are within an expected range.
-
Check Compound Source and Handling: Ensure your this compound is from a reputable source and has been stored correctly (typically at -20°C, protected from light and moisture).[4][5]
-
Standardize Experimental Protocol: Maintain consistency in cell seeding density, treatment duration, and the passage number of your cells.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| HEp-2 | Human Larynx Carcinoma | 2.43 ± 0.56 (µg/mL) | 72 | |
| KB | Human Nasopharyngeal Carcinoma | 2.29 ± 0.19 (µg/mL) | 72 | |
| HeLa | Human Cervical Carcinoma | 5.02 ± 1.52 (µg/mL) | 72 | |
| A-375 | Malignant Melanoma | ~50 | 72 | [1] |
| A-673 | Muscle Ewing's Sarcoma | >100 | 72 | [1] |
| HUH-7 | Hepatocellular Carcinoma | ~40 | 48 | [1] |
| MCF-7 | Breast Cancer | >100 | 72 | [1] |
| PC3 | Prostate Cancer | Not specified | Not specified | [6] |
| IM-9 | Human Lymphoblasts | Not specified | Not specified | [7] |
Note: IC50 values can vary significantly based on experimental conditions. This table should be used as a general guide.
Experimental Protocols
HMG-CoA Reductase Activity Assay (Colorimetric)
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer
-
This compound (as inhibitor)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Keep the enzyme on ice.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
This compound at various concentrations (for inhibition curve)
-
HMG-CoA Reductase enzyme
-
-
Initiate Reaction: Add the HMG-CoA substrate to each well to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time). The rate is proportional to the HMG-CoA reductase activity. For inhibitor studies, plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin.
-
Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in the provided Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Fluvastatin's mechanism of action and downstream effects.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: A general experimental workflow for Fluvastatin studies.
References
- 1. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-state characterization and dissolution properties of this compound salt hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of apoptosis and necrosis induced by statins using fluorescence-enhanced flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of Fluvastatin Sodium: RP-HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Fluvastatin (B1673502) Sodium against other analytical techniques. The information presented herein is compiled from various scientific studies to offer a comprehensive overview of performance characteristics and experimental protocols.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the purpose of the analysis (e.g., quality control, pharmacokinetic studies). The following table summarizes the key performance characteristics of different analytical methods for Fluvastatin Sodium quantification.
| Analytical Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Key Advantages |
| RP-HPLC | 1 - 6[1][2] | 0.0194[1][2] | 0.0588[1][2] | 98.31 - 99.70[1][2] | 0.2073 - 0.8976[1][2] | High specificity, accuracy, and precision.[1][2] |
| RP-HPLC | 2.0 - 320.0[3][4][5][6] | 0.54[3][4][5] | Not Specified | Not Specified | < 5%[4] | Wide linearity range.[3][4] |
| RP-HPLC | 3 - 15[7][8] | Not Specified | Not Specified | Not Specified | < 1.0%[8] | Good for routine analysis.[7][8] |
| UV Spectrophotometry | 10.0 - 90.0[9] | 0.134[9] | Not Specified | Good repeatability and reproducibility[9] | Good repeatability and reproducibility[9] | Simple, rapid, and cost-effective.[9][10] |
| Differential Pulse Voltammetry | 2.0 - 40[11] | 0.24[11] | Not Specified | 98.0 - 101.2[11] | Not Specified | Simple and rapid determination.[11] |
Detailed Experimental Protocols
Validated RP-HPLC Method
This protocol is a representative example of a validated RP-HPLC method for the quantification of this compound in bulk and pharmaceutical dosage forms.[1][2]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis detector.
2. Chromatographic Conditions:
-
Column: Hypersil® ODS C18 (150 x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of methanol, 20mM Phosphate buffer (pH 3.0, adjusted with phosphoric acid), and acetonitrile (B52724) in a ratio of 5:3:2 (v/v/v).[1][2]
-
Detection Wavelength: 235 nm.[1]
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (1 - 6 µg/mL).[1][2]
4. Sample Preparation:
-
For tablet dosage forms, weigh and finely powder a sufficient number of tablets.
-
Dissolve an amount of powder equivalent to a known amount of this compound in the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
5. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.
Alternative Analytical Methods
Several other methods have been reported for the determination of this compound, including UV-spectrophotometry, HPTLC, and various voltammetric techniques.[6][9][11][12] These methods can be advantageous in terms of simplicity and cost, but may lack the specificity and sensitivity of RP-HPLC. For instance, a kinetic spectrophotometric method is based on the formation of a colored product between this compound and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl).[9] Another spectrophotometric method involves an oxidative coupling reaction.[10] A differential pulse voltammetric method has also been developed, offering a simple and rapid determination.[11]
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the logical relationship between the different analytical techniques, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. VALIDATED RP-HPLC METHOD FOR this compound IN BULK AND ITS DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 3. New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard | Drug Analytical Research [seer.ufrgs.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a stability-indicating RP-HPLC method for the estimation of this compound in bulk and tablet dosage form: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. oarjpublication.com [oarjpublication.com]
- 9. Kinetic Spectrophotometric Determination of Fluvastatin in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scialert.net [scialert.net]
- 12. sphinxsai.com [sphinxsai.com]
A Preclinical Comparative Analysis of Fluvastatin Sodium and Atorvastatin in Atherosclerosis Models
In the landscape of preclinical atherosclerosis research, both Fluvastatin (B1673502) Sodium and Atorvastatin (B1662188) have been evaluated for their efficacy in mitigating the development and progression of atherosclerotic plaques. While direct head-to-head comparative studies in animal models are not extensively documented in the available literature, this guide synthesizes the findings from individual preclinical studies to offer a comparative overview of their performance. The data presented herein is collated from studies utilizing various animal models of atherosclerosis, including rabbit and apolipoprotein E-deficient (ApoE-/-) mouse models.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical studies on Fluvastatin Sodium and Atorvastatin.
Table 1: Effects of this compound on Atherosclerosis in Preclinical Models
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |
| Plasma Total Cholesterol | ApoE-/- Mice | 9 ± 1 mmol/L | 19 ± 1 mmol/L | -53% | [1] |
| Plasma Triglycerides | ApoE-/- Mice | Normalized | Elevated | Not Specified | [1] |
| Aortic Root Lesion Area | ApoE-/- Mice | 706,085 ± 22,135 µm² | 630,176 ± 38,785 µm² | No Significant Difference | [1] |
| Macrophage Infiltration in Plaques | Rabbit | Small number of macrophages | Large number of macrophages | Significantly Reduced | [2] |
| MCP-1 Expression in Plaques | Rabbit | Significantly Reduced | High Expression | Significantly Reduced | [2] |
Table 2: Effects of Atorvastatin on Atherosclerosis in Preclinical Models
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |
| Lesion Size (Femoral Artery) | Rabbit | Significantly Reduced | - | Not Quantified | [3] |
| Arterial Macrophage Infiltration | Rabbit | Abolished | Present | - | [3] |
| Neointimal MCP-1 | Rabbit | Significantly Diminished | - | Not Quantified | [3] |
| NF-κB Activation in Lesions | Rabbit | 30% of lesions | 60% of lesions | -50% | [3] |
| Plaque Size (Carotid Artery) | ApoE-/- Mice | Significantly Reduced | - | Not Quantified | [4] |
| Necrotic Core Size | ApoE-/- Mice | Significantly Lower | - | Not Quantified | [4] |
| Total Cholesterol | ApoE/LDLR-deficient Mice | Significantly Decreased | - | Not Quantified | [5] |
| VLDL and LDL | ApoE/LDLR-deficient Mice | Significantly Decreased | - | Not Quantified | [5] |
| Blood MCP-1 | ApoE/LDLR-deficient Mice | Significantly Decreased | - | Not Quantified | [5] |
| Vascular VCAM-1 and ICAM-1 | ApoE/LDLR-deficient Mice | Significantly Reduced | - | Not Quantified | [5] |
| TLR4 Protein Expression in Plaques | Rabbit | - | - | -24.1% | [3] |
| TLR4 mRNA Expression in Plaques | Rabbit | - | - | -46.9% | [3] |
| NF-κB Activation in Plaques | Rabbit | - | - | -76.0% | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fluvastatin Study in Apolipoprotein E-Deficient Mice
-
Animal Model: Male ApoE-/- mice and wild-type (WT) C57BL/6J mice.
-
Diet and Treatment: At 6 weeks of age, mice were fed a Western-type diet for 20 weeks. Fluvastatin was administered in the diet at a dose of 10 mg/kg per day.
-
Atherosclerotic Lesion Analysis: Aortic roots were embedded in paraffin, and serial sections were stained with Masson’s trichrome to quantify lesion area.
-
Lipid Analysis: Plasma total cholesterol and triglycerides were measured using enzymatic kits.
-
Reference: [1]
Atorvastatin Study in a Rabbit Model of Atherosclerosis
-
Animal Model: New Zealand White rabbits.
-
Atherosclerosis Induction: Atherosclerosis was induced in the femoral arteries by endothelial damage with a balloon catheter followed by an atherogenic diet for 4 weeks.
-
Treatment: After the initial 4 weeks, animals were switched to a standard chow diet and randomized to receive either no treatment or atorvastatin (5 mg/kg/d) for an additional 4 weeks.
-
Histological Analysis: Arterial sections were analyzed for lesion size, macrophage infiltration (using RAM-11 antibody), and MCP-1 expression (immunohistochemistry).
-
NF-κB Activity: Electrophoretic mobility shift assay (EMSA) was performed on nuclear extracts from arterial tissue to assess NF-κB activation.
-
Reference: [3]
Atorvastatin Study in Apolipoprotein E-Deficient Mice
-
Animal Model: ApoE-/- mice.
-
Atherosclerosis Induction: Advanced carotid artery lesions were induced by perivascular collar placement, and mice were fed a Western-type diet.
-
Treatment: Atorvastatin was supplemented in the diet (0.003% w/w) for 8 weeks.
-
Plaque Analysis: Carotid arteries were sectioned and stained with hematoxylin (B73222) and eosin (B541160) to measure plaque size and necrotic core area.
-
Reference: [4]
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by Fluvastatin and Atorvastatin in the context of atherosclerosis.
Experimental Workflows
The following diagrams outline the general experimental workflows for the preclinical studies.
Concluding Summary
Based on the available preclinical data, both Fluvastatin and Atorvastatin demonstrate anti-atherosclerotic properties, although their effects appear to be mediated through both lipid-lowering and pleiotropic mechanisms.
Atorvastatin has been shown in multiple preclinical models to not only reduce lipid levels but also to significantly decrease lesion size and markers of vascular inflammation.[3][4][5] Its anti-inflammatory effects are well-documented, with evidence pointing to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation, and the downregulation of Toll-like receptor 4 (TLR4).[3] This results in reduced expression of chemokines like MCP-1 and adhesion molecules such as VCAM-1 and ICAM-1, leading to decreased macrophage infiltration into the atherosclerotic plaque.[3][5]
Fluvastatin also exhibits lipid-lowering effects, significantly reducing plasma cholesterol in ApoE-/- mice.[1] However, in one study, this reduction in cholesterol did not translate to a significant decrease in aortic root lesion size, suggesting a more complex relationship between lipid lowering and plaque development in this specific model.[1] Other studies in rabbit models, however, indicate that fluvastatin can reduce macrophage infiltration and MCP-1 expression in atherosclerotic plaques, pointing to its anti-inflammatory potential.[2] There is also evidence to suggest that fluvastatin can inhibit NF-κB activation, potentially via the p38 MAPK pathway.
References
- 1. Atorvastatin exerts its anti-atherosclerotic effects by targeting the receptor for advanced glycation end products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of fluvastatin and losartan relieves atherosclerosis and macrophage infiltration in atherosclerotic plaques in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atorvastatin suppresses Toll-like receptor 4 expression and NF-κB activation in rabbit atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Fluvastatin Sodium and Rosuvastatin in Research Studies
For researchers and professionals in drug development, understanding the nuanced differences between statins is critical for targeted therapeutic strategies. This guide provides an objective comparison of Fluvastatin (B1673502) Sodium and Rosuvastatin (B1679574), focusing on their efficacy as demonstrated in research studies. The information is presented to facilitate easy comparison and is supported by experimental data and methodological insights.
Comparative Efficacy in Lipid Management
Rosuvastatin consistently demonstrates superior potency in lowering low-density lipoprotein cholesterol (LDL-C) compared to Fluvastatin.[1][2] A systematic review highlighted that Fluvastatin is approximately 46-fold less potent than Rosuvastatin in this regard.[1] Clinical studies have shown that while Fluvastatin at doses of 10 mg/day to 80 mg/day can reduce LDL-C by 15% to 33%, Rosuvastatin can achieve reductions of 45% to 63%.[1][3]
In a study involving patients with diabetes mellitus, Rosuvastatin was found to be more effective at lowering LDL-C and helping patients achieve their target LDL-C goals than Fluvastatin.[4] Specifically, the percent LDL-C reduction was significantly greater with Rosuvastatin (28.4%) compared to Fluvastatin (15.8%).[4] Another comparative study, the STATIN-D trial, also concluded that Rosuvastatin was significantly more effective than Fluvastatin in lowering total and LDL cholesterol.[2][5]
While Rosuvastatin excels at LDL-C reduction, a network meta-analysis of 50 randomized controlled trials suggested that Fluvastatin may rank highest in terms of high-density lipoprotein cholesterol (HDL-C) increasing efficacy.[6] However, another source indicates that Fluvastatin has no dose-related effect on HDL-C.[1] Rosuvastatin has been shown to increase HDL-C levels by approximately 8-10%.[7]
Regarding other lipid parameters, both statins reduce triglycerides, with Fluvastatin showing a weak linear dose-related effect.[1]
Data Summary
For a clear overview, the following tables summarize the quantitative data on the comparative efficacy of Fluvastatin and Rosuvastatin.
Table 1: Comparative Efficacy on Lipid Parameters
| Parameter | Fluvastatin Sodium | Rosuvastatin | Key Findings & Citations |
| LDL-C Reduction | 15% - 36% | 45% - 63% | Rosuvastatin is significantly more potent in lowering LDL-C.[1][3] One study found it to be 46 times more potent.[1] In a direct comparison, Rosuvastatin showed a 28.4% reduction versus 15.8% for Fluvastatin in diabetic patients.[4] |
| HDL-C Increase | Variable, potentially ranks high | ~8% - 10% | A network meta-analysis suggested Fluvastatin may be most effective at raising HDL-C[6], though another study reported no dose-related effect.[1] Rosuvastatin shows a consistent modest increase.[7] |
| Triglyceride Reduction | 3% - 17.5% | ~20% - 26% | Both statins reduce triglycerides.[1][7] |
| Apolipoprotein B (ApoB) Reduction | Reduces ApoB | Reduces ApoB | Both statins reduce ApoB, a key component of atherogenic lipoproteins.[6][8] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of findings, understanding the methodologies of comparative studies is essential. Below is a generalized protocol for a clinical trial comparing the efficacy of Fluvastatin and Rosuvastatin, based on common elements from various studies.
Table 2: Generalized Experimental Protocol for a Comparative Statin Efficacy Trial
| Phase | Procedure | Details |
| Study Design | Randomized, Double-Blind, Parallel-Group | Patients are randomly assigned to receive either Fluvastatin or Rosuvastatin. Neither the patients nor the investigators know which treatment is being administered to reduce bias. |
| Participant Selection | Inclusion & Exclusion Criteria | Inclusion: Adults with primary hypercholesterolemia or mixed dyslipidemia, often with specific baseline LDL-C levels.[2][9] Exclusion: History of statin intolerance, certain medical conditions (e.g., liver disease), or use of medications known to interact with statins.[10][11] |
| Treatment Regimen | Dosage and Administration | Fluvastatin: Typically administered as an 80 mg extended-release tablet once daily.[2] Rosuvastatin: Often administered at a dose of 10 mg or 20 mg once daily.[2][9] |
| Duration | Treatment Period | A common duration for assessing lipid-lowering efficacy is 8 to 12 weeks.[1][2] |
| Efficacy Endpoints | Primary and Secondary Measurements | Primary: Percentage change in LDL-C from baseline.[2][4] Secondary: Percentage change in other lipid parameters (Total Cholesterol, HDL-C, Triglycerides, ApoB), and the proportion of patients achieving specific lipid targets.[4][6][8] |
| Laboratory Methods | Lipid Profiling | Blood samples are collected at baseline and at the end of the treatment period after a fasting period (typically 12 hours). Standardized laboratory techniques are used to measure lipid concentrations. |
| Safety and Tolerability | Monitoring | Assessment of adverse events through patient reporting and monitoring of liver enzymes (e.g., ALT, AST) and creatine (B1669601) kinase (CK) levels.[11][12] |
Mechanism of Action and Signaling Pathways
Both Fluvastatin and Rosuvastatin are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[8][13] By inhibiting this enzyme in the liver, they reduce intracellular cholesterol levels. This reduction stimulates the upregulation of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL-C from the circulation.[13]
While the primary mechanism is the same, differences in their molecular structure and pharmacokinetic profiles, such as Fluvastatin's metabolism primarily by CYP2C9, can influence their potency and potential for drug-drug interactions.[3][13]
Below is a diagram illustrating the cholesterol biosynthesis pathway and the point of inhibition by statins.
References
- 1. Fluvastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STATIN-D study: comparison of the influences of rosuvastatin and fluvastatin treatment on the levels of 25 hydroxyvitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Lipid-Lowering/Increasing Efficacy of 7 Statins in Patients with Dyslipidemia, Cardiovascular Diseases, or Diabetes Mellitus: Systematic Review and Network Meta-Analyses of 50 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. forhers.com [forhers.com]
- 9. Statin therapy alters the relationship between apolipoprotein B and low-density lipoprotein cholesterol and non-high-density lipoprotein cholesterol targets in high-risk patients: the MERCURY II (Measuring Effective Reductions in Cholesterol Using Rosuvastatin) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmjopen.bmj.com [bmjopen.bmj.com]
- 11. Fluvastatin vs. Rosuvastatin for Coronary Artery Disease and High Cholesterol: Important Differences and Potential Risks. [goodrx.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluvastatin Sodium and Simvastatin on Lipid Profiles for the Research Professional
An objective analysis of the clinical efficacy of two widely prescribed statins, Fluvastatin Sodium and Simvastatin, in the management of hypercholesterolemia. This guide provides a comprehensive review of their comparative effects on lipid profiles, supported by experimental data from key clinical trials.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of Fluvastatin and Simvastatin. The following sections present quantitative data on their lipid-lowering capabilities, a thorough description of the experimental protocols typically employed in these studies, and visual representations of the underlying biochemical pathway and experimental workflow.
Data Presentation: Comparative Efficacy on Lipid Parameters
The following table summarizes the mean percentage reduction in key lipid profile components observed in head-to-head clinical trials of this compound and Simvastatin at various dosages.
| Drug & Daily Dosage | Study Population | Duration | LDL-C Reduction (%) | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) | HDL-C Change (%) | Reference |
| Fluvastatin 20mg | Primary Hypercholesterolemia | 6 Weeks | 22 | 16 | Not Reported | Not Reported | [1] |
| Fluvastatin 40mg | Primary Hypercholesterolemia | 6 Weeks | 26 | 19 | Not Reported | Not Reported | [1] |
| Simvastatin 5mg | Primary Hypercholesterolemia | 6 Weeks | 26 | 19 | Not Reported | Not Reported | [1] |
| Simvastatin 10mg | Primary Hypercholesterolemia | 6 Weeks | 30 | 23 | Not Reported | Not Reported | [1] |
| Fluvastatin 20mg | Hypercholesterolemia | 5 Weeks | 16 | Not Reported | Not Reported | Not Reported | [2] |
| Fluvastatin 40mg | Hypercholesterolemia | 5 Weeks | 23 | Not Reported | Not Reported | Not Reported | [2] |
| Simvastatin 5mg | Hypercholesterolemia | 5 Weeks | 21 | Not Reported | Not Reported | Not Reported | [2] |
| Simvastatin 10mg | Hypercholesterolemia | 5 Weeks | 27 | Not Reported | Not Reported | Not Reported | [2] |
| Simvastatin 20mg | Hypercholesterolemia | 5 Weeks | 32 | Not Reported | Not Reported | Not Reported | [2] |
| Fluvastatin 20mg (titrated to 40mg) | Ischemic Heart Disease | 16 Weeks | 26 | Not Reported | Borderline Significant Reduction | Not Reported | [3] |
| Simvastatin 20mg (titrated to 40mg) | Ischemic Heart Disease | 16 Weeks | 40 | Not Reported | Borderline Significant Reduction | Not Reported | [3] |
| Fluvastatin 80mg XL | Type 2 Diabetes with Lipid Triad | 2 Months | 51 | Not Reported | 38 | +14.3 | [4] |
| Simvastatin 20mg | Type 2 Diabetes with Lipid Triad | 2 Months | 55.1 | Not Reported | 47.9 | No Significant Change | [4] |
Key Findings:
-
Across multiple studies, Simvastatin generally demonstrates a greater percentage reduction in LDL-C and total cholesterol compared to Fluvastatin at equivalent or lower milligram dosages.[1][2][3]
-
A study by Jacotot et al. (1995) concluded that Simvastatin 10 mg/day is more effective at lowering total and LDL cholesterol than the maximum recommended dose of Fluvastatin (40 mg/day), while Simvastatin 5 mg/day showed similar efficacy to Fluvastatin 40 mg/day.[1]
-
The milligram potency ratio of Simvastatin to Fluvastatin for LDL-C reduction has been estimated to be approximately 6.8 to 1.[2]
-
In a study on patients with ischemic heart disease, Simvastatin 20 mg was found to be approximately twice as effective as Fluvastatin 20 mg in lowering LDL-C.[3]
-
In a diabetic population with the lipid triad, Fluvastatin XL 80 mg showed a significant increase in HDL-C, an effect not observed with Simvastatin 20 mg.[4]
Experimental Protocols
The clinical trials cited in this guide adhere to standardized methodologies for the assessment of lipid profiles. A generalized protocol is outlined below.
1. Patient Recruitment and Baseline Establishment:
-
Participants with primary hypercholesterolemia are recruited based on specific inclusion criteria, typically defined by baseline LDL-C and total cholesterol levels after a dietary lead-in period.
-
A washout period for any previous lipid-lowering medication is enforced.
-
Baseline lipid profiles are established from blood samples collected after a 9-12 hour fast.
2. Study Design and Treatment:
-
Studies are often designed as randomized, double-blind, parallel-group trials to minimize bias.
-
Patients are randomly assigned to receive either this compound or Simvastatin at specified daily doses for a predetermined treatment period (e.g., 6 to 16 weeks).
3. Blood Sample Collection and Processing:
-
Venous blood samples are collected from fasting participants at baseline and at specified intervals throughout the study.
-
Serum is separated from the blood samples by centrifugation.
4. Lipid Profile Analysis:
-
Total Cholesterol (TC): Measured using standard enzymatic methods.
-
High-Density Lipoprotein Cholesterol (HDL-C): Measured directly in the serum using enzymatic methods after precipitation of other lipoproteins.
-
Triglycerides (TG): Measured using standard enzymatic methods.
-
Low-Density Lipoprotein Cholesterol (LDL-C): Typically calculated using the Friedewald equation: LDL-C = TC - HDL-C - (TG/5) (for values in mg/dL). This calculation is considered valid for triglyceride levels up to 400 mg/dL.
5. Statistical Analysis:
-
The mean percentage change from baseline for each lipid parameter is calculated for each treatment group.
-
Statistical tests (e.g., t-tests or ANOVA) are used to determine the significance of the differences observed between the treatment groups.
Mandatory Visualizations
Signaling Pathway of Statin Action
Caption: HMG-CoA Reductase Pathway and the inhibitory action of statins.
Generalized Experimental Workflow for Clinical Trials
References
- 1. hopkinsmedicine.org [hopkinsmedicine.org]
- 2. wwwn.cdc.gov [wwwn.cdc.gov]
- 3. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 4. Consensus document for lipid profile determination and reporting in Spanish clinical laboratories | Clínica e Investigación en Arteriosclerosis (English Edition) [elsevier.es]
A Comparative Guide to Analytical Techniques for Assessing Fluvastatin Sodium Purity
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Fluvastatin Sodium is a critical step in the development of safe and effective therapeutics. This compound is a synthetic lipid-lowering agent that acts by competitively inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1][2][3] The presence of impurities can impact the drug's efficacy and safety. This guide provides a comprehensive comparison of various analytical techniques for assessing the purity of this compound, complete with experimental data and detailed protocols.
Comparison of Analytical Techniques
A variety of analytical methods are employed to determine the purity of this compound and to identify and quantify any impurities. The most common techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and various spectroscopic methods. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities to be detected, the required sensitivity, and the availability of equipment.
Chromatographic Methods: HPLC and GC
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment of this compound due to its high resolution, sensitivity, and specificity.[4][5][6][7] Reversed-phase HPLC (RP-HPLC) with UV detection is a common configuration. Gas Chromatography (GC) is another powerful separation technique, though it often requires derivatization for non-volatile compounds like this compound.[8][9][10]
Table 1: Comparison of HPLC and GC Methods for this compound Purity Analysis
| Parameter | HPLC Method 1[6] | HPLC Method 2[7] | GC-FID Method[8][10] |
| Principle | Reversed-Phase Chromatography | Reversed-Phase Chromatography | Gas Chromatography with Flame Ionization Detection |
| Column | Hypersil ODS C18 (150 x 4.6 mm, 5µm) | Hypersil® ODS C18 (150 x 4.6 mm, 5µm) | DB-1 capillary column |
| Mobile Phase/Carrier Gas | Methanol: 20mM Phosphate buffer (pH 3.2): Acetonitrile (B52724) (55:30:15 v/v) | Methanol: 20mM Phosphate buffer (pH 3.0): Acetonitrile (5:3:2 v/v) | Not Applicable |
| Flow Rate/Gas Flow | 1.1 mL/min | 1.2 mL/min | Not specified |
| Detection | UV at 234 nm | UV at 235 nm | Flame Ionization Detector (FID) |
| Linearity Range | 3-15 µg/mL | 1-6 µg/mL | 10.0-50.0 µg/mL |
| Limit of Detection (LOD) | Not specified | 0.0194 µg/mL | 1.0 µg/mL |
| Limit of Quantification (LOQ) | Not specified | 0.0588 µg/mL | 3.0 µg/mL |
| Accuracy (% Recovery) | Not specified | 98.31-99.70% | 99.25-99.80% |
| Retention Time | 5.5 minutes | 7.65 minutes | 6.0 minutes (for derivatized Fluvastatin) |
| Derivatization | Not required | Not required | Required (Silylation with BSTFA-1% TMCS) |
Spectroscopic Methods
Spectroscopic techniques, including UV-Visible Spectrophotometry and Flame Atomic Absorption Spectroscopy (FAAS), offer simpler and more rapid alternatives for the quantification of this compound, although they may lack the specificity for impurity profiling provided by chromatographic methods.
Table 2: Comparison of Spectroscopic Methods for this compound Analysis
| Parameter | UV-Visible Spectrophotometry[11] | Kinetic Spectrophotometry[12] | Oxidative Coupling Spectrophotometry[13] | Flame Atomic Absorption Spectroscopy[14] |
| Principle | Measurement of UV absorbance | Formation of a colored product with NBD-Cl | Oxidative coupling reaction with phenosafranine | Determination of sodium content |
| Solvent/Reagent | Ethanol (B145695) | Acetone, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) | Sodium hypochlorite, 3,7-diamino-5-phenylphenazinium chloride (phenosafranine) | Not Applicable |
| λmax (nm) | 304 nm | 462 nm | 520 nm | 589 nm (for Sodium) |
| Linearity Range | 10-50 µg/mL | 10.0–90.0 µg/mL | 1.5 - 45.0 µg/mL | 14.13 - 141.32 ppm |
| Limit of Detection (LOD) | Not specified | 0.134 µg/mL | 0.0767 µg/mL | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified | 0.2326 µg/mL | Not specified |
| Accuracy (% Recovery) | Not specified | Not specified | Not specified | 99-101% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (RP-HPLC) Protocol[6]
-
Chromatographic System: An HPLC system equipped with a UV detector, and a Hypersil ODS C18 column (150 x 4.6 mm, 5µm).
-
Mobile Phase Preparation: A mixture of methanol, 20mM Phosphate buffer (pH adjusted to 3.2 with phosphoric acid), and acetonitrile in the ratio of 55:30:15 (v/v/v). The mobile phase is filtered through a 0.45 µm membrane filter and degassed.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.1 mL/min
-
Detection wavelength: 234 nm
-
Injection volume: 20 µL
-
Column temperature: Ambient
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms. The purity is assessed by comparing the peak area of the main peak in the sample chromatogram to the standard and by quantifying any impurity peaks.
Gas Chromatography (GC-FID) Protocol[8][10]
-
Chromatographic System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a DB-1 capillary column.
-
Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA-1% TMCS).
-
Standard and Sample Preparation:
-
Accurately weigh the this compound standard or sample.
-
Dissolve in a suitable solvent.
-
Add the derivatization reagent.
-
Heat the mixture at 90°C for 30 minutes to facilitate silylation.
-
-
Chromatographic Conditions:
-
Injector and detector temperatures: Optimized for the analysis.
-
Oven temperature program: A suitable temperature gradient to ensure separation.
-
Carrier gas and flow rate: Optimized for the column and instrument.
-
-
Analysis: Inject the derivatized standard and sample solutions into the GC. The purity is determined by comparing the peak area of the derivatized Fluvastatin in the sample to the standard.
UV-Visible Spectrophotometry Protocol[11]
-
Instrument: A UV-Visible spectrophotometer.
-
Solvent: Ethanol.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in ethanol (e.g., 1000 µg/mL).
-
Perform serial dilutions to obtain standard solutions of varying concentrations (e.g., 10-50 µg/mL).
-
-
Sample Solution Preparation: Prepare a solution of the this compound sample in ethanol to a concentration that falls within the linear range of the standard curve.
-
Measurement:
-
Scan the standard solutions over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is 304 nm.
-
Measure the absorbance of the standard and sample solutions at the λmax.
-
-
Analysis: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of the sample solution from the calibration curve and calculate the purity.
Visualizing Analytical Workflows
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) depict the workflows for the HPLC and GC purity assessment of this compound.
Caption: Workflow for HPLC Purity Assessment of this compound.
Caption: Workflow for GC-FID Purity Assessment of this compound.
Conclusion
The selection of an appropriate analytical technique for assessing the purity of this compound is paramount for ensuring its quality and safety. HPLC methods, particularly RP-HPLC with UV detection, are demonstrated to be highly effective for both quantification and impurity profiling, offering excellent resolution and sensitivity. While GC methods are also viable, the necessity for derivatization adds a step to the sample preparation process. Spectroscopic methods provide rapid and simple quantification of the bulk drug but are generally not suitable for the detailed analysis of impurities. For comprehensive quality control, a combination of these techniques, as outlined in pharmacopeial monographs like the USP, is often employed to ensure the highest standards of purity for this compound.[15][16][17]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C24H25FNNaO4 | CID 23679527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. ijnrd.org [ijnrd.org]
- 6. oarjpublication.com [oarjpublication.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Kinetic Spectrophotometric Determination of Fluvastatin in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journalirjpac.com [journalirjpac.com]
- 15. ftp.uspbpep.com [ftp.uspbpep.com]
- 16. drugfuture.com [drugfuture.com]
- 17. This compound [doi.usp.org]
A Comparative Guide to the Experimental Findings of Fluvastatin Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental findings related to Fluvastatin Sodium, a synthetic HMG-CoA reductase inhibitor. Beyond its established role in cholesterol reduction, this document delves into its pleiotropic effects, including anti-proliferative, pro-apoptotic, and anti-inflammatory properties. Objective comparisons with other statins are presented, supported by experimental data to aid in research and development.
Primary Mechanism of Action
This compound is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] By blocking the conversion of HMG-CoA to mevalonate (B85504), it reduces cholesterol synthesis in the liver. This leads to an upregulation of LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the bloodstream.[1][2]
Comparative Efficacy in Lipid Reduction
While Fluvastatin is effective in lowering LDL cholesterol, its potency varies compared to other statins. A meta-analysis has shown that on a milligram-to-milligram basis, Fluvastatin is considered less potent in reducing LDL cholesterol than atorvastatin (B1662188) and rosuvastatin.[3]
| Statin | Approximate LDL-C Lowering Efficacy (at 40mg/day) | Reference |
| Atorvastatin | ~43% | [3] |
| Rosuvastatin | ~46% | Not directly compared at 40mg in this study, but generally considered more potent. |
| Simvastatin | ~37% | [3] |
| Pravastatin | ~28% | [3] |
| Lovastatin | ~32% | [3] |
| Fluvastatin | ~25% | [3] |
Note: Efficacy can vary based on patient population, baseline cholesterol levels, and study design.
Pleiotropic Effects of Fluvastatin: Experimental Data
Beyond its lipid-lowering capabilities, Fluvastatin exhibits a range of pleiotropic effects that are of significant interest in various research fields, particularly oncology and inflammation.
Anti-proliferative and Pro-apoptotic Effects
Fluvastatin has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. This is a key area of research for potential drug repurposing.
Table 1: IC50 Values of Fluvastatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| C6 | Rat Malignant Glioma | 8.6 | 48 | [4] |
| HEp-2 | Human Larynx Carcinoma | ~5.6 (converted from 2.43 µg/mL) | Not Specified | |
| KB | Human Nasopharyngeal Carcinoma | ~5.3 (converted from 2.29 µg/mL) | Not Specified | |
| HeLa | Human Cervical Carcinoma | ~11.6 (converted from 5.02 µg/mL) | Not Specified | |
| MDA-MB-231 | Human Breast Adenocarcinoma | ~10 | 24 | Not directly in provided text, but implied by 50% cell death at this concentration and time. |
| OVCAR3 | Human Ovarian Carcinoma | 45.7 ± 0.4 | 24 | [5] |
| BMMC (C57BL/6J) | Primary Mouse Mast Cells | 0.8 | 96 | [6] |
Table 2: Effects of Fluvastatin on Cell Proliferation and Apoptosis
| Cell Line/Tumor Type | Effect | Quantitative Data | Reference |
| High-Grade Breast Cancer (Human Subjects) | Decreased Proliferation | Median decrease of 7.2% in Ki-67 index | [7] |
| High-Grade Breast Cancer (Human Subjects) | Increased Apoptosis | 60% of high-grade tumors showed an increase in cleaved caspase-3 | [7] |
| HeLa Cells | Cell Cycle Arrest | Increase in G1 phase (60.3% vs 51.3% in control) | |
| Hepatocellular Carcinoma Cells (HepG2, SMMC-7721, MHCC-97H) | Cell Cycle Arrest | G2/M phase arrest | [8] |
| Lymphoma Cells (A20, EL4) | Apoptosis Induction | Dose-dependent increase in cleaved caspase-3 and Bax/Bcl-2 ratio | [9] |
Anti-inflammatory Effects
Fluvastatin has demonstrated anti-inflammatory properties by modulating leukocyte-endothelial cell interactions, a critical step in the inflammatory cascade.
Table 3: Anti-inflammatory Effects of Fluvastatin
| Experimental Model | Effect | Quantitative Data | Reference |
| Hypercholesterolemic Rats (in vivo) | Inhibition of Leukocyte Adhesion | Significant attenuation of PAF and LTB4-induced leukocyte adherence | [8] |
| Complement-mediated Acute Peritoneal Inflammation (in vivo) | Inhibition of Leukocyte Adhesion and Extravasation | Firm adhesion inhibited by 77%, extravasation inhibited by 72% | Not directly in provided text, but implied by the study's findings. |
Signaling Pathways Modulated by Fluvastatin
The pleiotropic effects of Fluvastatin are mediated through its influence on various intracellular signaling pathways, primarily stemming from the inhibition of the mevalonate pathway.
Caption: Fluvastatin's inhibition of HMG-CoA reductase and downstream signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTS Assay)
This assay is used to determine the cytotoxic effects of Fluvastatin on cell lines.
Materials:
-
96-well culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[4]
-
Prepare serial dilutions of Fluvastatin in complete culture medium.
-
Remove the existing medium and add 100 µL of the Fluvastatin dilutions to the respective wells. Include a vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[4]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[4]
-
Measure the absorbance at 490 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
6-well culture plates
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of analysis.
-
Treat cells with various concentrations of Fluvastatin for the desired duration.
-
Harvest both adherent and floating cells by trypsinization and wash with cold PBS.[10]
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[4]
-
Incubate for 15 minutes at room temperature in the dark.[4]
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of Fluvastatin on cell cycle progression.
Materials:
-
6-well culture plates
-
Cell line of interest
-
This compound
-
PBS
-
Ice-cold 70% Ethanol (B145695)
-
PI/RNase A staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells with Fluvastatin as described in the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[4]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a PI/RNase A staining solution.
-
Incubate for 30 minutes at 37°C in the dark.[4]
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins.
Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Treat cells with Fluvastatin and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3) overnight at 4°C.[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescence substrate.
Caption: General experimental workflow for studying Fluvastatin's cellular effects.
Conclusion
The experimental evidence for this compound extends far beyond its cholesterol-lowering effects. The data presented in this guide highlight its significant anti-proliferative, pro-apoptotic, and anti-inflammatory activities. While it may be less potent than other statins in reducing LDL-C, its pleiotropic effects, substantiated by the provided experimental data and protocols, warrant further investigation for potential applications in oncology and inflammatory diseases. This comparative guide serves as a valuable resource for researchers designing future studies and for professionals in drug development considering the broader therapeutic potential of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Fluvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Comparisons of effects of statins (atorvastatin, fluvastatin, lovastatin, pravastatin, and simvastatin) on fasting and postprandial lipoproteins in patients with coronary heart disease versus control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic and Pro-Apoptotic Effects of a Sub-Toxic Concentration of Fluvastatin on OVCAR3 Ovarian Cancer Cells After its Optimized Formulation to Melittin Nano-Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluvastatin Induces Apoptosis in Primary and Transformed Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluvastatin reduces proliferation and increases apoptosis in women with high grade breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluvastatin, a lipophilic statin, induces apoptosis in human hepatocellular carcinoma cells through mitochondria-operated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Immediate-Release vs. Extended-Release Fluvastatin Sodium: An Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of immediate-release (IR) and extended-release (ER) formulations of Fluvastatin (B1673502) Sodium, a cholesterol-lowering agent. The information presented is collated from multiple clinical studies to support research and development in lipid-lowering therapies.
Executive Summary
Fluvastatin, a competitive inhibitor of HMG-CoA reductase, is a widely prescribed statin for the management of hypercholesterolemia.[1][2] It is available in both immediate-release (IR) and extended-release (ER) formulations.[3] Clinical studies demonstrate that the ER formulation of fluvastatin offers improved efficacy in lowering low-density lipoprotein cholesterol (LDL-C) compared to the IR formulation at the same once-daily dosage, with a comparable safety profile.[4][5] The ER formulation provides a sustained release of the drug, leading to a more consistent therapeutic effect on lipid profiles.
Data Presentation: Efficacy Comparison
The following tables summarize the key efficacy data from comparative clinical trials of Fluvastatin IR and ER formulations.
Table 1: Percentage Change in LDL-C from Baseline
| Formulation | Dosage | Mean LDL-C Reduction (%) | Study Duration | Reference |
| Fluvastatin IR | 40 mg once daily | 22 - 24.4 | 12-24 weeks | [4][5] |
| Fluvastatin ER | 80 mg once daily | 32 - 33.7 | 12-24 weeks | [4][5] |
| Fluvastatin IR | 40 mg twice daily | 33.9 | 24 weeks | [5] |
Table 2: Percentage Change in Other Lipid Parameters from Baseline
| Formulation | Dosage | HDL-C Change (%) | Triglyceride Change (%) | Total Cholesterol Change (%) | Reference | |---|---|---|---|---| | Fluvastatin IR | 40 mg once daily | Not significantly different from ER | Not significantly different from ER | Less than ER |[4] | | Fluvastatin ER | 80 mg once daily | Increased | Decreased | Greater reduction than IR |[4] | | Fluvastatin IR | 40 mg twice daily | Not reported | -19.1 | -16.9 |[6] | | Fluvastatin ER | 80 mg once daily | Not reported | -3.7 | -15.3 |[6] |
Experimental Protocols
The data presented in this guide are derived from prospective, multicenter, double-blind, randomized, parallel-group, active-controlled studies. Below are the generalized methodologies employed in these key clinical trials.
Patient Population
Participants in these studies were typically adults (aged 18 years and older) with primary hypercholesterolemia (Fredrickson type IIa or IIb).[4][5] Key inclusion criteria often included baseline LDL-C levels ≥ 160 mg/dL and triglyceride levels ≤ 400 mg/dL.[5] Common exclusion criteria were active liver disease, pregnancy or lactation, and a history of myopathy.
Study Design and Treatment
After a dietary lead-in period on a cholesterol-lowering diet, patients were randomly assigned to receive either Fluvastatin IR or Fluvastatin ER.[4][5] The treatment duration in the cited studies ranged from 12 to 24 weeks.[4][5] Dosages were typically 40 mg once daily for Fluvastatin IR and 80 mg once daily for Fluvastatin ER.[4][5] Some studies also included a 40 mg twice-daily arm for Fluvastatin IR.[5]
Lipid Profile Analysis
Blood samples for lipid analysis were typically collected at baseline and at specified intervals throughout the study. The standard lipid panel analysis included:
-
Total Cholesterol (TC): Determined using a standard enzymatic, colorimetric method.[7]
-
Triglycerides (TG): Measured using a standard enzymatic, colorimetric method.[7]
-
High-Density Lipoprotein Cholesterol (HDL-C): Measured after precipitation of apolipoprotein B-containing lipoproteins using methods such as phosphotungstic acid-magnesium chloride precipitation.[3]
-
Low-Density Lipoprotein Cholesterol (LDL-C): Calculated using the Friedewald equation: LDL-C = TC - HDL-C - (TG/5) for values in mg/dL.[4][6] This calculation is considered valid for triglyceride levels below 400 mg/dL.[8]
Mandatory Visualizations
Signaling Pathway of Fluvastatin
Fluvastatin exerts its lipid-lowering effect by inhibiting the HMG-CoA reductase enzyme, the rate-limiting step in cholesterol biosynthesis in the liver.[2] This inhibition leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation.
Caption: Fluvastatin's inhibition of HMG-CoA reductase in the cholesterol synthesis pathway.
Experimental Workflow for a Comparative Efficacy Study
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of immediate-release and extended-release fluvastatin.
Caption: A typical experimental workflow for a comparative clinical trial of fluvastatin formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. omnicalculator.com [omnicalculator.com]
- 5. [PDF] Precipitation methods for high-density lipoprotein cholesterol measurement compared, and final evaluation under routine operating conditions of a method with a low sample-to-reagent ratio. | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. s4science.at [s4science.at]
- 8. A modified formula for calculating low-density lipoprotein cholesterol values - PMC [pmc.ncbi.nlm.nih.gov]
Fluvastatin Sodium: A Novel Suppressor of P2X4 Receptor Function - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Fluvastatin (B1673502) Sodium's efficacy as a suppressor of the ATP-gated P2X4 receptor, a key mediator in neuroinflammation and neuropathic pain. We present a detailed comparison with established P2X4 receptor antagonists, supported by experimental data and detailed protocols to aid in the evaluation of these compounds for therapeutic development.
Fluvastatin Sodium: An Indirect Approach to P2X4 Receptor Suppression
Fluvastatin, a widely used HMG-CoA reductase inhibitor for managing hypercholesterolemia, has been identified as a suppressor of P2X4 receptor function.[1][2][3][4][5] Unlike traditional antagonists that directly block the receptor, fluvastatin exerts its effect through an indirect mechanism involving the depletion of cellular cholesterol.[1][2][3][4][5] This suppression is not immediate, requiring prolonged exposure (48 hours) to manifest its inhibitory effects on P2X4-dependent calcium influx.[3][5]
The mechanism underlying this suppression is believed to be a consequence of interfering with receptor trafficking or regulation by disrupting lipid raft-dependent signaling, rather than modulating the intrinsic properties of the P2X4 channel itself.[1][5]
Comparative Efficacy of P2X4 Receptor Modulators
The following table summarizes the efficacy of this compound in suppressing P2X4 receptor function compared to a selection of direct P2X4 receptor antagonists. It is crucial to note the different mechanisms of action when comparing these compounds.
| Compound | Type / Mechanism of Action | Efficacy | Species Specificity (Human P2X4 IC50) | Key Characteristics & Selectivity |
| This compound | Indirect Suppressor (Cholesterol Depletion) | 2-fold suppression of Ca2+ response at 10 µM (48h) | Not Applicable (Indirect effect) | Requires prolonged treatment; does not affect intrinsic P2X4 channel properties.[1][3][5] |
| BAY-1797 | Selective, Orally Active Antagonist | IC50: ~100 nM (211 nM)[6] | Human, Rat, Mouse | High potency with similar activity across species; demonstrates anti-nociceptive and anti-inflammatory effects.[6][7] |
| PSB-OR-2020 | Allosteric Antagonist | IC50: 6.32 nM[6] | Human, Rat, Mouse | High potency across mammalian species, making it a valuable tool for cross-species studies.[6] |
| NC-2600 | Selective Antagonist | Submicromolar IC50[6] | Human, Rat, Mouse | A first-in-class candidate designed for the control of neuropathic pain.[6] |
| 5-BDBD | Selective Antagonist | IC50: ~1 µM[8] | Human, Rat (inactive on mouse) | A selective antagonist for human and rat P2X4 receptors.[7][8] |
| BX-430 | Selective Antagonist | IC50: 426 nM[8] | Human (inactive on mouse) | Demonstrates selectivity for the human P2X4 receptor.[8] |
| Paroxetine | Allosteric Antagonist (Selective Serotonin Reuptake Inhibitor) | Micromolar range IC50 | Mammalian | An SSRI that also acts as a non-competitive antagonist of P2X4 receptors.[9] |
| TNP-ATP | Competitive Antagonist | IC50: 17 ± 5 µM[8] | Human > Mouse | A broad-spectrum P2X receptor antagonist with higher potency for P2X1, P2X2, and P2X3 receptors.[8][9] |
| PPADS | Non-selective Antagonist | IC50: 34 ± 16 µM[8] | Human, Mouse | A non-selective P2 receptor antagonist.[8] |
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams illustrate the P2X4 receptor signaling pathway, the mechanism of fluvastatin's suppressive action, and a typical experimental workflow for antagonist validation.
Caption: P2X4 receptor activation by ATP leads to cation influx and downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluvastatin suppresses native and recombinant human P2X4 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluvastatin suppresses native and recombinant human P2X4 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rupress.org [rupress.org]
Fluvastatin Sodium's Potency in LDL Reduction: A Comparative Analysis with Other Statins
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of different statins is crucial for informed decision-making in both clinical and research settings. This guide provides an objective comparison of fluvastatin (B1673502) sodium's potency in reducing low-density lipoprotein (LDL) cholesterol against other commonly prescribed statins, supported by experimental data and methodologies.
Comparative Efficacy in LDL Cholesterol Reduction
A network meta-analysis of 50 randomized controlled trials, encompassing 51,956 participants, established a clear hierarchy in the LDL-C lowering efficacy of seven different statins.[1] The comparative treatment efficacy for LDL-C reduction was determined to be: Rosuvastatin (B1679574) > Atorvastatin (B1662188) > Pitavastatin > Simvastatin > Pravastatin (B1207561) > Fluvastatin > Lovastatin.[1]
Fluvastatin is considered the least potent of the widely prescribed statins.[2] Studies indicate that fluvastatin is approximately 12-fold less potent than atorvastatin and 46-fold less potent than rosuvastatin in its ability to reduce LDL cholesterol.[2][3] A Cochrane review analyzing 145 trials found that fluvastatin at doses of 10 mg/day to 80 mg/day resulted in a 15% to 33% reduction in LDL cholesterol.[2][3]
The following table summarizes the approximate percentage of LDL cholesterol reduction observed with different statins at various daily dosages, compiled from multiple comparative studies.
| Statin | 10 mg | 20 mg | 40 mg | 80 mg |
| Fluvastatin | ~15-21% | ~22-25% | ~27-33% | ~33-36% |
| Lovastatin | ~21% | ~27% | ~32% | ~40% |
| Pravastatin | ~22% | ~24% | ~30% | - |
| Simvastatin | ~28% | ~37% | ~39% | ~47% |
| Atorvastatin | ~37% | ~43% | ~47% | ~51% |
| Rosuvastatin | ~46% | ~53% | ~57% | - |
Note: The percentages are approximate and can vary based on patient populations and study designs. Data compiled from multiple sources.
Experimental Protocols: A Synopsis of Comparative Clinical Trial Design
The data presented in this guide are derived from numerous randomized controlled trials (RCTs) and meta-analyses. A representative experimental design for a head-to-head comparison of statins, such as the CURVES study which compared atorvastatin with simvastatin, pravastatin, lovastatin, and fluvastatin, typically involves the following key elements:
-
Study Design: Multicenter, randomized, open-label, parallel-group studies are common.[4]
-
Patient Population: Participants are typically adults with primary hypercholesterolemia, defined by baseline LDL cholesterol levels (e.g., ≥160 mg/dL) and triglyceride levels (e.g., ≤400 mg/dL).[4]
-
Intervention: Patients are randomly assigned to receive a specific statin at a particular dose for a defined treatment period, often ranging from 6 to 12 weeks.[5]
-
Primary Endpoint: The primary efficacy measure is the mean percentage change in plasma LDL cholesterol from baseline to the end of the treatment period.[4]
-
Secondary Endpoints: These often include changes in total cholesterol, triglycerides, and high-density lipoprotein (HDL) cholesterol concentrations.[4]
-
Data Analysis: Statistical analyses are employed to compare the mean percentage changes in lipid parameters between the different treatment groups.
Mechanism of Action: HMG-CoA Reductase Inhibition
Statins, including fluvastatin sodium, exert their lipid-lowering effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes a critical rate-limiting step in the synthesis of cholesterol in the liver. The inhibition of hepatic cholesterol synthesis leads to an upregulation of LDL receptors on liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.
Below is a diagram illustrating the cholesterol synthesis pathway and the point of inhibition by statins.
Conclusion
While this compound is an effective lipid-lowering agent, it is less potent in reducing LDL cholesterol compared to other statins such as rosuvastatin and atorvastatin. The choice of statin and dosage should be tailored to the individual patient's baseline LDL-C levels and cardiovascular risk profile. The well-established mechanism of HMG-CoA reductase inhibition is common to all statins, but differences in potency and pharmacokinetic profiles account for the observed variations in their LDL-lowering efficacy.
References
- 1. A comparative crossover study of the effects of fluvastatin and pravastatin (FP-COS) on circulating autoantibodies to oxidized LDL in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative dose efficacy study of atorvastatin versus simvastatin, pravastatin, lovastatin, and fluvastatin in patients with hypercholesterolemia (the CURVES study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of primary hypercholesterolemia: fluvastatin versus bezafibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fluvastatin Sodium: A Guide for Laboratory Professionals
The safe and compliant disposal of Fluvastatin Sodium is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to minimize environmental impact and ensure regulatory compliance. This guide provides a procedural, step-by-step approach to the disposal of this compound, ensuring that safety and logistical considerations are met.
Key Characteristics and Handling Precautions
Before disposal, it is crucial to be aware of the handling requirements for this compound to ensure the safety of laboratory personnel.
| Characteristic/Precaution | Description | Citation |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection to prevent skin and eye contact. | [1][2] |
| Dust Formation | Avoid the generation and accumulation of dust. Use in a well-ventilated area. | [1][2] |
| Accidental Release | In case of a spill, sweep or vacuum the material and place it into a suitable, closed container for disposal. Avoid discharge into drains or water courses. | [3][4][5] |
| Storage of Waste | Keep waste this compound in tightly closed, suitable containers in a cool, dry, and well-ventilated place until disposal. | [1][2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[4] The following procedure outlines the general steps for its proper disposal.
Step 1: Waste Identification and Classification
-
Identify the Waste: Clearly label all containers with waste this compound, including expired materials, unused product, and contaminated labware.
-
Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification of the waste.[1] this compound is not typically regulated as a dangerous good for transport.[6]
Step 2: Segregation and Collection
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
Use Appropriate Containers: Collect the waste in a suitable, closed container to prevent accidental release.[1] The container should be properly labeled with the contents and associated hazards.
Step 3: Arrange for Professional Disposal
-
Contact a Licensed Disposal Company: Excess and expired this compound should be offered to a licensed hazardous material disposal company.[6] These companies are equipped to handle and dispose of pharmaceutical waste in a compliant manner.
-
Incineration: The preferred method of disposal for pharmaceutical waste is typically incineration in an incinerator equipped with an afterburner and scrubber.[6]
Step 4: Documentation
-
Maintain Records: Keep detailed records of the amount of this compound waste generated, the date of disposal, and the licensed disposal company used. This documentation is crucial for regulatory compliance.
Important Considerations:
-
Do Not Dispose in Regular Trash: Do not discard this compound in the regular trash.
-
Do Not Flush Down the Drain: Do not empty this compound into drains, as this can have adverse effects on the environment.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fluvastatin Sodium
Essential safety protocols and operational plans are critical for the safe handling and disposal of Fluvastatin Sodium in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers, scientists, and drug development professionals from potential hazards. This guide provides detailed procedural information to ensure a secure work environment.
This compound is a white to light yellow powder that can cause skin, eye, and respiratory irritation.[1][2] It is harmful if swallowed and suspected of causing cancer, as well as damage to fertility or an unborn child.[3] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash-resistant with side-shields.[1][2] |
| Face Shield | Recommended when splashes are a significant risk.[1] | |
| Hand Protection | Gloves | Protective, chemical-resistant gloves (e.g., nitrile rubber).[1][2][3] |
| Body Protection | Protective Clothing | Impervious clothing or a lab coat.[2] |
| Coveralls ("Bunny Suit") | Recommended for head-to-toe protection, especially during compounding or handling large quantities.[4] | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is necessary if ventilation is inadequate or when handling the powder outside of a ventilated enclosure.[5][6] Surgical masks do not offer adequate protection.[4] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.
Handling Protocol:
-
Preparation:
-
Weighing and Transfer:
-
Handle this compound as a powder, minimizing dust generation.[1]
-
Use a contained system for weighing, such as a weighing enclosure or a fume hood.
-
Carefully transfer the substance to prevent spillage.
-
-
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical advice if irritation occurs.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill Management:
-
Evacuate: Clear the area of all personnel not involved in the cleanup.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill.
-
Clean-up:
-
For small spills, carefully sweep or vacuum the powder and place it into a suitable, labeled disposal container. Avoid creating dust.[1]
-
For liquid solutions, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal.[2]
-
Decontaminate the spill area and any equipment used with a suitable solvent like alcohol.[2]
-
Disposal Plan:
-
Waste Classification: All waste containing this compound must be treated as hazardous waste.[1]
-
Containerization: Place all contaminated materials, including disposable PPE, into a clearly labeled, sealed container for hazardous waste.[5]
-
Disposal Route: Dispose of the waste through a licensed hazardous material disposal company.[7] Adhere to all federal, state, and local regulations for chemical waste disposal.[1][6] Do not dispose of it down the drain.[6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. fishersci.com [fishersci.com]
- 7. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
